Product packaging for Metolachlor OA(Cat. No.:CAS No. 152019-73-3)

Metolachlor OA

Cat. No.: B124071
CAS No.: 152019-73-3
M. Wt: 279.33 g/mol
InChI Key: LNOOSYCKMKZOJB-UHFFFAOYSA-N
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Description

Metolachlor OA is a primary degradation product of the widely used chloroacetanilide herbicides metolachlor and S-metolachlor . As a major metabolite identified in soil and water, it serves as a critical target analyte in environmental monitoring and regulatory science for tracking the fate and transport of its parent herbicides in ecosystems . Research on this compound provides valuable insights into the long-term ecological impacts of herbicide use, particularly in aquatic environments where it is frequently detected . Scientific investigations utilizing this compound have revealed that chronic, low-level exposure can induce significant sublethal effects in aquatic organisms. Studies on marbled crayfish (Procambarus virginalis) have demonstrated that exposure to environmentally relevant concentrations can disrupt physiological homeostasis, leading to alterations in haemolymph biochemistry, induction of oxidative stress through modulation of antioxidant biomarkers (such as superoxide dismutase, catalase, and glutathione S-transferase), and causing histopathological damage to key tissues like the gills and hepatopancreas . These findings make this compound an essential compound for advanced ecotoxicological studies aimed at understanding the mechanisms of action of pesticide metabolites, assessing their potential for bioaccumulation, and evaluating the health of non-target species in contaminated habitats.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21NO4 B124071 Metolachlor OA CAS No. 152019-73-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-ethyl-N-(1-methoxypropan-2-yl)-6-methylanilino]-2-oxoacetic acid
Source PubChem
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InChI

InChI=1S/C15H21NO4/c1-5-12-8-6-7-10(2)13(12)16(11(3)9-20-4)14(17)15(18)19/h6-8,11H,5,9H2,1-4H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LNOOSYCKMKZOJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1N(C(C)COC)C(=O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6037568
Record name Metolachlor OA
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Molecular Weight

279.33 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

152019-73-3
Record name Metolachlor oxanilic acid
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Record name Metolachlor OA
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Record name Metolachlor OA
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Record name N-(2-ethyl-6-methyl-phenyl)-N-(2-methoxy-1-methyl-ethyl)-oxalamic acid
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Record name METOLACHLOR OA
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Foundational & Exploratory

Formation of Metolachlor Oxanilic Acid from S-Metolachlor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the formation of Metolachlor Oxanilic Acid (OA), a significant metabolite of the widely used herbicide S-Metolachlor. This document details the metabolic pathways, presents quantitative data on formation kinetics, and provides detailed experimental protocols for studying this transformation.

Introduction

S-Metolachlor, the S-enantiomer of metolachlor, is a pre-emergent herbicide used to control annual grasses and some broadleaf weeds in a variety of crops.[1] Its environmental fate is of significant interest, with microbial degradation being the primary route of dissipation in soil.[2][3] This degradation leads to the formation of several metabolites, with Metolachlor Ethanesulfonic Acid (ESA) and Metolachlor Oxanilic Acid (OA) being two of the most prominent.[2] Understanding the formation of Metolachlor OA is crucial for assessing the environmental impact and persistence of S-Metolachlor.

Metabolic Pathway of S-Metolachlor to this compound

The transformation of S-Metolachlor to this compound is a multi-step process primarily mediated by soil microorganisms.[2] While the complete enzymatic pathway is complex and can vary between different microbial species, a general proposed pathway involves initial enzymatic modifications followed by cleavage and oxidation. Key enzyme families implicated in the initial steps of S-Metolachlor metabolism include cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs).[4][5][6]

A proposed pathway involves the following key stages:

  • Initial Transformation: The degradation is often initiated by either O-demethylation of the methoxyethyl group, a reaction catalyzed by cytochrome P450 enzymes, or by conjugation of the chloroacetyl group with glutathione (GSH), mediated by GSTs.[4][5]

  • Dechlorination: A critical step is the removal of the chlorine atom from the chloroacetyl moiety. This can occur through hydrolytic or reductive processes mediated by microbial enzymes.[7]

  • Side-Chain Oxidation: Subsequent enzymatic reactions lead to the oxidation of the N-substituent. This can involve a series of hydroxylation and oxidation steps.

  • Formation of the Oxanilic Acid Moiety: The final steps involve the cleavage of the side chain and oxidation to form the oxanilic acid group, resulting in the formation of this compound.

Metolachlor_OA_Formation S_Metolachlor S-Metolachlor Intermediate_1 O-demethylated S-Metolachlor S_Metolachlor->Intermediate_1 Cytochrome P450 (O-demethylation) Intermediate_2 Glutathione Conjugate S_Metolachlor->Intermediate_2 GST (Glutathione Conjugation) Dechlorinated_Intermediate Dechlorinated Intermediate Intermediate_1->Dechlorinated_Intermediate Microbial Hydrolases/ Reductases (Dechlorination) Intermediate_2->Dechlorinated_Intermediate Further Metabolism Hydroxylated_Intermediate Hydroxylated Intermediate Dechlorinated_Intermediate->Hydroxylated_Intermediate Microbial Oxidases (Hydroxylation) Metolachlor_OA This compound Hydroxylated_Intermediate->Metolachlor_OA Oxidation

Figure 1: Proposed metabolic pathway of S-Metolachlor to this compound.

Quantitative Data on S-Metolachlor Degradation and this compound Formation

The rate of S-Metolachlor degradation and subsequent formation of this compound is influenced by various environmental factors, including soil type, temperature, moisture, and microbial activity. The dissipation of S-Metolachlor is often described by first-order kinetics, characterized by a half-life (DT50).

Table 1: Half-life (DT50) of S-Metolachlor in Soil under Various Conditions

Soil TypeTemperature (°C)Moisture ContentDT50 (days)Reference
Sandy Loam25Field Capacity26.3 - 40.1[8]
Clay Loam2060% WHC35.4[8]
Silt Loam1080% WHC64.8[8]
Silt Loam2580% WHC26.3[8]
Silt Loam3580% WHC23.7[8]
VariousField ConditionsNot Specified11.1 - 14.7[9]
Loamy SandField ConditionsNot Specified39 - 63[10]

Table 2: Formation and Concentration of this compound in Environmental Samples

MatrixInitial S-Metolachlor Conc.This compound Conc.Time PointReference
Runoff WaterNot Specified0.082 - 267 µg/LVarious[11]
SoilNot SpecifiedDetectedNot Specified[12]
GroundwaterNot SpecifiedDetectedNot Specified[3]

Experimental Protocols

Soil Microcosm Incubation Study for this compound Formation Kinetics

This protocol outlines a laboratory experiment to study the degradation of S-Metolachlor and the formation of this compound in soil under controlled conditions.

Objective: To determine the dissipation kinetics of S-Metolachlor and the formation rate of this compound in a specific soil type.

Materials:

  • Freshly collected and sieved (<2 mm) soil.

  • Analytical grade S-Metolachlor and this compound standards.

  • Acetonitrile (HPLC grade).

  • Formic acid.

  • Deionized water.

  • Incubation vessels (e.g., 250 mL glass jars with screw caps).

  • Balance, vortex mixer, centrifuge, syringe filters (0.22 µm).

  • LC-MS/MS system.

Procedure:

  • Soil Characterization: Analyze the soil for pH, organic matter content, texture, and microbial biomass.

  • Microcosm Setup:

    • Weigh 100 g of soil (on a dry weight basis) into each incubation vessel.

    • Adjust the soil moisture to 60-80% of its water-holding capacity.

    • Prepare a stock solution of S-Metolachlor in a minimal amount of organic solvent (e.g., acetone) and spike the soil to achieve a desired concentration (e.g., 1-5 mg/kg). Ensure even distribution by thorough mixing.

    • Leave the vessels uncapped in a fume hood for a short period to allow the solvent to evaporate.

    • Seal the vessels and incubate in the dark at a constant temperature (e.g., 25°C).

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 42, and 60 days), destructively sample triplicate microcosms for each time point.

  • Extraction:

    • To a 10 g subsample of soil, add 20 mL of acetonitrile/water (80:20, v/v) with 0.1% formic acid.

    • Vortex vigorously for 2 minutes.

    • Sonicate for 15 minutes in an ultrasonic bath.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the soil pellet and combine the supernatants.

    • Filter the combined supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • LC-MS/MS Analysis:

    • Analyze the extracts for the concentrations of S-Metolachlor and this compound using a validated LC-MS/MS method (see Protocol 4.3).

  • Data Analysis:

    • Plot the concentration of S-Metolachlor and this compound over time.

    • Determine the dissipation kinetics of S-Metolachlor (e.g., by fitting to a first-order decay model to calculate the DT50).

    • Model the formation and decline of this compound.

Soil_Microcosm_Workflow start Start soil_prep Soil Preparation (Sieving, Characterization) start->soil_prep microcosm_setup Microcosm Setup (Weighing, Spiking) soil_prep->microcosm_setup incubation Incubation (Controlled Temperature & Moisture) microcosm_setup->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis LC-MS/MS Analysis extraction->analysis data_analysis Data Analysis (Kinetics, DT50) analysis->data_analysis end End data_analysis->end

Figure 2: Workflow for a soil microcosm incubation study.
Isolation and Screening of S-Metolachlor-Degrading Microorganisms

Objective: To isolate and identify soil microorganisms capable of degrading S-Metolachlor.

Materials:

  • Soil sample with a history of S-Metolachlor application.

  • Minimal salts medium (MSM).

  • S-Metolachlor.

  • Agar.

  • Petri dishes, flasks, incubator, shaker.

  • Microscope.

  • DNA extraction kit and PCR reagents for microbial identification (16S rRNA for bacteria, ITS for fungi).

Procedure:

  • Enrichment Culture:

    • Inoculate 10 g of soil into 100 mL of MSM containing S-Metolachlor (e.g., 50 mg/L) as the sole carbon source.

    • Incubate at 28-30°C on a rotary shaker (150 rpm).

    • After 7-10 days, transfer an aliquot (10%) of the culture to fresh MSM with a higher concentration of S-Metolachlor (e.g., 100 mg/L). Repeat this step several times, gradually increasing the herbicide concentration.[7]

  • Isolation:

    • Serially dilute the final enrichment culture and spread plate onto MSM agar plates containing S-Metolachlor.

    • Incubate until distinct colonies appear.

    • Isolate morphologically different colonies and purify by re-streaking.

  • Screening for Degradation Ability:

    • Inoculate each pure isolate into liquid MSM with S-Metolachlor.

    • Incubate and periodically withdraw samples to analyze the disappearance of S-Metolachlor using LC-MS/MS.

    • A non-inoculated control should be included to account for abiotic degradation.

  • Identification of Potent Degraders:

    • Select the isolates that show significant degradation of S-Metolachlor.

    • Identify these isolates using morphological and molecular methods (e.g., 16S rRNA or ITS gene sequencing).

LC-MS/MS Method for Quantification of S-Metolachlor and this compound

Objective: To provide a general LC-MS/MS method for the simultaneous quantification of S-Metolachlor and this compound in soil or water extracts.[2][10][11]

Instrumentation:

  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (e.g., Triple Quadrupole).

  • Electrospray Ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: ESI positive for S-Metolachlor, ESI negative for this compound. A polarity switching method can be used.

  • MRM Transitions:

    • S-Metolachlor (Positive Mode): Precursor ion [M+H]+ → Product ion(s) (specific m/z values to be determined by infusion of standard).

    • This compound (Negative Mode): Precursor ion [M-H]- → Product ion(s) (specific m/z values to be determined by infusion of standard).

  • Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy for each analyte.

Quantification:

  • Prepare matrix-matched calibration standards to compensate for matrix effects.

  • The limit of quantification (LOQ) for both analytes is typically in the range of 0.02 to 2 µg/L in water and low µg/kg in soil.[9][11]

LCMS_Workflow start Start sample_prep Sample Preparation (Extraction, Filtration) start->sample_prep lc_separation LC Separation (C18 Column, Gradient Elution) sample_prep->lc_separation ionization Electrospray Ionization (ESI+/-) lc_separation->ionization ms_detection MS/MS Detection (MRM Mode) ionization->ms_detection quantification Quantification (Matrix-matched Calibration) ms_detection->quantification end End quantification->end

Figure 3: General workflow for LC-MS/MS analysis.

Conclusion

The formation of this compound is a key process in the environmental fate of S-Metolachlor, driven primarily by microbial degradation in soil. The pathway involves a series of enzymatic reactions, including dechlorination and oxidation. The rate of this transformation is highly dependent on environmental conditions. The experimental protocols provided in this guide offer a framework for researchers to investigate the kinetics and mechanisms of this compound formation, contributing to a better understanding of the environmental behavior of S-Metolachlor.

References

An In-depth Technical Guide to the Environmental Degradation Pathways of Metolachlor Oxanilic Acid (OA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metolachlor is a widely used chloroacetamide herbicide valued for its pre-emergent control of grassy and broadleaf weeds in various agricultural crops. Its extensive application has led to the frequent detection of its metabolites in soil and water systems. Among these, Metolachlor Oxanilic Acid (Metolachlor OA) is a significant and persistent transformation product. Understanding the environmental fate of this compound is crucial for assessing its long-term ecological impact. This technical guide provides a comprehensive overview of the formation and subsequent, though less understood, degradation pathways of this compound.

Formation of this compound: The Primary Degradation Pathway of Metolachlor

The primary route of Metolachlor degradation in the environment, leading to the formation of this compound, is microbial degradation in soil.[1][2] This process is influenced by various environmental factors, including soil type, organic matter content, temperature, and moisture.

Microbial Degradation of Metolachlor

Microbial communities in the soil play a pivotal role in the transformation of Metolachlor.[1][2] The degradation is often a cometabolic process, where the herbicide is broken down by microbial enzymes, although it may not serve as a primary energy source for the microorganisms.[1][2] The initial step in the formation of both major metabolites, Metolachlor Ethanesulfonic Acid (ESA) and this compound, involves the dechlorination of the parent Metolachlor molecule.[2]

The half-life of Metolachlor in soil, which is the time required for 50% of the initial concentration to dissipate, can vary significantly depending on environmental conditions. This variation underscores the importance of local conditions in determining the persistence of the parent compound and the rate of metabolite formation.

Environmental Persistence and Degradation of this compound

This compound is frequently detected in soil and water, often at higher concentrations and with greater persistence than the parent Metolachlor.[3] This persistence is a key aspect of its environmental profile. While its formation from Metolachlor is well-documented, the subsequent degradation of this compound is less understood.

One study observed that in water-sediment systems, both Metolachlor ESA and OA concentrations peaked around day 56 of incubation and subsequently declined, suggesting that further transformation does occur, albeit slowly.[4][5] However, the specific transformation products and the pathways of this compound degradation are not well-defined in the current scientific literature.

Microbial Degradation of this compound

While microbial action is the primary driver for the formation of this compound, its subsequent microbial degradation appears to be a much slower process. The stability of the oxanilic acid moiety likely contributes to its recalcitrance in the environment. Further research is needed to identify the specific microbial species and enzymatic processes capable of breaking down this compound.

Photodegradation of this compound

Photodegradation, the breakdown of compounds by light, is a potential degradation pathway for many organic molecules. For the parent compound, Metolachlor, photodegradation in water can occur, with half-lives reported to be around 22 days in summer conditions.[6] However, the presence of dissolved organic matter can slow this process.[6] Specific studies focusing on the photodegradation rates and pathways of this compound are limited, and it is an area requiring further investigation.

Hydrolysis of this compound

Hydrolysis is the chemical breakdown of a compound due to reaction with water. Metolachlor itself is relatively stable to hydrolysis, with a half-life of over 200 days across a range of pH values.[7] The chemical structure of this compound suggests it is also likely to be stable to hydrolysis under typical environmental conditions.

Quantitative Data on Metolachlor Degradation

To provide context for the persistence of this compound, the following table summarizes quantitative data on the degradation of its parent compound, Metolachlor, under various environmental conditions.

ParameterMatrixConditionValueReference
Half-life (DT50)SoilAerobic67 days[3]
Half-life (DT50)SoilAnaerobic81 days[3]
Half-life (DT50)SoilField experiments67-122 days[3]
Half-life (DT50)Lake WaterSummer conditions11 days[3]
Half-life (DT50)WaterAqueous photolysis70 days[3]
Half-life (DT50)SoilSoil photolysis (natural sunlight)8 days[3]
Hydrolysis Half-lifeWaterpH 1-9>200 days[7]

Experimental Protocols

Microbial Degradation Study of Metolachlor in Soil

A common experimental setup to study the microbial degradation of Metolachlor in soil involves the following steps:

  • Soil Collection and Preparation: Soil samples are collected from relevant agricultural fields. They are typically sieved to ensure homogeneity. The soil may be used as is or sterilized (e.g., by autoclaving) for abiotic control experiments.

  • Herbicide Application: A solution of Metolachlor of a known concentration is applied to the soil samples.

  • Incubation: The treated soil samples are incubated under controlled conditions of temperature and moisture. Aerobic conditions are typically maintained, but anaerobic conditions can also be simulated.

  • Sampling: Sub-samples of the soil are taken at regular intervals over a period of time (e.g., 0, 7, 14, 28, 56, and 112 days).[4][5]

  • Extraction: The herbicide and its metabolites are extracted from the soil samples using an appropriate solvent, such as acetonitrile.[8]

  • Analysis: The concentrations of Metolachlor and this compound in the extracts are quantified using analytical techniques like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[8]

Analytical Method for Metolachlor and its Metabolites in Water

The following protocol outlines a typical method for the analysis of Metolachlor and its degradates in water samples:

  • Solid Phase Extraction (SPE): A 50 mL water sample is passed through a C-18 SPE column to concentrate the analytes.[9]

  • Elution: The analytes are eluted from the SPE column with a methanol/water mixture (e.g., 80/20 v/v).[9]

  • Concentration and Reconstitution: The eluate is concentrated to a small volume (e.g., < 1.0 mL) and then reconstituted in a solvent suitable for the analytical instrument, such as 10/90 acetonitrile/water.[9]

  • LC/ESI-MS/MS Analysis: The final extract is analyzed by Liquid Chromatography/Electrospray Ionization-Mass Spectrometry/Mass Spectrometry (LC/ESI-MS/MS). The parent compound is typically analyzed in positive ion mode, while the acidic metabolites like this compound are analyzed in negative ion mode.[9]

Visualizing the Degradation Pathways

The following diagrams, generated using the DOT language, illustrate the known and inferred degradation pathways.

Metolachlor_Degradation_Pathway Metolachlor Metolachlor Dechlorination Dechlorination Metolachlor->Dechlorination Microbial Degradation Metolachlor_OA This compound Dechlorination->Metolachlor_OA Metolachlor_ESA Metolachlor ESA Dechlorination->Metolachlor_ESA Further_Degradation Further Transformation (Products Undefined) Metolachlor_OA->Further_Degradation Slow Degradation

Formation of this compound and ESA from Metolachlor.

Experimental_Workflow_Soil cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Soil_Collection Soil Collection & Sieving Spiking Spiking with Metolachlor Soil_Collection->Spiking Incubation Controlled Temperature & Moisture Incubation Spiking->Incubation Time_Points Sampling at Intervals Incubation->Time_Points Extraction Solvent Extraction Time_Points->Extraction Analysis HPLC-MS/MS Analysis Extraction->Analysis

Workflow for a soil degradation study of Metolachlor.

Conclusion and Future Research Directions

This compound is a primary and persistent metabolite of the herbicide Metolachlor, formed predominantly through microbial degradation in soil. While its formation pathways are relatively well-understood, its subsequent environmental fate is less clear. The available evidence suggests that this compound is more persistent than its parent compound, and its degradation in the environment is a slow process.

There is a significant knowledge gap regarding the specific microbial, photochemical, and hydrolytic degradation pathways of this compound itself. Future research should focus on:

  • Identifying microorganisms and enzymes capable of degrading this compound.

  • Determining the degradation rates (half-lives) of this compound in various environmental matrices.

  • Elucidating the chemical structures of the transformation products of this compound.

  • Investigating the potential for photodegradation and hydrolysis of this compound under environmentally relevant conditions.

A more complete understanding of the entire life cycle of Metolachlor and its metabolites is essential for a thorough risk assessment and for the development of sustainable agricultural practices.

References

toxicological effects of Metolachlor OA on aquatic life

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Toxicological Effects of Metolachlor Oxanilic Acid (OA) on Aquatic Life

Introduction

Metolachlor is a widely utilized chloroacetanilide herbicide employed for controlling broadleaf weeds and grasses in various agricultural crops, including corn and soybeans[1][2]. In the environment, particularly in soil and water, metolachlor degrades into several metabolites[2]. Among the most significant and frequently detected are metolachlor oxanilic acid (OA) and metolachlor ethanesulfonic acid (ESA)[2][3]. Metolachlor OA is formed through microbial degradation processes in the soil[2]. Due to its persistence and mobility, this compound is often found in surface and groundwater, raising concerns about its potential impact on non-target aquatic organisms[3][4]. This document provides a comprehensive technical overview of the , summarizing quantitative data, detailing experimental protocols, and visualizing key processes and pathways.

Quantitative Toxicity Data

The toxicity of this compound and its parent compound, Metolachlor, has been assessed across various aquatic species. The following tables summarize the key quantitative data from ecotoxicological studies.

Table 1: Toxicological Effects of this compound on Aquatic Invertebrates

SpeciesEndpointConcentration (µg/L)Exposure DurationObserved EffectsReference
Marbled Crayfish (Procambarus virginalis)Chronic4.245 daysSignificantly lower growth; decreased activity of superoxide dismutase, catalase, and glutathione S-transferase.[5][6]
Marbled Crayfish (Procambarus virginalis)Chronic4245 daysIn addition to the above, delayed ontogenetic development, lower reduced glutathione levels, and lipid peroxidation; histopathological alterations in hepatopancreas and gills.[5][6]
Marbled Crayfish (Procambarus virginalis)Chronic42045 daysEffects consistent with the 42 µg/L exposure, including significant growth reduction, developmental delays, and histopathological damage.[5][6]
Marbled Crayfish (Procambarus virginalis)Long-term4.2 and 4228 daysSignificant differences in biochemical haemolymph profile (lactate, ALT, AST), lipid peroxidation, and antioxidant parameters (catalase, GST, reduced glutathione). Effects persisted after a 28-day recovery period.[7]

Table 2: Toxicological Effects of Parent Compound Metolachlor on Various Aquatic Organisms

Organism ClassSpeciesEndpointConcentration (µg/L)Exposure DurationReference
Fish Rainbow Trout (Oncorhynchus mykiss)96-h LC503,00096 hours[8]
Bluegill Sunfish (Lepomis macrochirus)96-h LC5015,00096 hours[8]
Fathead Minnow (Pimephales promelas)Chronic MATC780 - 1,60035 days[9]
Invertebrates Water Flea (Daphnia magna)48-h LC5025,10048 hours[8][9]
Chironomus tentans72-h EC58 (Immobilisation)1,00072 hours[10][11]
Chironomus tentans72-h NOEC (Immobilisation)10072 hours[10]
Algae Pseudokirchneriella subcapitata120-h EbC508120 hours[12]
Microalga24-h EC50 (Cell density)5.5 - 34124 hours[10]
Microalga4-7 day NOEC14-7 days[10]
Macrophytes Lemna sp.96-h EC50 (Frond number)34396 hours[10]
Lemna sp.96-h NOEC (Frond number)18796 hours[10]

Toxicological Mechanisms and Effects of this compound

Studies on marbled crayfish have shown that chronic exposure to environmentally relevant concentrations of this compound can induce a range of sublethal toxicological effects. The primary mechanism appears to be the induction of oxidative stress, leading to a cascade of adverse cellular and physiological outcomes.

At concentrations as low as 4.2 µg/L, this compound caused a significant decrease in the activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione S-transferase (GST)[5][6]. This enzymatic suppression impairs the organism's ability to neutralize reactive oxygen species (ROS), leading to cellular damage.

At higher concentrations (42 and 420 µg/L), these effects are exacerbated, resulting in delayed ontogenetic development and significant histopathological alterations in the hepatopancreas and gills[5][6]. Changes in the gills included hemocytic infiltration and enlargement of the intralamellar space, while the hepatopancreas showed structural changes in various cell types[5][6]. These findings indicate that this compound disrupts critical physiological functions, including growth, development, and detoxification, primarily through the disruption of the antioxidant defense system.

cluster_exposure Exposure cluster_cellular Cellular & Biochemical Effects cluster_physiological Physiological & Histopathological Effects Met_OA This compound Exposure (Chronic, Low µg/L Concentrations) OxidativeStress Induction of Oxidative Stress Met_OA->OxidativeStress initiates EnzymeSuppression Suppression of Antioxidant Enzymes (SOD, CAT, GST) OxidativeStress->EnzymeSuppression GSH_Decline Decreased Reduced Glutathione (GSH) OxidativeStress->GSH_Decline Growth Reduced Growth OxidativeStress->Growth contributes to Development Delayed Ontogenetic Development OxidativeStress->Development contributes to LipidPerox Increased Lipid Peroxidation EnzymeSuppression->LipidPerox leads to GSH_Decline->LipidPerox leads to Histo Histopathological Damage (Hepatopancreas & Gills) LipidPerox->Histo causes Histo->Growth Histo->Development

Logical pathway of this compound toxicity in marbled crayfish.

Experimental Protocols

The following section details the methodology employed in key studies assessing the chronic toxicity of this compound. The protocol described is based on the study of early life stages of marbled crayfish (Procambarus virginalis) by Velíšek et al. (2018)[5][6].

1. Test Organism and Acclimation:

  • Species: Early life stages of marbled crayfish (Procambarus virginalis).

  • Acclimation: Animals are acclimated to laboratory conditions prior to the experiment to reduce stress and ensure baseline health.

2. Experimental Design:

  • Test Type: Chronic, semi-static exposure.

  • Duration: 45 days.

  • Test Concentrations:

    • Control (no this compound).

    • E1: 4.2 µg/L (Environmentally relevant concentration).

    • E2: 42 µg/L.

    • E3: 420 µg/L.

  • Test Solutions: Prepared using analytical grade this compound. Solutions are renewed periodically to maintain target concentrations. All solutions are stored at 4°C and protected from light[5].

3. Exposure Conditions:

  • Test Vessels: Crayfish are housed in appropriate test chambers with controlled water quality parameters (temperature, pH, dissolved oxygen).

  • Feeding: Organisms are fed a standard diet throughout the exposure period.

4. Endpoint Assessment: A range of endpoints are measured to assess the toxicological impact:

  • Mortality: Recorded daily.

  • Growth: Measured as changes in weight and length at the beginning and end of the exposure period.

  • Ontogenetic Development: Monitored throughout the study to identify any delays or abnormalities in developmental stages.

  • Behavior: Assessed to detect changes in activity, movement speed, and total distance moved[6].

  • Biochemical Analysis (Oxidative Stress Biomarkers):

    • At the end of the exposure, tissue samples (e.g., hepatopancreas, gills) are collected.

    • Activities of antioxidant enzymes (Superoxide Dismutase, Catalase, Glutathione S-transferase) are measured using spectrophotometric methods.

    • Levels of reduced glutathione (GSH) and lipid peroxidation (often measured as TBARS) are quantified.

  • Histopathology:

    • Tissues (hepatopancreas and gills) are fixed, processed, sectioned, and stained (e.g., with Hematoxylin and Eosin).

    • Microscopic examination is performed to identify cellular damage, inflammation, or other pathological changes[5][6].

5. Data Analysis:

  • Statistical analyses (e.g., ANOVA followed by post-hoc tests) are used to determine significant differences between the control and exposure groups for each endpoint.

cluster_prep Phase 1: Preparation cluster_exp Phase 2: Exposure cluster_analysis Phase 3: Endpoint Analysis cluster_lab Phase 4: Laboratory Analysis cluster_final Phase 5: Finalization A1 Organism Acclimation (Marbled Crayfish) B1 45-Day Semi-Static Exposure A1->B1 A2 Preparation of Test Solutions (Control, 4.2, 42, 420 µg/L) A2->B1 B2 Daily Monitoring (Mortality, Water Quality) B1->B2 C1 Growth & Development Assessment B1->C1 C2 Behavioral Analysis B1->C2 C3 Tissue Sampling B1->C3 D1 Biochemical Assays (Antioxidant Enzymes, GSH, LPO) C3->D1 D2 Histopathological Examination (Hepatopancreas & Gills) C3->D2 E1 Statistical Analysis & Interpretation D1->E1 D2->E1

Workflow for chronic toxicity testing of this compound.

References

Metolachlor OA: An In-depth Technical Guide to its Mechanism of Action in Non-Target Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metolachlor is a widely used chloroacetamide herbicide, and its degradation product, Metolachlor Oxanilic Acid (Metolachlor OA), is frequently detected in the environment. While the herbicidal activity of the parent compound is well-understood, the mechanism of action of this compound in non-target organisms is a growing area of concern and research. This technical guide provides a comprehensive overview of the current understanding of how this compound impacts various non-target organisms, with a focus on the underlying molecular and cellular mechanisms. This document summarizes key quantitative toxicological data, details relevant experimental protocols, and visualizes the known signaling pathways and experimental workflows.

Core Mechanisms of Toxicity in Non-Target Organisms

The primary mechanisms through which this compound exerts its toxic effects on non-target organisms appear to be the induction of oxidative stress and the disruption of the cell cycle . These effects have been observed across a range of organisms, from aquatic invertebrates to mammalian cell lines.

Oxidative Stress

Metolachlor and its metabolites have been shown to induce the generation of reactive oxygen species (ROS) in non-target aquatic organisms, leading to a state of oxidative stress. This imbalance between the production of ROS and the organism's ability to detoxify these reactive intermediates can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage.

In the freshwater green alga Pseudokirchneriella subcapitata, exposure to environmentally relevant concentrations of metolachlor (45-235 μg/L) resulted in a significant increase in ROS levels. This was accompanied by a decrease in antioxidant molecules such as reduced glutathione and carotenoids, as well as a reduction in the activity of scavenging enzymes like superoxide dismutase and catalase, indicating a compromised antioxidant defense system[1]. Similarly, studies on the marbled crayfish (Procambarus virginalis) have demonstrated that exposure to this compound leads to alterations in antioxidant biomarkers. Chronic exposure to this compound at concentrations of 4.2, 42, and 420 μg/L resulted in significantly lower activities of superoxide dismutase, catalase, and glutathione S-transferase[2]. At higher concentrations (42 and 420 μg/L), a decrease in reduced glutathione levels and an increase in lipid peroxidation were also observed[2].

Cell Cycle Arrest

In vertebrate cell lines, a primary mechanism of metolachlor's toxicity is the disruption of the normal cell cycle progression. Studies on human liver carcinoma (HepG2) cells have shown that exposure to environmentally relevant levels of metolachlor (50-100 ppb) leads to a decrease in cell number, not through apoptosis or necrosis, but by inducing cell cycle arrest[3]. A key finding is the decreased levels of the retinoblastoma protein (Rb), including its hyperphosphorylated forms, in metolachlor-exposed cells[3]. The hypophosphorylation of Rb is a critical step in the G1/S checkpoint, and its alteration can prevent cells from entering the DNA synthesis (S) phase. Interestingly, the levels of p53, a key protein in the DNA damage response, were not significantly altered at these concentrations, suggesting a p53-independent mechanism of cell cycle arrest[3].

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the toxicity of Metolachlor and its metabolite, this compound, to various non-target organisms. It is important to note that more data is available for the parent compound than for this compound.

Table 1: Acute Toxicity of Metolachlor to Aquatic Organisms

SpeciesEndpointConcentration (mg/L)Exposure DurationReference
Rainbow Trout (Oncorhynchus mykiss)96-hour LC50~396 hours[4]
Carp (Cyprinus carpio)96-hour LC50596 hours[4]
Bluegill Sunfish (Lepomis macrochirus)96-hour LC5015.096 hours[4]
Daphnia magna (water flea)48-hour LC502548 hours[4]

Table 2: Chronic Toxicity of this compound to Marbled Crayfish (Procambarus virginalis)

ParameterConcentration (µg/L)EffectExposure DurationReference
Growth4.2, 42, 420Significantly lower45 days[2]
Superoxide Dismutase Activity4.2, 42, 420Significantly lower45 days[2]
Catalase Activity4.2, 42, 420Significantly lower45 days[2]
Glutathione S-transferase Activity4.2, 42, 420Significantly lower45 days[2]
Ontogenetic Development42, 420Significantly delayed45 days[2]
Reduced Glutathione Level42, 420Lower45 days[2]
Lipid Peroxidation42, 420Lower45 days[2]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and logical relationships involved in the mechanism of action of this compound in non-target organisms.

oxidative_stress_pathway cluster_exposure Exposure cluster_cellular_response Cellular Response cluster_cellular_damage Cellular Damage Metolachlor_OA This compound ROS Increased Reactive Oxygen Species (ROS) Metolachlor_OA->ROS Antioxidant_Depletion Depletion of Antioxidants (e.g., Glutathione) ROS->Antioxidant_Depletion Enzyme_Inhibition Inhibition of Antioxidant Enzymes (SOD, CAT) ROS->Enzyme_Inhibition Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation DNA_Damage DNA Damage ROS->DNA_Damage Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation

Figure 1: Oxidative Stress Pathway Induced by this compound.

cell_cycle_arrest_pathway cluster_g1_s_transition G1/S Transition Metolachlor Metolachlor pRb Hypophosphorylated Rb (pRb) Metolachlor->pRb Decreases levels of hyperphosphorylated Rb Rb Retinoblastoma Protein (Rb) (Hyperphosphorylated) E2F E2F Transcription Factor Rb->E2F Inhibits G1_S_Arrest G1/S Phase Arrest pRb->G1_S_Arrest Leads to S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates

Figure 2: Cell Cycle Arrest Mechanism of Metolachlor.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for assessing the impact of this compound on non-target organisms.

Fish Acute Toxicity Test (Based on OECD 203)
  • Objective: To determine the median lethal concentration (LC50) of this compound in fish.

  • Test Organism: Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

  • Methodology:

    • Acclimation: Fish are acclimated to laboratory conditions for at least 12 days.

    • Test Solutions: A series of at least five concentrations of this compound are prepared in dechlorinated tap water, along with a control group (dechlorinated water only).

    • Exposure: Fish are exposed to the test solutions for 96 hours in a semi-static or flow-through system.

    • Observations: Mortalities and any abnormal behavioral or morphological changes are recorded at 24, 48, 72, and 96 hours.

    • Data Analysis: The 96-hour LC50 value and its 95% confidence limits are calculated using probit analysis or another appropriate statistical method.

fish_toxicity_workflow start Start acclimation Acclimate Fish (e.g., Rainbow Trout) start->acclimation prep_solutions Prepare this compound Test Solutions (Multiple Concentrations + Control) acclimation->prep_solutions exposure Expose Fish for 96 hours (Semi-static or Flow-through) prep_solutions->exposure observe Record Mortalities and Abnormalities at 24, 48, 72, 96 hours exposure->observe analyze Calculate 96-hour LC50 observe->analyze end End analyze->end

Figure 3: Experimental Workflow for Fish Acute Toxicity Test.
Daphnia magna Acute Immobilization Test (Based on OECD 202)

  • Objective: To determine the concentration of this compound that causes immobilization in 50% of the Daphnia magna population (EC50).

  • Test Organism: Daphnia magna neonates (<24 hours old).

  • Methodology:

    • Test Solutions: A range of this compound concentrations are prepared in a suitable medium.

    • Exposure: Neonates are exposed to the test solutions for 48 hours under static conditions.

    • Observations: The number of immobilized daphnids (those unable to swim after gentle agitation) is recorded at 24 and 48 hours.

    • Data Analysis: The 48-hour EC50 is calculated.

daphnia_toxicity_workflow start Start prep_solutions Prepare this compound Test Solutions start->prep_solutions exposure Expose Daphnia neonates (<24h old) for 48 hours prep_solutions->exposure observe Record Immobilization at 24 and 48 hours exposure->observe analyze Calculate 48-hour EC50 observe->analyze end End analyze->end

Figure 4: Workflow for Daphnia Acute Immobilization Test.
Algal Growth Inhibition Test (Based on OECD 201)

  • Objective: To determine the effect of this compound on the growth of a freshwater green alga.

  • Test Organism: Pseudokirchneriella subcapitata or other suitable algal species.

  • Methodology:

    • Culture Preparation: An exponentially growing algal culture is prepared.

    • Test Solutions: A series of this compound concentrations are prepared in a nutrient-rich medium.

    • Exposure: The algal culture is inoculated into the test solutions and incubated for 72 hours under continuous light and controlled temperature.

    • Growth Measurement: Algal growth (cell density or biomass) is measured at 24, 48, and 72 hours.

    • Data Analysis: The 72-hour EC50 (concentration causing 50% growth inhibition) is determined.

Assessment of Oxidative Stress Biomarkers
  • Objective: To quantify the induction of oxidative stress in non-target organisms exposed to this compound.

  • Sample Preparation: Tissues (e.g., gills, hepatopancreas of crayfish) are homogenized in an appropriate buffer.

  • Assays:

    • Lipid Peroxidation: Measured by the thiobarbituric acid reactive substances (TBARS) assay, which quantifies malondialdehyde (MDA), a product of lipid peroxidation.

    • Antioxidant Enzyme Activities:

      • Superoxide Dismutase (SOD): Assayed by its ability to inhibit the photoreduction of nitroblue tetrazolium (NBT).

      • Catalase (CAT): Measured by monitoring the decomposition of hydrogen peroxide (H2O2).

      • Glutathione S-transferase (GST): Assayed using 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate.

    • Reduced Glutathione (GSH): Quantified using Ellman's reagent (DTNB).

Cell Cycle Analysis
  • Objective: To determine the effect of this compound on the cell cycle distribution of a cell line.

  • Cell Line: Human liver carcinoma (HepG2) cells.

  • Methodology:

    • Cell Culture and Exposure: HepG2 cells are cultured and exposed to various concentrations of this compound for a defined period (e.g., 24, 48, 72 hours).

    • Cell Staining: Cells are harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).

    • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

    • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified.

Conclusion

The available evidence strongly suggests that this compound poses a risk to non-target organisms through the induction of oxidative stress and disruption of the cell cycle. While significant progress has been made in understanding these mechanisms, further research is needed to fully elucidate the specific molecular targets and signaling pathways involved. In particular, more quantitative toxicity data for this compound across a broader range of species is crucial for accurate environmental risk assessment. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for future investigations into the ecotoxicological effects of this prevalent herbicide metabolite.

References

Metolachlor OA: An In-Depth Review of its Environmental Fate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metolachlor oxanilic acid (Metolachlor OA) is a major degradation product of the widely used chloroacetamide herbicide, S-metolachlor. As the parent compound undergoes transformation in the environment, understanding the persistence, mobility, and ultimate fate of its metabolites is critical for a comprehensive environmental risk assessment. This technical guide provides a detailed review of the environmental fate of this compound, summarizing key quantitative data, outlining experimental protocols for its analysis, and visualizing its formation and analytical workflow.

Degradation and Persistence

This compound is formed in the environment through the microbial degradation of metolachlor. This process involves the dechlorination of the parent molecule and subsequent addition of a functional group.[1][2] While metabolites are often less toxic than the parent compound, their persistence and potential for transport into water bodies are of significant environmental concern.[3]

The persistence of a compound in the environment is often expressed as its half-life (DT₅₀), the time it takes for 50% of the initial concentration to dissipate. The half-life of this compound can vary significantly depending on environmental conditions such as soil type, temperature, and moisture content.

Table 1: Half-life (DT₅₀) of Metolachlor and this compound in Soil and Water

CompoundMatrixConditionsHalf-life (days)Reference(s)
MetolachlorSoilField15 - 132[4]
MetolachlorSoilAerobic, Sandy Loam67[5]
MetolachlorSoilAnaerobic, Sandy Loam81[5]
MetolachlorSoilFirst-order kinetics21.66[6]
MetolachlorSoilVarious37.9 - 49.5[7]
MetolachlorWaterAerobic47[5]
MetolachlorWaterAnaerobic78[5]
MetolachlorWaterLake, Summer11[5]
MetolachlorWaterHydrolysis (pH 5-9)>200[8]
This compoundSoilLab studies (normalized)12.2 - >1000[9]
This compoundSoilAgricultural soilsCan persist for >4 years[5]

Sorption and Mobility

The mobility of this compound in the environment is largely governed by its sorption to soil and sediment particles. Sorption is quantified by the soil-water partition coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc). A lower Koc value generally indicates higher mobility and a greater potential to leach into groundwater.[10] The adsorption of metolachlor and its metabolites often follows the Freundlich isotherm model.

Table 2: Sorption Coefficients (Kd and Koc) for Metolachlor and this compound

CompoundSoil Type/MatrixKd (L/kg)Koc (L/kg)Freundlich nReference(s)
MetolachlorVarious Soils0.36 - 1.18 (as Kƒ)200 (average)<1[1][8]
MetolachlorVarious Soils0.54 - 0.61--[11]
MetolachlorAerobic Soils1.23 - 5.85-0.69 - 0.91[12]
MetolachlorAnaerobic Soils1.04 - 4.54-0.69 - 0.91[12]
This compound--57-[13]
This compoundVegetated Filter Strip SoilLower than Metolachlor--[6]
This compoundCultivated SoilLower than Metolachlor--[6]

Formation Pathway of this compound

Metolachlor is transformed into this compound primarily through microbial action in the soil. The key transformation involves the replacement of the chlorine atom, followed by oxidation.

Metolachlor Metolachlor Intermediate Dechlorinated Intermediate Metolachlor->Intermediate Microbial Dechlorination Metolachlor_OA This compound Intermediate->Metolachlor_OA Oxidation cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample_Collection Water Sample Collection (50 mL) Filtration Filtration Sample_Collection->Filtration Conditioning Cartridge Conditioning (Methanol, Water) Loading Sample Loading Conditioning->Loading Washing Washing (Water) Loading->Washing Elution Elution (Methanol) Washing->Elution Concentration Concentration & Reconstitution Elution->Concentration LC_MSMS LC-MS/MS Analysis Concentration->LC_MSMS

References

An In-Depth Technical Guide to the Synthesis and Characterization of Metolachlor OA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metolachlor OA, or metolachlor oxanilic acid, is a significant metabolite of the widely used herbicide metolachlor.[1][2] Its presence in environmental samples is a key indicator of the degradation of the parent compound. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and data presentation to support research and development activities in environmental science and drug development.

Synthesis of this compound

While this compound is primarily formed through the metabolism of metolachlor in the environment, a laboratory synthesis is essential for producing analytical standards and conducting further toxicological studies. A plausible two-step synthetic pathway is proposed, starting from the readily available precursor, N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)amine.

Step 1: Synthesis of N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)amine

The synthesis of the intermediate amine can be achieved via reductive amination of 2-ethyl-6-methylaniline with methoxyacetone.[3]

Synthesis_Step1 cluster_reactants Reactants 2-ethyl-6-methylaniline 2-ethyl-6-methylaniline Intermediate_Imine Intermediate Imine 2-ethyl-6-methylaniline->Intermediate_Imine Condensation methoxyacetone methoxyacetone methoxyacetone->Intermediate_Imine Amine_Product N-(2-ethyl-6-methylphenyl)-N- (2-methoxy-1-methylethyl)amine Intermediate_Imine->Amine_Product Reduction H2_Catalyst H₂, Catalyst (e.g., Pd/C)

Experimental Protocol:

  • Reaction Setup: To a solution of 2-ethyl-6-methylaniline (1 equivalent) in a suitable solvent such as methanol or toluene, add methoxyacetone (1.1 equivalents).

  • Imination: The mixture is stirred at room temperature to form the corresponding imine. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Reduction: Once imine formation is complete, a hydrogenation catalyst (e.g., 5% Palladium on carbon) is added to the reaction mixture.

  • Hydrogenation: The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-5 bar) at a temperature ranging from 25 to 50°C.

  • Work-up: Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)amine, which can be purified by distillation or chromatography if necessary.

Step 2: Synthesis of this compound

The final step involves the reaction of the synthesized amine with an oxalylating agent, such as diethyl oxalate, followed by hydrolysis.

Synthesis_Step2 Amine_Intermediate N-(2-ethyl-6-methylphenyl)-N- (2-methoxy-1-methylethyl)amine Ester_Intermediate Oxalamic Ester Intermediate Amine_Intermediate->Ester_Intermediate Acylation Diethyl_Oxalate Diethyl Oxalate Diethyl_Oxalate->Ester_Intermediate Metolachlor_OA This compound Ester_Intermediate->Metolachlor_OA Hydrolysis Hydrolysis (e.g., NaOH, H₂O)

Experimental Protocol:

  • Acylation: The N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)amine (1 equivalent) is dissolved in an aprotic solvent like dichloromethane or tetrahydrofuran. Diethyl oxalate (1.2 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) are added. The reaction is stirred at room temperature until completion, monitored by TLC.

  • Work-up and Ester Isolation: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent evaporated to yield the crude oxalamic ester.

  • Hydrolysis: The crude ester is dissolved in a mixture of ethanol and water containing a base (e.g., sodium hydroxide, 2 equivalents). The mixture is heated to reflux until the hydrolysis is complete (monitored by TLC).

  • Purification: After cooling, the reaction mixture is acidified with a dilute acid (e.g., 1M HCl) to precipitate the this compound. The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Characterization of this compound

A thorough characterization of the synthesized this compound is crucial to confirm its identity and purity. The following analytical techniques are typically employed.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₅H₂₁NO₄[2]
Molecular Weight 279.33 g/mol [2]
CAS Number 152019-73-3[1][2]
Appearance White to off-white solid
IUPAC Name 2-[N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)carbamoyl]formic acid[2]
Spectroscopic and Chromatographic Data

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12br s1H-COOH
~6.9-7.3m3HAromatic protons
~4.0-4.5m1H-CH(CH₃)-
~3.5-3.8m2H-CH₂-O-
~3.3s3H-OCH₃
~2.5-2.8q2H-CH₂-CH₃
~2.2s3HAr-CH₃
~1.1-1.3t3H-CH₂-CH₃
~1.0-1.2d3H-CH(CH₃)-
  • ¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms present.

Chemical Shift (δ, ppm)Assignment
~160-165C=O (amide)
~160-165C=O (acid)
~125-145Aromatic carbons
~70-80-CH₂-O-
~55-60-OCH₃
~50-55-CH(CH₃)-
~20-25-CH₂-CH₃
~15-20Ar-CH₃
~10-15-CH₂-CH₃, -CH(CH₃)-

2. Infrared (IR) Spectroscopy

The IR spectrum helps identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid)
2970-2850Medium-StrongC-H stretch (aliphatic)
~1730StrongC=O stretch (carboxylic acid)
~1650StrongC=O stretch (amide)
1600, 1470MediumC=C stretch (aromatic)
~1100StrongC-O stretch (ether)

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. When analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) in negative ion mode, this compound typically shows a deprotonated molecule [M-H]⁻ at an m/z of approximately 278.

LC-MS/MS Experimental Protocol:

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is often used for quantification, monitoring the transition from the precursor ion (m/z 278) to specific product ions.

Characterization_Workflow cluster_synthesis Synthesized this compound cluster_purification Purification cluster_characterization Characterization Synthesized_Product Crude Product Purification Recrystallization/ Chromatography Synthesized_Product->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (LC-MS/MS) Purification->MS Structure_Confirmation Confirmed Structure & Purity NMR->Structure_Confirmation Structural Elucidation IR->Structure_Confirmation Functional Group ID MS->Structure_Confirmation Molecular Weight & Fragmentation

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route offers a practical approach for obtaining this important metabolite for research purposes. The comprehensive characterization data and protocols serve as a valuable resource for scientists and professionals in ensuring the accurate identification and quantification of this compound in various matrices.

References

occurrence of Metolachlor OA in groundwater sources

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Occurrence of Metolachlor Oxanilic Acid (OA) in Groundwater Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metolachlor is a widely used pre-emergent chloroacetanilide herbicide for controlling annual grasses and some broadleaf weeds in various agricultural crops, including corn, soybeans, and sorghum.[1][2][3] Due to its extensive use, metolachlor and its degradation products are of significant environmental interest. This technical guide focuses on metolachlor oxanilic acid (Metolachlor OA or MOXA), a major and frequently detected degradate of metolachlor in groundwater.[4][5][6][7] Understanding the occurrence, analytical methodologies, and environmental fate of this compound is crucial for assessing water quality and potential human exposure.

Metolachlor itself is moderately persistent in soil, with its degradation occurring primarily through microbial metabolism.[5][6] This process leads to the formation of several metabolites, with metolachlor ethanesulfonic acid (MESA) and this compound being the most prominent.[6][8] These degradates are generally more water-soluble and mobile than the parent compound, which contributes to their potential to leach into groundwater.[6][8]

Occurrence of this compound in Groundwater

Numerous studies have documented the widespread presence of this compound in groundwater, often at concentrations exceeding that of the parent metolachlor.[7][9][10] The following table summarizes quantitative data from various monitoring programs and research studies, providing an overview of this compound concentrations in groundwater sources.

Table 1: Quantitative Data on this compound Concentrations in Groundwater

Location/StudyYear(s) of SamplingNumber of Wells/SamplesDetection Frequency (%)Concentration Range (µg/L)Maximum Concentration (µg/L)Median Concentration of Detections (µg/L)Reference(s)
Iowa, USA (Statewide Sampling)Not SpecifiedNot SpecifiedDetected nearly 3x as frequently as metolachlorNot SpecifiedNot SpecifiedNot Specified[9]
California, USA2001-201562 (wells with detections)Not Specified0.05 - 20.220.2Not Specified[4][5][11]
Minnesota, USA (Monitoring Wells)2016Not Specified39Not Specified6.73Not Specified[12]
Minnesota, USA (Community Public Water Supply Wells)201510833.3 (36 of 108)Not Specified0.996Not Specified[12]
Suffolk County, New York, USA199850Not Specified1.14 - 13.513.5Not Specified[6]
California, USA (Ground Water Protection List Monitoring)Not Specified67180.05 - 0.530.53Not Specified[10]

Environmental Fate and Transport of this compound

The journey of this compound into groundwater begins with the application of its parent compound, metolachlor, to agricultural fields. The following diagram illustrates the key pathways from application to groundwater contamination.

Metolachlor Metolachlor Application (Herbicide) Soil Soil Environment Metolachlor->Soil Degradation Microbial Degradation Soil->Degradation Metolachlor_OA Metolachlor Oxanilic Acid (OA) (Degradate) Degradation->Metolachlor_OA Metolachlor_ESA Metolachlor Ethanesulfonic Acid (ESA) (Degradate) Degradation->Metolachlor_ESA Leaching Leaching and Transport (with soil water) Metolachlor_OA->Leaching Groundwater Groundwater Contamination Leaching->Groundwater

Figure 1. Environmental fate and transport of Metolachlor to this compound in groundwater.

Metolachlor applied to the soil undergoes microbial degradation, leading to the formation of this compound and MESA.[6] These degradates are more mobile and less likely to adsorb to soil particles compared to metolachlor, facilitating their transport through the soil profile with infiltrating water, eventually reaching groundwater aquifers.[6][8]

Experimental Protocols for Analysis of this compound in Groundwater

The standard analytical approach for the determination of this compound in groundwater involves solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14][15][16][17][18]

Sample Collection and Preservation
  • Collection: Collect water samples in amber glass bottles to prevent photodegradation.

  • Preservation: Store samples at approximately 4°C and analyze as soon as possible.

Solid-Phase Extraction (SPE)

This step is for the extraction and pre-concentration of this compound from the water sample.

  • Cartridge Conditioning: Condition a C18 or Oasis HLB SPE cartridge with methanol followed by deionized water.[13][17]

  • Sample Loading: Pass a known volume of the water sample (e.g., 50 mL) through the conditioned SPE cartridge.[13][17]

  • Washing: Wash the cartridge with deionized water to remove any interfering substances.[17]

  • Elution: Elute the retained analytes from the cartridge using a suitable solvent, typically methanol.[13][17]

  • Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a specific volume of a mobile phase-compatible solution (e.g., 10/90 acetonitrile/water).[13][16]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation: Inject the reconstituted sample into an LC system equipped with a suitable column (e.g., C18) to separate this compound from other compounds. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium formate is commonly used.

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. This compound is typically analyzed in negative ion mode using electrospray ionization (ESI).[13][16] Specific precursor-to-product ion transitions are monitored for quantification and confirmation.

The following diagram outlines the general experimental workflow for the analysis of this compound in groundwater.

Start Start: Groundwater Sample Collection SPE Solid-Phase Extraction (SPE) Start->SPE Conditioning 1. Cartridge Conditioning (Methanol, Water) SPE->Conditioning Loading 2. Sample Loading Conditioning->Loading Washing 3. Cartridge Washing (Water) Loading->Washing Elution 4. Analyte Elution (Methanol) Washing->Elution Concentration 5. Concentration & Reconstitution Elution->Concentration LCMS LC-MS/MS Analysis Concentration->LCMS Data Data Acquisition and Analysis LCMS->Data

Figure 2. Experimental workflow for this compound analysis in groundwater.

Conclusion

This compound is a significant and widespread contaminant in groundwater resulting from the agricultural use of metolachlor. Its higher mobility and persistence compared to the parent compound make it a key indicator of pesticide impact on water resources. The analytical methods involving SPE and LC-MS/MS provide sensitive and reliable quantification of this compound, enabling accurate monitoring and risk assessment. Continued research and monitoring are essential for understanding the long-term trends of this compound in groundwater and for developing strategies to mitigate its occurrence.

References

The Bioavailability of Metolachlor OA in Soil Ecosystems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metolachlor, a widely used pre-emergent herbicide, undergoes transformation in the soil, leading to the formation of metabolites such as Metolachlor oxanilic acid (OA). The bioavailability of Metolachlor OA in soil ecosystems is a critical factor influencing its potential for leaching into groundwater, uptake by non-target organisms, and overall environmental fate. This technical guide provides a comprehensive overview of the key factors governing the bioavailability of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Factors Influencing Bioavailability

The bioavailability of Metolachlor and its metabolites in soil is a complex interplay of various physicochemical and biological factors. Sorption to soil particles is a primary determinant, controlling the concentration of the compound in the soil solution and thus its availability for transport, degradation, and uptake.[1]

Soil Properties

Key soil properties that significantly influence the sorption and, consequently, the bioavailability of Metolachlor and its metabolites include:

  • Organic Matter (OM): Soil organic matter is a dominant factor, with a positive correlation to the sorption of Metolachlor.[2] Higher organic matter content generally leads to increased sorption and reduced bioavailability.[1] However, increased organic matter can also enhance microbial biomass and activity, potentially leading to shorter half-lives.[1]

  • Clay Content: The clay content of soil also positively correlates with S-metolachlor sorption.[1] Soils with higher clay content tend to exhibit greater sorption and may show hysteresis, where the herbicide is more strongly retained and less easily desorbed.[1]

  • Soil pH: While not as dominant as organic matter, soil pH can influence the chemical form of the herbicide and its interaction with soil colloids.

  • Soil Aeration: Anaerobic or saturated soil conditions can significantly impact the fate of Metolachlor. Anaerobic conditions have been shown to reduce the adsorption of Metolachlor, thereby increasing its bioavailability and promoting its degradation and mineralization.[3][4] Saturated soils can lead to a greater amount of dissolved Metolachlor, resulting in faster degradation.[1]

Environmental Conditions
  • Temperature: Temperature affects the rate of microbial degradation. Higher temperatures generally lead to a shorter half-life for Metolachlor.[1][5] For instance, the half-life of S-metolachlor was found to decrease from 64.8 days at 10°C to 23.7 days at 35°C.[5]

  • Moisture: Soil moisture content plays a crucial role. Increased moisture can enhance volatilization and degradation.[1] In saturated soils, the half-life of metolachlor was observed to decrease from 81 days in unsaturated conditions to 50 days.[1]

Quantitative Data on Metolachlor Fate in Soil

The following tables summarize key quantitative data related to the sorption and degradation of Metolachlor in soil, which directly impact the bioavailability of its metabolites like this compound.

Table 1: Sorption Coefficients of Metolachlor in Different Soils

Soil TypeOrganic Matter (%)Clay Content (%)Adsorption Coefficient (Kf) (μg1-nmLng-1)Reference
Various2.27 - 4.412.8 - 26.80.36 - 1.18[2]
Not Specified1.2Not Specified1.08 L kg-1 (Kd)[6]
Not Specified9.32Not Specified9.32 L kg-1 (Kd)[6]

Table 2: Half-life (DT50) of Metolachlor in Soil under Various Conditions

Soil ConditionHalf-life (DT50) (days)Reference
General Range2.5 - 289[1]
First-order kinetics37.9 - 49.5[2]
Saturated Soil50[1]
Unsaturated Soil81[1]
Aerobic Environment117 - 154[3]
Anaerobic Environment65 - 79[3]
Temperature: 10°C64.8[5]
Temperature: 35°C23.7[5]
Bioelectrochemical Remediation3 (from 21)[7]

Table 3: Influence of Biochar Amendment on Metolachlor Sorption

AmendmentFold Increase in Apparent Sorption Coefficient (Kd-app)Reference
Unamended Soil1.2[8][9]
Wood Biochar (fresh)2.0[8][9]
Wood Biochar (5-year aged)1.4[8][9]
Macadamia Nut Shell Biochar (fresh)2.4[8][9]
Macadamia Nut Shell Biochar (1-year aged)2.5[8][9]

Experimental Protocols

Determination of Sorption Coefficients (Batch Equilibrating Method)

This method is widely used to determine the sorption characteristics of compounds like Metolachlor in soil.

  • Soil Preparation: Air-dry and sieve soil samples to a uniform size (e.g., <2 mm).

  • Solution Preparation: Prepare a stock solution of Metolachlor in a background electrolyte solution (e.g., 0.01 M CaCl2) to maintain a constant ionic strength. Create a series of working solutions with varying concentrations.

  • Equilibration: Add a known mass of soil to each working solution in a centrifuge tube. Shake the tubes for a predetermined time (e.g., 24 hours) at a constant temperature to reach equilibrium.

  • Separation: Centrifuge the tubes to separate the soil from the solution.

  • Analysis: Analyze the concentration of Metolachlor remaining in the supernatant using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS).[10][11]

  • Calculation: The amount of Metolachlor sorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The sorption data is then fitted to isotherms like the Freundlich or Langmuir models to determine the sorption coefficients (Kf or Kd).

Determination of Degradation Kinetics

This protocol outlines the steps to assess the degradation rate and half-life of Metolachlor in soil.

  • Soil Treatment: Treat a known mass of soil with a specific concentration of Metolachlor. Ensure uniform distribution.

  • Incubation: Incubate the treated soil samples under controlled conditions of temperature and moisture.

  • Sampling: At regular time intervals, collect subsamples of the soil.

  • Extraction: Extract Metolachlor and its metabolites from the soil samples using a suitable solvent mixture (e.g., 70% methanol/water with 1% ammonium hydroxide).[10]

  • Analysis: Quantify the concentration of the parent compound and its metabolites in the extracts using LC/MS/MS.[10][11]

  • Data Analysis: Plot the concentration of Metolachlor remaining over time. Fit the data to a kinetic model, typically first-order kinetics (Ct = C0e-kt), to calculate the degradation rate constant (k) and the half-life (DT50 = ln(2)/k).[3]

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate important pathways and workflows related to the bioavailability of this compound.

Metolachlor_Degradation_Pathway Metolachlor Metolachlor Dechlorination Dechlorination & Functional Group Addition Metolachlor->Dechlorination Primary Transformation MicrobialDegradation Microbial Degradation Metolachlor->MicrobialDegradation ESA Metolachlor ESA (ethanesulfonic acid) Dechlorination->ESA OA This compound (oxanilic acid) Dechlorination->OA MicrobialDegradation->Dechlorination Bioavailability_Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experimentation cluster_analysis Analysis SoilCollection Soil Collection & Sieving Spiking Spike Soil with Metolachlor SoilCollection->Spiking Incubation Controlled Incubation (Temperature, Moisture) Spiking->Incubation SorptionExp Sorption Experiment (Batch Equilibration) Incubation->SorptionExp For Sorption DegradationExp Degradation Experiment (Time-course Sampling) Incubation->DegradationExp For Degradation Extraction Solvent Extraction SorptionExp->Extraction DegradationExp->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS DataAnalysis Data Analysis & Modeling LCMS->DataAnalysis Bioavailability Bioavailability DataAnalysis->Bioavailability Soil_Properties_Bioavailability_Relationship cluster_factors Soil Properties OrganicMatter Organic Matter Sorption Sorption OrganicMatter->Sorption Increases ClayContent Clay Content ClayContent->Sorption Increases SoilAeration Soil Aeration SoilAeration->Sorption Decreases (Anaerobic) Bioavailability Bioavailability of this compound Sorption->Bioavailability Decreases Degradation Microbial Degradation Bioavailability->Degradation Influences Leaching Leaching Potential Bioavailability->Leaching Increases

References

Metolachlor Oxanilic Acid: A Biomarker for Herbicide Contamination

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Metolachlor, a widely used chloroacetanilide herbicide, and its S-enantiomer, S-metolachlor, are frequently detected in environmental samples due to their extensive use in agriculture for the control of grassy and broadleaf weeds.[1][2][3] The presence of metolachlor and its degradation products in soil and water has raised concerns about potential environmental and human health impacts.[2] Among its various metabolites, Metolachlor oxanilic acid (Metolachlor OA) has emerged as a key biomarker for monitoring herbicide contamination in various matrices. This technical guide provides a comprehensive overview of this compound as a biomarker, including quantitative data, detailed experimental protocols, and metabolic pathways.

Quantitative Data on this compound

The monitoring of this compound is crucial for assessing the extent of environmental contamination by the parent herbicide. The following tables summarize quantitative data from various studies, highlighting the concentrations of this compound detected in different environmental samples and its toxicological effects on aquatic organisms.

Table 1: Detection of Metolachlor and its Metabolites in Water Samples

LocationSample TypeCompoundConcentration Range (µg/L)Reference
Reynold's Creek, OntarioSurface WaterMetolachlorUp to 77[4]
Sydenham River, OntarioSurface WaterMetolachlorUp to 117[4]
CaliforniaWell WaterMetolachlor ESA and OXA0.05 to 20.2 ppb (µg/L)[5]

Table 2: Toxicological Effects of this compound on Aquatic Organisms

OrganismExposure DurationConcentration (µg/L)Observed EffectsReference
Marbled Crayfish (Procambarus virginalis)45 days4.2Significantly lower growth; decreased superoxide dismutase, catalase, and glutathione s-transferase activity.[6][7]
Marbled Crayfish (Procambarus virginalis)45 days42 and 420Delayed ontogenetic development; lower reduced glutathione level and lipid peroxidation; alteration of hepatopancreas and gills.[6][7]
CrayfishProlonged0.42Changes in behavior, haemolymph parameters, and oxidative stress biomarkers; histopathological tissue damage.[4]

Metabolic Pathway of Metolachlor to this compound

The biotransformation of metolachlor in organisms is a critical process that leads to the formation of various metabolites, including this compound. This process typically involves two main phases of detoxification. Phase I reactions, primarily mediated by cytochrome P450 monooxygenases (P450s), introduce or expose functional groups. Phase II reactions involve the conjugation of these modified compounds with endogenous molecules, such as glutathione, facilitated by glutathione S-transferases (GSTs).[8][9]

In the case of S-metolachlor, metabolism in some plants involves an initial O-demethylation reaction catalyzed by P450s, followed by conjugation with glutathione.[8][9][10] The formation of this compound is a result of these metabolic transformations.

Metolachlor_Metabolism Metolachlor Metolachlor / S-Metolachlor Phase1 Phase I Metabolism (Oxidation, Demethylation) Metolachlor->Phase1 Cytochrome P450s Intermediate Hydroxylated and O-demethylated Intermediates Phase1->Intermediate Phase2 Phase II Metabolism (Conjugation) Intermediate->Phase2 Glutathione S-transferases Glutathione_Conjugate Glutathione Conjugate Phase2->Glutathione_Conjugate Further_Degradation Further Degradation Glutathione_Conjugate->Further_Degradation Metolachlor_OA This compound Further_Degradation->Metolachlor_OA

Metabolic pathway of Metolachlor to this compound.

Experimental Protocols for this compound Analysis

The accurate detection and quantification of this compound in environmental and biological samples are essential for its use as a biomarker. The following section details a common analytical methodology based on solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12][13]

Principle

A known volume of a water sample is passed through a solid-phase extraction (SPE) cartridge, which retains the analytes of interest. The analytes are then eluted with an organic solvent, concentrated, and analyzed by LC-MS/MS.[11][12][13]

Apparatus and Equipment
  • Balance (analytical)

  • Solid Phase Extraction (SPE) Vacuum Manifold

  • SPE Cartridges (e.g., Oasis HLB)[11][12]

  • Nitrogen Evaporator

  • Vortex Mixer

  • Liquid Chromatography system with autosampler and column oven

  • Tandem Mass Spectrometer (MS/MS)

Reagents and Supplies
  • This compound analytical standard[14]

  • Methanol (nanograde or equivalent)

  • Water (MS grade)

  • Formic acid (HPLC grade)

  • Ammonium formate

Sample Preparation and Extraction Workflow

SPE_Workflow start Start sample_prep Measure 50 mL of Water Sample start->sample_prep spe_conditioning Condition SPE Cartridge (Methanol followed by Water) sample_prep->spe_conditioning sample_loading Load Sample onto SPE Cartridge spe_conditioning->sample_loading cartridge_washing Wash Cartridge with Water sample_loading->cartridge_washing elution Elute Analytes with Methanol cartridge_washing->elution evaporation Evaporate Eluate to ~0.4 mL (Nitrogen stream, 45°C) elution->evaporation reconstitution Adjust Volume to 1.0 mL (0.5 mL Water + 0.5 mL Methanol) evaporation->reconstitution analysis Analyze by LC-MS/MS reconstitution->analysis end End analysis->end

References

Methodological & Application

Application Note: Analysis of Metolachlor Oxanilic Acid (OA) in Water Samples by SPE and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metolachlor is a widely used chloroacetanilide herbicide for controlling broadleaf weeds and annual grasses in various crops. Its degradation in the environment leads to the formation of more mobile and persistent metabolites, including metolachlor oxanilic acid (OA). Due to their potential to contaminate ground and surface water, regulatory bodies and environmental monitoring programs require sensitive and reliable analytical methods for their detection. This application note details a robust method for the quantitative analysis of Metolachlor OA in water samples using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). An alternative "dilute-and-shoot" method for high-concentration samples is also discussed.

Data Presentation

The following tables summarize the quantitative performance data for the analytical methods described.

Table 1: Method Performance for this compound Analysis

ParameterSolid-Phase Extraction (SPE)Dilute-and-Shoot
Limit of Quantification (LOQ)0.02 µg/L[1][2]2 µg/L[1][2]
Limit of Detection (LOD)0.125 ng (injected)[3]Not specified
Recovery95-105% (at 0.10-100 ppb)[3]86-114%[1]
Precision (%RSD)≤ 20%[1]≤ 20%[1]
Sample Volume50 mL - 1 L[3][4][5]500 µL[6]

Table 2: LC-MS/MS Instrumental Parameters

ParameterSetting
LC ColumnHypersil Gold 150x2.1mm, 3µm[4]
Mobile Phase AWater with 0.01% Formic Acid[4]
Mobile Phase BAcetonitrile with 0.01% Formic Acid[4]
Flow Rate0.3 mL/min[4]
Injection Volume20 µL[4]
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode[3]
Monitored TransitionSpecific precursor/product ion pairs for this compound

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) and LC-MS/MS Analysis

This protocol is suitable for detecting low concentrations of this compound in water samples.

1. Materials and Reagents

  • This compound analytical standard

  • Methanol (HPLC grade)[5]

  • Acetonitrile (HPLC grade)[3]

  • Formic acid (HPLC grade)[5]

  • Ultrapure water[4]

  • Solid-Phase Extraction Cartridges: Oasis HLB, 0.2 g, 6cc[5] or C-18[3]

  • SPE vacuum manifold[5]

  • Nitrogen evaporator[5]

2. Sample Preparation (SPE)

  • Cartridge Conditioning: Condition the SPE cartridge by passing 50 mL of methanol followed by 50 mL of ultrapure water through it.[4]

  • Sample Loading: Measure a 50 mL aliquot of the water sample and pass it through the conditioned SPE cartridge.[3][5] For larger volumes up to 1 L, the sample can be loaded at a flow rate of up to 50 mL/min.[4]

  • Cartridge Washing: Wash the cartridge with 50 mL of ultrapure water to remove interfering substances.[4]

  • Elution: Elute the retained analytes from the cartridge with 50 mL of methanol.[4] An alternative elution solvent is 80/20 methanol/water (v/v).[3]

  • Concentration and Reconstitution: Evaporate the eluate to approximately 0.4 mL at 45°C under a gentle stream of nitrogen.[5] Reconstitute the residue to a final volume of 1.0 mL with 1:1 methanol:water or 10/90 acetonitrile/water (v/v).[3][5][7]

3. LC-MS/MS Analysis

  • Instrument Setup: Configure the LC-MS/MS system with the parameters outlined in Table 2.

  • Calibration: Prepare a series of calibration standards by serially diluting a stock solution of this compound. The calibration curve should bracket the expected sample concentrations.

  • Sample Analysis: Inject the reconstituted sample extract into the LC-MS/MS system. The analysis for this compound is performed in negative ion mode.[3]

Protocol 2: Dilute-and-Shoot Analysis

This protocol is a rapid screening method for water samples expected to contain high concentrations of this compound.[1][6]

1. Materials and Reagents

  • Same as Protocol 1.

2. Sample Preparation

  • Filter a small portion of the water sample through a 0.45 µm filter.

  • Transfer 500 µL of the filtered sample to a glass tube.[6]

  • Dilute the sample to 1 mL with the initial mobile phase composition (e.g., 1:1 v/v).[6]

3. LC-MS/MS Analysis

  • Instrument Setup and Calibration: Use the same instrumental setup and calibration procedure as described in Protocol 1.

  • Sample Analysis: Inject 10 µL of the diluted sample into the LC-MS/MS system.[6]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Water Sample Collection filtration Filtration (0.45 µm) sample->filtration spe_loading Sample Loading filtration->spe_loading Low Conc. dilution Dilution (Dilute-and-Shoot) filtration->dilution High Conc. spe_conditioning SPE Cartridge Conditioning spe_conditioning->spe_loading spe_washing Washing spe_loading->spe_washing spe_elution Elution spe_washing->spe_elution concentration Concentration & Reconstitution spe_elution->concentration lcms LC-MS/MS Analysis (Negative ESI Mode) concentration->lcms dilution->lcms data_analysis Data Processing & Quantitation lcms->data_analysis

Caption: Workflow for this compound analysis in water.

References

Application Note: Quantitative Analysis of Metolachlor OA in Water Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of Metolachlor oxanilic acid (Metolachlor OA), a primary metabolite of the S-metolachlor herbicide, in various water matrices. The protocol employs Solid Phase Extraction (SPE) for sample concentration and cleanup, followed by analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The described method achieves a low limit of quantification, demonstrating high accuracy and precision, making it suitable for environmental monitoring and regulatory compliance testing.

Introduction

Metolachlor is a widely used herbicide for controlling broadleaf weeds and annual grasses in crops such as corn, soybeans, and sorghum. Its degradation in the environment leads to the formation of several metabolites, with Metolachlor oxanilic acid (this compound) being one of the most frequently detected in water resources.[1] Due to its persistence and potential for mobility in soil and water, monitoring the concentration of this compound is crucial for assessing water quality and understanding the environmental fate of the parent herbicide.

This document provides a comprehensive protocol for the extraction, separation, and quantification of this compound in water samples using LC-MS/MS. The method is validated to ensure reliability, sensitivity, and accuracy, meeting the typical requirements for trace-level analysis in environmental samples.

Materials and Reagents

  • Standards: this compound analytical standard (≥98% purity), this compound-d6 (or other suitable isotopically labeled internal standard).

  • Solvents: HPLC-grade or MS-grade methanol, acetonitrile, and water.

  • Reagents: Formic acid (≥98%), ammonium formate.

  • Gases: High-purity nitrogen.

  • Consumables:

    • Solid Phase Extraction (SPE) Cartridges: Hydrophilic-Lipophilic Balanced (HLB) or C18, 200 mg, 6 cc.

    • 15 mL polypropylene centrifuge tubes.

    • Autosampler vials, caps, and septa.

    • Volumetric flasks and pipettes.

    • Syringe filters (0.22 µm).

Instrumentation

  • Liquid Chromatograph (LC): A high-performance or ultra-high-performance liquid chromatography system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • SPE Manifold: Vacuum manifold for processing SPE cartridges.

  • Evaporation System: Nitrogen evaporator with a water bath.

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solutions (100 µg/mL): Accurately weigh and dissolve the this compound and this compound-d6 standards in methanol to prepare individual 100 µg/mL stock solutions. Store at -20°C.

  • Working Standard Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with a 50:50 methanol/water mixture.

  • Calibration Standards: A calibration curve is constructed using a minimum of five concentration levels. A typical range is 0.1 to 100 ng/mL. Prepare these standards in a 50:50 methanol/water mixture.

  • Internal Standard (IS) Spiking Solution: Prepare a working solution of this compound-d6 at a concentration of 50 ng/mL in 50:50 methanol/water.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.5, 5, and 50 ng/mL) from a separate stock solution to ensure the accuracy and precision of the analysis.[2]

Sample Preparation: Solid Phase Extraction (SPE)

The overall workflow for sample preparation and analysis is depicted below.

LC-MS/MS Workflow for this compound cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Collect 50 mL Water Sample Spike 2. Spike with Internal Standard (this compound-d6) Sample->Spike Load 4. Load Sample onto SPE Cartridge Spike->Load Condition 3. Condition SPE Cartridge (Methanol then Water) Condition->Load Wash 5. Wash Cartridge (e.g., 5% Methanol) Load->Wash Elute 6. Elute Analyte (Methanol) Wash->Elute Evaporate 7. Evaporate Eluate (N2 Stream, 40°C) Elute->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze 9. Analyze by LC-MS/MS Reconstitute->Analyze Data 10. Quantify Data Analyze->Data

Figure 1. Experimental workflow for this compound quantification.

Procedure:

  • Sample Collection: Collect water samples in clean glass bottles. If not analyzed immediately, store them at 4°C.

  • Fortification: For each 50 mL sample, add a precise volume of the internal standard spiking solution.

  • SPE Cartridge Conditioning: Condition the HLB or C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of MS-grade water. Do not allow the cartridge to dry.

  • Sample Loading: Load the 50 mL water sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Washing: After loading, wash the cartridge with 5 mL of 5% methanol in water to remove potential interferences. Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the this compound and its internal standard from the cartridge using 10 mL of methanol into a 15 mL conical tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen in a water bath set to 40°C. Reconstitute the residue in 1.0 mL of 50:50 methanol/water, vortex thoroughly, and transfer to an autosampler vial for analysis.

Alternative "Dilute-and-Shoot" Method

For samples with expected high concentrations of this compound (>2 µg/L), a simpler "dilute-and-shoot" method can be employed. This involves filtering the water sample through a 0.22 µm filter, diluting it with the mobile phase (e.g., 1:1 v/v), and injecting it directly into the LC-MS/MS system.

LC-MS/MS Analysis

The instrumental parameters should be optimized for the specific system being used. Representative conditions are provided in the tables below.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18 Reverse Phase, 2.1 x 100 mm, 1.8 µm (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient 10% B to 95% B in 5 min, hold for 2 min, re-equilibrate

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound278.1204.1162.115
This compound-d6284.1210.1168.115

Note: The exact m/z values and collision energies should be optimized by infusing a standard solution of the analyte into the mass spectrometer.

Data and Results

The analytical method should be validated to demonstrate its performance. Key validation parameters are summarized below.[2][3][4]

Table 4: Method Validation Summary

ParameterAcceptance CriteriaTypical Performance
Linearity (R²) ≥ 0.995> 0.998
Limit of Quantification (LOQ) Signal-to-Noise > 100.05 µg/L (ppb) in water
Accuracy (Recovery) 70 - 120%92 - 108%
Precision (RSD) ≤ 20%< 15%
Matrix Effect 80 - 120%Within acceptable limits

Conclusion

The LC-MS/MS method presented provides a reliable, sensitive, and accurate tool for the quantification of this compound in water samples. The use of Solid Phase Extraction allows for effective sample cleanup and concentration, enabling detection at environmentally relevant levels. This protocol is well-suited for routine analysis in environmental laboratories and for research purposes focused on the fate and transport of herbicides.

References

Application Note: Solid-Phase Extraction for Metolachlor Oxanilic Acid from Soil

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the extraction and purification of Metolachlor oxanilic acid (OA), a primary metabolite of the herbicide Metolachlor, from soil samples using solid-phase extraction (SPE). The described methodology is intended for researchers, scientists, and professionals in environmental science and analytical chemistry. This document outlines the necessary reagents, instrumentation, and a step-by-step procedure for sample preparation, SPE cleanup, and subsequent analysis. The protocol is designed to deliver reliable and reproducible results for the quantification of Metolachlor OA in complex soil matrices.

Introduction

Metolachlor is a widely used herbicide for the control of broadleaf weeds and annual grasses in various agricultural crops. Following its application, Metolachlor degrades in the soil into several metabolites, with Metolachlor oxanilic acid (OA) and Metolachlor ethanesulfonic acid (ESA) being the most significant. Due to their persistence and potential for groundwater contamination, the accurate determination of these metabolites in soil is crucial for environmental monitoring and risk assessment. Solid-phase extraction (SPE) is a robust and selective sample preparation technique that effectively isolates and concentrates analytes from complex matrices like soil, thereby improving the accuracy and sensitivity of subsequent analytical measurements, typically performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol

This protocol is a compilation and adaptation of established methods for the extraction of Metolachlor and its acidic metabolites from soil.[1][2]

1. Materials and Reagents

  • Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid, Ammonium hydroxide.

  • SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balanced), 200 mg, 6 cc, or equivalent C18 cartridges.[3]

  • Chemicals: Analytical standard of this compound.

  • Labware: Centrifuge tubes (50 mL), volumetric flasks, pipettes, syringe filters (0.45 µm), conical test tubes (15 mL).

2. Instrumentation

  • Extraction: Orbital shaker or microwave-assisted extractor (MAE).

  • Evaporation: Nitrogen evaporator.

  • Analysis: High-Performance Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS).

3. Sample Preparation and Extraction

Two primary extraction methods are presented: a traditional shaker method and a microwave-assisted extraction for potentially improved efficiency.

3.1. Orbital Shaker Extraction

  • Weigh 10 ± 0.1 g of homogenized soil sample into a 50 mL plastic centrifuge tube.[4]

  • Add 75 mL of extraction solvent (70% methanol in water with 1% ammonium hydroxide).[4]

  • Place the tube on an orbital shaker and agitate at high speed for 30 minutes at room temperature.[4]

  • Centrifuge the sample to separate the soil particles from the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • The filtered extract is now ready for the SPE procedure.

3.2. Microwave-Assisted Extraction (MAE)

  • Weigh 10 g of air-dried and sieved soil into a microwave extraction vessel.

  • Add 50 mL of a methanol/water (1:1, v/v) solution.[1][2]

  • Perform the microwave-assisted extraction at 100°C for 20 minutes.[1][2]

  • Allow the vessel to cool, and then filter the extract.

  • The filtered extract is now ready for the SPE procedure.

4. Solid-Phase Extraction (SPE) Protocol

  • Conditioning: Pre-condition the Oasis HLB SPE cartridge by passing 10 mL of methanol followed by 20 mL of HPLC grade water. Ensure the cartridge does not go dry.[3]

  • Sample Loading: Acidify the soil extract and load it onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 6 mL of 0.25% ammonium hydroxide in water to remove polar interferences. Discard the eluate.[4]

    • Follow with a wash of 6 mL of purified water. Discard the eluate.[4]

  • Drying: Apply a vacuum for approximately 5 minutes to dry the SPE cartridge.

  • Elution: Elute the this compound from the cartridge with 10 mL of methanol containing 0.1% ammonium hydroxide into a 15 mL conical test tube.[4]

  • Concentration and Reconstitution:

    • Evaporate the eluate to approximately 0.4 mL under a gentle stream of nitrogen at 40 ± 2 °C.[3]

    • Adjust the final volume to 1.0 mL with a 1:1 methanol:water solution.[3]

  • Analysis: The reconstituted sample is now ready for injection into the LC-MS/MS system.

Quantitative Data

The following table summarizes typical performance data for the analysis of Metolachlor and its metabolites in soil, which can be expected for this compound with the described protocol.

ParameterValueReference
Average Recovery> 71%[2]
Limit of Quantification (LOQ)10 - 50 µg/kg[2]
Limit of Detection (LOD)5 - 10 µg/kg[2]
Relative Standard Deviation (RSD)< 10%[2]

Experimental Workflow Diagram

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis soil_sample 1. Soil Sample (10g) add_solvent 2. Add Extraction Solvent (e.g., 70% MeOH/H2O + 1% NH4OH) soil_sample->add_solvent extract 3. Extraction (Shaker or MAE) add_solvent->extract centrifuge_filter 4. Centrifuge & Filter extract->centrifuge_filter condition 5. Condition SPE Cartridge (Methanol, then Water) centrifuge_filter->condition load 6. Load Sample Extract condition->load wash 7. Wash Cartridge (Remove Interferences) load->wash elute 8. Elute this compound (e.g., Methanol + 0.1% NH4OH) wash->elute concentrate 9. Concentrate Eluate (Nitrogen Evaporation) elute->concentrate reconstitute 10. Reconstitute in Mobile Phase Compatible Solvent concentrate->reconstitute lcms 11. LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for the solid-phase extraction of this compound from soil.

Conclusion

The solid-phase extraction protocol detailed in this application note provides a reliable and efficient method for the isolation and concentration of this compound from soil samples. The use of Oasis HLB or similar C18 cartridges, combined with a well-defined extraction and elution procedure, allows for high recovery and low limits of detection, making it suitable for routine environmental analysis. The subsequent quantification by LC-MS/MS ensures high selectivity and sensitivity for accurate measurement of this compound residues in soil.

References

Application Notes and Protocols for the Analysis of Metolachlor OA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metolachlor is a widely used herbicide, and the analysis of its degradation products, such as Metolachlor oxanilic acid (Metolachlor OA), is crucial for environmental monitoring and food safety assessment. Accurate and reliable quantification of this compound requires robust sample preparation techniques to isolate the analyte from complex matrices. This document provides detailed application notes and protocols for the preparation of various sample types for this compound analysis, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Water Sample Preparation

The analysis of this compound in water samples is essential for monitoring environmental contamination. Two primary methods are commonly employed: a rapid "dilute-and-shoot" approach for high-concentration samples and a more sensitive Solid-Phase Extraction (SPE) method for trace-level analysis.[1][2]

Dilute-and-Shoot Method

This method is a straightforward and high-throughput technique suitable for screening or for samples expected to contain high concentrations of this compound.[1]

  • Sample Filtration: Homogenize the collected water sample. Filter a small volume of the sample through a 0.45 µm cellulose acetate or similar syringe filter to remove particulate matter.

  • Dilution: Transfer a precise volume (e.g., 500 µL) of the filtered sample into a clean vial. Dilute the sample with an equal volume of the initial mobile phase used for the LC-MS/MS analysis. The dilution factor can be adjusted based on the expected concentration range.

  • Vortexing: Vortex the vial for 30 seconds to ensure thorough mixing.

  • Analysis: Transfer the diluted sample to an autosampler vial for injection into the LC-MS/MS system.

dilute_and_shoot sample Water Sample filtration Filter (0.45 µm) sample->filtration dilution Dilute with Mobile Phase filtration->dilution vortex Vortex dilution->vortex analysis LC-MS/MS Analysis vortex->analysis

Dilute-and-Shoot Workflow
Solid-Phase Extraction (SPE) Method

SPE is a highly effective technique for the pre-concentration and purification of this compound from water samples, enabling the detection of low-level contamination.[3] Oasis HLB and C18 are commonly used sorbents for this purpose.

  • Cartridge Conditioning:

    • Pass 10 mL of methanol through the SPE cartridge (e.g., Oasis HLB, 200 mg).[3]

    • Follow with 20 mL of deionized water to equilibrate the sorbent.[3] Do not allow the cartridge to dry out.

  • Sample Loading:

    • Measure 50 mL of the water sample.[3]

    • Pass the sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.[3]

  • Washing:

    • Wash the cartridge with 10 mL of deionized water to remove any co-eluting interfering substances.

    • Apply a vacuum for approximately 5 minutes to dry the sorbent.[3]

  • Elution:

    • Elute the retained this compound from the cartridge with 10 mL of methanol into a collection tube.[3]

  • Concentration and Reconstitution:

    • Evaporate the eluate to near dryness (approximately 0.4 mL) under a gentle stream of nitrogen at 40-45°C.[3]

    • Reconstitute the residue with a specific volume (e.g., 1 mL) of a methanol/water mixture (e.g., 1:1 v/v) compatible with the LC-MS/MS mobile phase.[3]

  • Analysis:

    • Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

spe_workflow cluster_prep SPE Cartridge Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction conditioning Conditioning (Methanol & Water) sample_loading Sample Loading (50 mL water) conditioning->sample_loading washing Washing (Deionized Water) sample_loading->washing drying Drying washing->drying elution Elution (Methanol) drying->elution evaporation Evaporation (Nitrogen Stream) elution->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Solid-Phase Extraction Workflow
Quantitative Data for Water Analysis

MethodAnalyteMatrixLOQRecovery (%)Reference
Dilute-and-ShootS-Metolachlor & Metolachlor-OARunoff Water2 µg/L86-114[2]
SPES-Metolachlor & Metolachlor-OARunoff Water0.02 µg/L86-114[2]
SPE (C18)Metolachlor & MetabolitesGround/Surface Water0.10 ppb95-105[4]

Soil and Sediment Sample Preparation

The analysis of this compound in soil and sediment is critical for understanding its environmental fate. Microwave-Assisted Extraction (MAE) is an efficient method for extracting this analyte from solid matrices.

Microwave-Assisted Extraction (MAE) Method

MAE utilizes microwave energy to heat the extraction solvent, accelerating the extraction process and improving efficiency.

  • Sample Preparation:

    • Air-dry the soil or sediment sample and sieve it through a 2 mm mesh to remove large debris.

    • Weigh 5 g of the homogenized sample into a microwave extraction vessel.

  • Extraction:

    • Add 35 mL of an acetone:hexane (3:2 v/v) mixture to the vessel.

    • Spike with an appropriate internal standard if necessary.

    • Seal the vessel and place it in the microwave extractor.

    • Microwave program: Ramp to 120°C and hold for 20 minutes at a pressure of 80 psi and 60% microwave power.

  • Post-Extraction:

    • Allow the vessel to cool to room temperature.

    • Filter the extract to remove solid particles.

    • The extract can be further cleaned up using SPE if required, following a similar procedure as described for water samples.

    • Evaporate the solvent and reconstitute in a suitable solvent for LC-MS/MS analysis.

mae_workflow sample Soil Sample (5 g) add_solvent Add Acetone:Hexane (3:2, 35 mL) sample->add_solvent mae Microwave Extraction (120°C, 20 min) add_solvent->mae filtration Filtration mae->filtration cleanup Optional SPE Cleanup filtration->cleanup concentration Evaporation & Reconstitution filtration->concentration Direct cleanup->concentration analysis LC-MS/MS Analysis concentration->analysis

Microwave-Assisted Extraction Workflow
Quantitative Data for Soil Analysis

MethodAnalyteMatrixLODLOQRecovery (%)Reference
MAE-SPEMetolachlor & MetabolitesSoil5-10 µg/kg10-50 µg/kg>71

Food Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues, including this compound, in a variety of food matrices. The method involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[1][5]

QuEChERS Protocol (AOAC and EN 15662 versions)
  • Sample Homogenization:

    • Homogenize a representative portion of the food sample. For dry samples like grains, add a specific amount of water before homogenization to achieve a total water content suitable for extraction.[6]

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile (with 1% acetic acid for the AOAC method).[1]

    • Add the appropriate QuEChERS extraction salts.

      • AOAC 2007.01: 6 g anhydrous MgSO₄ and 1.5 g sodium acetate.[1]

      • EN 15662: 4 g anhydrous MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.[6]

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (e.g., 1 mL or 6 mL) to a d-SPE tube containing:

      • General purpose: Anhydrous MgSO₄ (to remove water) and Primary Secondary Amine (PSA) (to remove sugars, fatty acids, and organic acids).

      • For fatty matrices: Add C18 sorbent to remove lipids.[7][8]

      • For pigmented samples: Add Graphitized Carbon Black (GCB) to remove pigments like chlorophyll and carotenoids (use with caution as it may retain planar pesticides).

    • Vortex for 30 seconds.

    • Centrifuge at a high speed (e.g., 10,000 rcf) for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned-up supernatant.

    • Acidify with formic acid to improve the stability of certain analytes if necessary.

    • The extract can be directly injected or diluted with mobile phase before LC-MS/MS analysis.

quechers_workflow sample Homogenized Food Sample (10-15g) extraction Add Acetonitrile & QuEChERS Salts sample->extraction shake_centrifuge1 Shake & Centrifuge extraction->shake_centrifuge1 supernatant Transfer Supernatant shake_centrifuge1->supernatant dspe d-SPE Cleanup (PSA, C18, GCB) supernatant->dspe shake_centrifuge2 Vortex & Centrifuge dspe->shake_centrifuge2 final_extract Final Extract shake_centrifuge2->final_extract analysis LC-MS/MS Analysis final_extract->analysis

QuEChERS Workflow for Food Samples
Quantitative Data for Food Analysis (General Pesticides)

MethodMatrixLODLOQRecovery (%)Reference
QuEChERSFruits & Vegetables-0.002-0.307 mg/g70-120[7]
QuEChERSOrange Juice3.0-7.6 µg/L4.9-26 µg/L70-118[9]
QuEChERSCereal Grains--70-120[8]

Biological Sample Preparation (Animal Tissue and Urine)

The analysis of this compound in biological matrices is important for toxicological and exposure studies. The protocols often involve protein precipitation and/or liquid-liquid extraction followed by a cleanup step.

Animal Tissue (Muscle, Liver, Kidney) Protocol

This protocol is a general approach for the extraction of small molecules from animal tissues and can be adapted for this compound.[2][4][10][11]

  • Tissue Homogenization:

    • Weigh a portion of the frozen tissue (e.g., 100 mg).

    • Add stainless steel beads and a cold extraction solvent (e.g., 1:2 methanol/chloroform or 50% methanol:water) to the tissue in a 2 mL tube.[12]

    • Homogenize using a bead beater or similar equipment.

  • Extraction and Phase Separation:

    • Vortex the homogenate and sonicate in an ice bath.

    • Centrifuge at a high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.

    • If using a biphasic solvent system, collect the appropriate layer (aqueous for polar analytes like this compound).

  • Cleanup and Concentration:

    • The supernatant can be further cleaned using SPE if necessary.

    • Evaporate the solvent in a vacuum centrifuge.

    • Reconstitute the dried extract in a solvent suitable for LC-MS/MS analysis.

tissue_extraction sample Animal Tissue homogenize Homogenize with Cold Solvent sample->homogenize extract Vortex & Sonicate homogenize->extract centrifuge Centrifuge extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant concentrate Evaporate & Reconstitute supernatant->concentrate analysis LC-MS/MS Analysis concentrate->analysis

Animal Tissue Extraction Workflow
Urine Sample Protocol

Urine samples can often be analyzed with minimal preparation, similar to the "dilute-and-shoot" method for water, or may require a hydrolysis step for conjugated metabolites. For direct analysis of this compound, a simple dilution is often sufficient.

  • Sample Preparation:

    • Centrifuge the urine sample to pellet any sediment.

    • Dilute an aliquot of the supernatant (e.g., 1:10) with deionized water or a suitable buffer.[10]

  • Analysis:

    • Inject the diluted sample directly into the LC-MS/MS system.

Quantitative Data for Biological Samples

Specific quantitative data for this compound in various biological tissues is limited in the literature. Method validation would be required for each specific matrix and analytical method. For urine, detection limits in the low µg/L range are achievable.[10]

Conclusion

The choice of sample preparation technique for this compound analysis is highly dependent on the sample matrix and the required sensitivity. For water samples, "dilute-and-shoot" offers a rapid screening method, while SPE provides lower detection limits. For soil and sediment, MAE is an effective extraction technique. The QuEChERS method is versatile and efficient for a wide range of food matrices, with modifications available for fatty and pigmented samples. For biological tissues, a combination of homogenization and extraction is necessary, while urine samples can often be analyzed with simple dilution. All methods should be validated for the specific matrix and analyte to ensure data quality and accuracy.

References

Application Note: Quantitative Analysis of Metolachlor Oxanilic Acid (OA) in Water by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Metolachlor Oxanilic Acid (Metolachlor OA), a primary degradation product of the widely used herbicide S-metolachlor. The protocol employs Solid Phase Extraction (SPE) for sample concentration and cleanup, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for detection and quantification. This method is suitable for researchers in environmental science, agriculture, and toxicology requiring precise measurement of this compound in aqueous matrices like groundwater and surface runoff. The described methodology provides a reliable framework for monitoring the environmental fate of metolachlor.

Introduction

Metolachlor is a pre-emergent chloroacetanilide herbicide used extensively in agriculture to control grassy and broadleaf weeds.[1] In the environment, particularly in soil and water, metolachlor degrades into more polar and mobile metabolites, including Metolachlor Ethanesulfonic Acid (ESA) and Metolachlor Oxanilic Acid (OA).[2][3] Due to its persistence and potential for groundwater contamination, monitoring the concentration of this compound is crucial for environmental risk assessment.[4][5] This document provides a detailed protocol for a quantitative assay of this compound in water samples using SPE and LC-MS/MS, a highly selective and sensitive analytical technique.[6][7]

Principle

The method involves two main stages: sample preparation and instrumental analysis. First, a water sample is passed through a solid phase extraction (SPE) cartridge. This compound is retained on the sorbent material while salts and other interfering substances are washed away. The analyte is then eluted with an organic solvent.[8] The eluate is concentrated and reconstituted in a suitable solvent for analysis.[6][8] Quantification is achieved by LC-MS/MS, which separates this compound from other components in the sample extract, followed by detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. This ensures high selectivity and sensitivity for the target analyte.[6]

Metabolic Pathway of Metolachlor

Metolachlor undergoes microbial degradation in the environment to form several metabolites. The formation of this compound is a key pathway. Understanding this transformation is essential for interpreting monitoring data.

Metolachlor_Metabolism Metolachlor Metolachlor Intermediates Multiple Biotransformation Steps (e.g., dechlorination, oxidation) Metolachlor->Intermediates Microbial Degradation Metolachlor_OA Metolachlor Oxanilic Acid (OA) Intermediates->Metolachlor_OA Metabolic Pathway

Figure 1: Simplified metabolic pathway of Metolachlor to this compound.

Materials and Reagents

  • Standards: this compound analytical standard (≥98% purity).

  • Solvents: HPLC-grade or LC-MS grade Methanol, Acetonitrile, and Water.

  • Reagents: Formic acid (LC-MS grade).

  • SPE Cartridges: Oasis HLB (0.2 g, 6 cc) or equivalent C18 cartridges.[6][8]

  • Labware: Volumetric flasks, autosampler vials, pipettes, 15 mL conical tubes.

  • Equipment: Solid Phase Extraction vacuum manifold, sample concentrator/evaporator (e.g., nitrogen evaporator), analytical balance, vortex mixer, pH meter.

  • Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

Experimental Protocols

  • Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of methanol. Store at 4°C.[8]

  • Intermediate Stock Solution (1 µg/mL): Dilute the primary stock solution 1:100 with a 50:50 methanol:water mixture.

  • Calibration Standards (0.05 - 10 ng/mL): Prepare a series of calibration standards by serially diluting the intermediate stock solution in a 50:50 methanol:water mixture.[9] A recommended concentration range is 0.05, 0.1, 0.5, 1, 5, and 10 ng/mL.

This protocol is adapted for a 50 mL water sample.[6][8]

  • Sample Collection: Collect water samples in clean glass bottles and store at 4°C until analysis.

  • SPE Cartridge Conditioning:

    • Pass 10 mL of methanol through the Oasis HLB cartridge.[10]

    • Pass 20 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.[9][10]

  • Sample Loading:

    • Pass the 50 mL water sample through the conditioned cartridge at a flow rate of 5-10 mL/minute.[8]

  • Washing:

    • Rinse the sample beaker with 10 mL of deionized water and pass this rinse through the cartridge.[8]

    • Apply a vacuum for approximately 5 minutes to remove excess water from the cartridge.[8]

  • Elution:

    • Elute the retained this compound from the cartridge by passing 10 mL of methanol.[8]

    • Collect the eluate in a 15 mL conical tube.

  • Concentration and Reconstitution:

    • Evaporate the methanol eluate to a volume of approximately 0.4 mL using a gentle stream of nitrogen at 40-45°C.[8][10]

    • Add 0.5 mL of deionized water and 0.5 mL of methanol to bring the final volume to 1.0 mL.[8][10]

    • Vortex the sample and transfer it to an autosampler vial for LC-MS/MS analysis.

The following are typical starting conditions and may require optimization for your specific instrument. This compound is analyzed in negative ion mode.[6][11]

ParameterRecommended Condition
LC Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)[9]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 10% B, ramp to 90% B over 8 min, hold for 2 min, return to 10% B and equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Ionization Mode ESI Negative
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
MRM Transitions To be determined by direct infusion of this compound standard. A common precursor ion is [M-H]⁻.

Data Analysis and Quality Control

  • Quantification: Create a calibration curve by plotting the peak area of this compound against the concentration of the prepared standards. A quadratic curve fit with 1/x weighting is often used.[8][10]

  • Linearity: The coefficient of determination (R²) for the calibration curve should be ≥ 0.990.[8]

  • Quality Control: Analyze a method blank, a laboratory fortified blank (spike), and a duplicate sample with each batch of samples to monitor for contamination, accuracy, and precision.

Method Performance Characteristics

The performance of this method should be validated in your laboratory. The following table summarizes typical performance data from established methods.[6][7][12]

ParameterTypical Value
Limit of Detection (LOD) 0.01 - 0.05 µg/L
Limit of Quantification (LOQ) 0.02 - 0.10 µg/L[6][7][12]
Linear Range 0.05 - 100 µg/L
Accuracy (Recovery) 85 - 115%[7][12]
Precision (RSD) ≤ 20%[7][12]

Experimental Workflow Diagram

The entire process from sample collection to final data analysis is summarized in the workflow diagram below.

Assay_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis & Data Processing Collect 1. Collect 50 mL Water Sample Condition 2. Condition SPE Cartridge Load 3. Load Sample Condition->Load Wash 4. Wash Cartridge Load->Wash Elute 5. Elute Analyte with Methanol Wash->Elute Concentrate 6. Concentrate & Reconstitute Elute->Concentrate LCMS 7. LC-MS/MS Analysis Concentrate->LCMS Quantify 8. Quantify using Calibration Curve LCMS->Quantify Report 9. Report Results (µg/L) Quantify->Report

Figure 2: Workflow for the quantitative analysis of this compound.

Conclusion

The SPE LC-MS/MS method described provides a sensitive, selective, and reliable approach for the quantification of this compound in water samples. Adherence to the detailed protocols and quality control measures will ensure the generation of high-quality data suitable for environmental monitoring and research applications.

References

Application Notes and Protocols for the Analytical Testing of Metolachlor OA Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metolachlor is a widely used herbicide for the control of annual grasses and broadleaf weeds in crops such as corn, soybeans, and sorghum.[1] Its metabolite, Metolachlor oxanilic acid (OA), is a key analyte in environmental monitoring and food safety analysis due to its potential to contaminate water sources and agricultural products.[2] Accurate quantification of Metolachlor OA is crucial for regulatory compliance and risk assessment. These application notes provide detailed protocols for the analysis of this compound in various matrices using certified reference standards.

Chemical Information:

PropertyValue
IUPAC Name 2-[2-ethyl-N-(1-methoxypropan-2-yl)-6-methylanilino]-2-oxoacetic acid[3]
CAS Number 152019-73-3[3]
Molecular Formula C15H21NO4[3]
Molecular Weight 279.33 g/mol [3]
Purity >95% (HPLC)[4]

This compound Reference Standards

High-purity this compound reference standards are essential for accurate and reliable analytical measurements.[2] Several suppliers offer certified reference materials (CRMs) in various formats, including neat solids and solutions in acetonitrile.[2][5] It is recommended to use ISO 17034 accredited reference materials to ensure the quality and traceability of the standards.[2][3]

Storage and Stability:

  • Neat Standard: Store at +4°C.[4]

  • Standard Solutions: Store at 2-8°C in a tightly sealed container in a dry, well-ventilated place.[1] Solutions should be protected from heat, sparks, open flames, and direct sunlight.[1] Opened containers must be carefully resealed and kept upright.[1] The shelf life of standard solutions is typically limited, and the expiry date on the label should be observed.[1] Stock solutions are generally stable for up to six months when stored refrigerated.

Analytical Methodologies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the analysis of this compound in various matrices, including water, soil, and food products.

Water Samples (Groundwater, Surface Water, Well Water):

Two primary methods are employed for water sample preparation: Solid Phase Extraction (SPE) and "Dilute-and-Shoot".

  • Solid Phase Extraction (SPE): This is the most common method for concentrating the analyte and cleaning up the sample matrix.

    • Condition an Oasis HLB SPE cartridge (0.2 g) with 10 mL of methanol followed by 20 mL of HPLC-grade water. Do not allow the cartridge to go dry.[6]

    • Pass a 50 mL aliquot of the water sample through the SPE cartridge.[6]

    • Rinse the cartridge with water to remove interfering substances.

    • Elute the this compound from the cartridge with 10 mL of methanol.[6]

    • Evaporate the eluate to approximately 0.4 mL using a gentle stream of nitrogen at ~40-45°C.[6]

    • Reconstitute the extract to a final volume of 1.0 mL with a methanol/water mixture (typically 1:1 v/v).[6][7]

  • "Dilute-and-Shoot": This method is suitable for samples with higher concentrations of this compound and offers a faster analysis time.

    • Filter the water sample through a 0.45 µm syringe filter.

    • Dilute an aliquot of the filtered sample with the mobile phase (e.g., 1:1 v/v).

    • The sample is now ready for injection into the LC-MS/MS system.

Soil Samples:

  • Homogenize the soil sample.

  • Perform a microwave-assisted extraction (MAE) on a 10 g subsample with 50 mL of a methanol/water solution (50:50 v/v) at 100°C for 20 minutes.[8]

  • Alternatively, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method can be used. Extract the soil sample with an appropriate solvent such as acetonitrile with 1% formic acid or methanol with 1% formic acid.

  • Centrifuge the extract and pass the supernatant through a C18 SPE cartridge for cleanup.[8]

  • Elute the analyte, evaporate, and reconstitute in a suitable solvent for LC-MS/MS analysis.

Food Matrices (e.g., Corn, Soybeans):

The QuEChERS method is a widely adopted and effective sample preparation technique for pesticide residue analysis in food.[9][10][11]

  • Homogenization: Homogenize a representative portion of the sample. For dry commodities like soybeans, a wetting step with deionized water may be necessary before homogenization.

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[9]

    • Add 10-15 mL of acetonitrile (with 1% acetic acid for the AOAC method).[9]

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).[12]

    • Shake vigorously for 1 minute and centrifuge.[9]

  • Dispersive Solid Phase Extraction (dSPE) Cleanup:

    • Take an aliquot of the supernatant and transfer it to a dSPE tube containing a sorbent mixture (e.g., PSA, C18, GCB) to remove interfering matrix components like sugars, lipids, and pigments.

    • Vortex and centrifuge.

  • The cleaned-up extract can then be diluted with mobile phase and is ready for LC-MS/MS analysis.

  • Liquid Chromatograph: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column is commonly used (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm).[13]

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve ionization.[7]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode is typically used for this compound.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion to one or more product ions.

Typical LC-MS/MS Parameters:

ParameterSetting
Column C18 Reversed-Phase
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic Acid
Gradient Optimized for separation from matrix interferences
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 20 µL
Ionization Mode ESI Negative
Precursor Ion (m/z) 278.1
Product Ions (m/z) e.g., 204.1, 162.1 (Transitions should be optimized for the specific instrument)

The following table summarizes typical performance data for the LC-MS/MS analysis of this compound in various matrices.

MatrixMethodLOQLODRecovery (%)Reference
WaterSPE-LC-MS/MS0.10 ppb0.125 ng injected95 - 105
WaterDilute-and-Shoot2 µg/L-86 - 114
SoilMAE-SPE-HPLC10-50 µg/kg5-10 µg/kg>71[8]
SoybeanUPLC-MS/MS0.01 mg/kg-86 - 110[14]
Corn & Soybean StrawGC-MS0.19-0.67 ng/g0.07-0.2 ng/g83.4 - 119.3[15]

Note: The performance of the parent compound, Metolachlor, in corn and soybean straw by GC-MS is included for reference.

Gas Chromatography-Mass Spectrometry (GC-MS) - A Theoretical Approach

Alkylation, specifically esterification, is a common derivatization technique for carboxylic acids.[16][17] Methylation is a frequently used approach.

Proposed Methylation Protocol:

  • After sample extraction and cleanup, evaporate the solvent to dryness.

  • Add a methylation reagent such as BF3-methanol or methyl chloroformate (MCF).[5][17]

  • Heat the reaction mixture (e.g., 60-90°C for 10-15 minutes) to facilitate the esterification.[17]

  • After cooling, the derivatized sample can be extracted into an organic solvent like hexane and concentrated for GC-MS analysis.[17]

  • Gas Chromatograph: A standard GC system with a split/splitless injector.

  • Column: A non-polar capillary column, such as an HP-5MS (5% phenylmethyl siloxane), would be suitable for the derivatized analyte.[18]

  • Carrier Gas: Helium.

  • Mass Spectrometer: A single quadrupole or tandem quadrupole mass spectrometer.

  • Ionization: Electron Ionization (EI).

Proposed GC-MS Parameters:

ParameterSetting
Injector Temperature 250 - 280°C
Oven Program Start at a low temperature (e.g., 60-80°C), ramp up to a final temperature of 280-300°C.
Column HP-5MS or equivalent
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Detection Mode Selected Ion Monitoring (SIM) for quantification of the target ions of the methylated this compound.

Note: This proposed GC-MS method would require thorough validation to determine its performance characteristics (LOD, LOQ, linearity, and recovery).

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Sample Collection (Water, Soil, Food) homogenization Homogenization (for Soil/Food) sample->homogenization Solid/Semi-solid extraction Extraction (SPE, LLE, QuEChERS) sample->extraction Liquid homogenization->extraction cleanup Cleanup (dSPE, Filtration) extraction->cleanup concentration Concentration & Reconstitution cleanup->concentration lc_ms LC-MS/MS Analysis concentration->lc_ms data_processing Data Processing & Quantification lc_ms->data_processing

Caption: Experimental workflow for this compound analysis.

logical_relationship metolachlor Metolachlor Herbicide metabolism Metabolism / Degradation (in soil, plants, water) metolachlor->metabolism metolachlor_oa This compound Metabolite metabolism->metolachlor_oa analytical_testing Analytical Testing metolachlor_oa->analytical_testing lc_ms LC-MS/MS analytical_testing->lc_ms gc_ms GC-MS (with Derivatization) analytical_testing->gc_ms data Quantitative Data (LOD, LOQ, Recovery) lc_ms->data gc_ms->data

Caption: Formation and analysis of this compound.

References

Application Note: Chiral Separation of Metolachlor Oxanilic Acid (OA) Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Metolachlor, a widely used herbicide, is a chiral compound with four stereoisomers. Its degradation in the environment leads to the formation of metabolites, including metolachlor oxanilic acid (OA), which is also chiral. The enantiomers of these compounds can exhibit different biological activities and degradation rates, making their separation and quantification crucial for environmental and toxicological studies. This application note details two established methods for the chiral separation of metolachlor OA enantiomers: High-Performance Liquid Chromatography (HPLC) and Capillary Zone Electrophoresis (CZE).

Introduction

Metolachlor possesses both a stereogenic center and a chiral axis, resulting in four stereoisomers.[1][2] The herbicidal activity is primarily associated with the S-enantiomers.[1] Consequently, modern formulations are often enriched with the S-enantiomer (S-metolachlor) to reduce the environmental load of less active isomers.[2] Both metolachlor and its metabolite, metolachlor oxanilic acid (OA), require enantioselective analysis to understand their environmental fate and behavior. This document provides detailed protocols for the chiral separation of this compound enantiomers using HPLC with a chiral stationary phase and CZE with a chiral selector.

Data Presentation

Table 1: HPLC Method Parameters for Chiral Separation of this compound Enantiomers

ParameterCondition
Column Chiralcel® OD (Cellulose tris(3,5-dimethylphenyl carbamate) on 10-µm silica-gel)
Mobile Phase 20/80 Hexane/Isopropanol (v/v)[3]
Flow Rate 0.1 mL/min[3]
Detection UV or Mass Spectrometry (MS)

Table 2: CZE Method Parameters for Chiral Separation of this compound Enantiomers

ParameterCondition
Chiral Selector gamma-Cyclodextrin (γ-CD)[4][5]
Background Electrolyte Borate buffer (pH=9) containing 20% methanol (v/v) and 2.5% γ-CD (w/v)[4][5]
Capillary Temperature 15 °C[4][5]
Applied Voltage 30 kV[4][5]
Detection UV or Mass Spectrometry (MS)

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

This protocol is suitable for the extraction and concentration of metolachlor and its metabolites from aqueous samples such as groundwater.[6][7]

  • Cartridge Conditioning: Condition a C18 solid-phase extraction cartridge by passing methanol through it, followed by water.

  • Sample Loading: Pass the water sample (e.g., 50 mL) through the conditioned C18 cartridge.[7]

  • Washing: Rinse the cartridge with water to remove any interfering substances.

  • Elution: Elute the retained analytes from the cartridge using methanol.[7]

  • Concentration: Evaporate the methanol eluate to near dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent, such as a mixture of methanol and water, for analysis by HPLC or CZE.[7]

Method 1: Chiral HPLC Separation

This method utilizes a chiral stationary phase to achieve enantiomeric separation.

  • System Preparation: Equilibrate the HPLC system with the mobile phase (20/80 hexane/isopropanol) at a flow rate of 0.1 mL/min until a stable baseline is achieved.[3]

  • Injection: Inject the prepared sample extract onto the Chiralcel® OD column.

  • Chromatography: Perform the chromatographic run under isocratic conditions.

  • Detection: Monitor the elution of the enantiomers using a UV detector or a mass spectrometer. The R- and S-isomers of this compound will be separated based on their differential interaction with the chiral stationary phase.[3]

Method 2: Chiral CZE Separation

This method employs a chiral selector added to the background electrolyte to achieve separation.

  • Capillary Conditioning: Condition a new capillary by rinsing with sodium hydroxide, followed by water, and finally with the background electrolyte.

  • Electrolyte Filling: Fill the capillary and the buffer reservoirs with the optimized background electrolyte (borate buffer pH 9 with 20% methanol and 2.5% γ-CD).[4][5]

  • Sample Injection: Inject the sample into the capillary using either hydrodynamic or electrokinetic injection.

  • Electrophoresis: Apply a voltage of 30 kV at a controlled temperature of 15 °C.[4][5]

  • Detection: Detect the migrating enantiomers as they pass the detector window. The enantiomers will have different electrophoretic mobilities due to their interaction with the chiral selector.

Mandatory Visualization

Chiral_Separation_Workflow cluster_prep Sample Preparation cluster_analysis Chiral Analysis cluster_data Data Acquisition & Analysis sample Aqueous Sample spe Solid-Phase Extraction (C18) sample->spe Loading elute Elution with Methanol spe->elute Washing & Elution concentrate Concentration elute->concentrate Evaporation reconstitute Reconstitution concentrate->reconstitute hplc HPLC (Chiralcel® OD) reconstitute->hplc cze CZE (γ-CD Selector) reconstitute->cze detection UV or MS Detection hplc->detection cze->detection quant Enantiomer Quantification detection->quant

Caption: Workflow for the chiral separation of this compound enantiomers.

References

Application Note: High-Resolution Mass Spectrometry for the Confident Identification of Metolachlor OA

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the identification and quantification of Metolachlor oxanilic acid (OA), a major degradation product of the widely used herbicide Metolachlor, in environmental samples using high-resolution mass spectrometry (HRMS). The protocol outlines a streamlined solid-phase extraction (SPE) procedure for sample preparation from water matrices, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The high resolving power and mass accuracy of HRMS enable confident structural elucidation and differentiation from matrix interferences, which is critical for environmental monitoring and regulatory compliance.

Introduction

Metolachlor is a pre-emergent chloroacetanilide herbicide extensively used in agriculture. Its degradation in the environment leads to the formation of more polar and mobile metabolites, including Metolachlor ethanesulfonic acid (ESA) and Metolachlor oxanilic acid (OA). Due to their potential to contaminate ground and surface water, regulatory bodies worldwide mandate the monitoring of these degradation products. High-resolution mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled selectivity and sensitivity for the analysis of such compounds in complex environmental matrices. This method provides a detailed protocol for the extraction and analysis of Metolachlor OA in water samples.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

This protocol is adapted from established methods for the extraction of chloroacetanilide herbicide degradates from water.[1][2][3][4]

Materials:

  • Water sample (50 mL)

  • Oasis HLB SPE Cartridges (e.g., 0.2 g, 6 cc)[1][4] or C18 SPE Cartridges[2][3]

  • Methanol (pesticide grade or equivalent)[1]

  • Water (MS grade)[1]

  • Acetonitrile (pesticide grade or equivalent)

  • Formic acid (optional, for mobile phase modification)

  • Solid Phase Extraction Vacuum Manifold

  • Nitrogen Evaporator

Procedure:

  • Cartridge Conditioning: Pre-condition the SPE cartridge by passing 10 mL of methanol followed by 20 mL of deionized water.[1] Do not allow the cartridge to go dry.

  • Sample Loading: Load 50 mL of the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.[1]

  • Cartridge Washing: After the entire sample has passed through, wash the cartridge with a small volume of deionized water to remove any unretained impurities.

  • Drying: Dry the cartridge under vacuum for approximately 5 minutes to remove excess water.[1]

  • Elution: Elute the retained analytes with 10 mL of methanol into a collection tube.[1] An alternative elution solvent is 80/20 methanol/water (v/v).[2][3]

  • Concentration: Evaporate the eluate to near dryness (approximately 0.4 mL) under a gentle stream of nitrogen at 40-45 °C.[1][4]

  • Reconstitution: Reconstitute the residue in a suitable volume (e.g., 1.0 mL) of an appropriate solvent mixture, such as 1:1 methanol:water or 10/90 acetonitrile/water, for LC-HRMS analysis.[1][2][3]

LC-HRMS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • High-Resolution Mass Spectrometer (e.g., Orbitrap-based or TOF).

LC Parameters (Typical):

  • Column: A suitable reversed-phase column (e.g., C18, 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Column Temperature: 30 - 40 °C.

HRMS Parameters (Typical):

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for the analysis of the acidic this compound metabolite.[2][3]

  • Scan Mode: Full scan with a high resolution (e.g., > 70,000 FWHM) to obtain accurate mass measurements. Data-dependent MS/MS (dd-MS2) or parallel reaction monitoring (PRM) can be used for fragmentation and confirmation.

  • Mass Range: A scan range of m/z 100-500 would be appropriate.

  • Collision Energy: For MS/MS experiments, the collision energy should be optimized to obtain a characteristic fragmentation pattern.

Data Presentation

The following table summarizes typical quantitative data for the analysis of this compound and related compounds in water.

ParameterMetolachlorMetolachlor ESAThis compoundReference
Limit of Quantification (LOQ) --0.10 ppb[2]
--0.02 µg/L (SPE)[5][6]
--2 µg/L (Dilute-and-shoot)[5][6]
Limit of Detection (LOD) --0.125 ng injected[2]
Recovery 95-105%95-105%95-105%[2]
86-114%-86-114%[5][6]

Visualizations

Metolachlor Degradation Pathway

The following diagram illustrates the environmental degradation of Metolachlor to its primary metabolites, Metolachlor ESA and this compound.

Metolachlor_Degradation Metolachlor Metolachlor Metabolite_Intermediate Intermediate Metabolites Metolachlor->Metabolite_Intermediate Biotransformation Metolachlor_ESA Metolachlor ESA Metabolite_Intermediate->Metolachlor_ESA Metolachlor_OA This compound Metabolite_Intermediate->Metolachlor_OA

Caption: Environmental degradation pathway of Metolachlor.

Experimental Workflow for this compound Identification

This diagram outlines the key steps in the analytical workflow for the identification of this compound in environmental samples.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Sample_Collection Water Sample Collection SPE Solid-Phase Extraction (SPE) Sample_Collection->SPE Concentration Evaporation & Reconstitution SPE->Concentration LC_Separation LC Separation Concentration->LC_Separation HRMS_Detection HRMS Detection (Full Scan) LC_Separation->HRMS_Detection MSMS_Fragmentation MS/MS Fragmentation HRMS_Detection->MSMS_Fragmentation Accurate_Mass Accurate Mass Determination MSMS_Fragmentation->Accurate_Mass Formula_Generation Elemental Formula Generation Accurate_Mass->Formula_Generation Fragmentation_Analysis Fragmentation Pattern Analysis Formula_Generation->Fragmentation_Analysis Confirmation Confident Identification Fragmentation_Analysis->Confirmation

Caption: Analytical workflow for this compound identification.

Conclusion

The described method utilizing solid-phase extraction followed by high-resolution mass spectrometry provides a highly selective and sensitive approach for the identification and quantification of this compound in water samples. The high mass accuracy and resolution of the HRMS analysis afford confident identification, which is essential for environmental monitoring and ensuring water quality. This application note serves as a valuable resource for researchers, scientists, and professionals in the field of environmental analysis and drug development.

References

Application Notes: High-Throughput Screening of Metolachlor OA using a Competitive ELISA

Author: BenchChem Technical Support Team. Date: December 2025

AN-MTOA-001

Introduction

Metolachlor is a selective, pre-emergent herbicide widely used in agriculture for the control of broadleaf and grassy weeds in crops like corn, soybeans, and cotton.[1] Due to its widespread use, metolachlor and its metabolites are frequently detected in surface and groundwater.[1] Metolachlor oxanilic acid (Metolachlor OA or M-OA) is a major degradation product of metolachlor, formed through dechlorination and subsequent oxidation.[2][3] The presence of this compound in environmental samples serves as a key indicator of metolachlor usage and environmental contamination.[4][5]

Traditional analytical methods for pesticide residue detection, such as gas chromatography/mass spectrometry (GC/MS) and high-performance liquid chromatography (HPLC), are accurate but can be time-consuming and expensive for large-scale screening.[6] Immunoassays, particularly the competitive enzyme-linked immunosorbent assay (ELISA), offer a sensitive, rapid, and cost-effective alternative for high-throughput screening of small molecules like this compound.[6][7][8][9]

This application note provides a detailed protocol for the development and implementation of a competitive ELISA for the quantitative screening of this compound in aqueous samples.

Principle of the Competitive Immunoassay

The screening method is based on a competitive ELISA format. This assay relies on the competition between this compound present in the sample and a fixed amount of a this compound-enzyme conjugate for a limited number of binding sites on a specific anti-Metolachlor OA antibody.[10][11] The antibody is immobilized on a 96-well microtiter plate.

During the assay, the sample is incubated in the antibody-coated well. The this compound from the sample and the this compound-enzyme conjugate are then added. Free this compound from the sample competes with the this compound-enzyme conjugate for antibody binding sites. After an incubation period, the wells are washed to remove unbound components. A substrate solution is then added, which reacts with the enzyme in the bound conjugate to produce a colorimetric signal. The intensity of the color is inversely proportional to the concentration of this compound in the sample.[10][12] A higher concentration of this compound in the sample results in less conjugate binding and a weaker color signal.

G cluster_steps Competitive ELISA Principle cluster_high_conc High Sample M-OA cluster_low_conc Low Sample M-OA plate 1. Antibody-Coated Well sample_add 2. Add Sample (containing free this compound) and Enzyme-Conjugated this compound plate->sample_add Incubate competition 3. Competition for Antibody Binding Sites sample_add->competition wash1 4. Wash to Remove Unbound Molecules competition->wash1 cluster_high_conc cluster_high_conc competition->cluster_high_conc cluster_low_conc cluster_low_conc competition->cluster_low_conc substrate 5. Add Substrate wash1->substrate develop 6. Color Development substrate->develop read 7. Stop Reaction & Read Absorbance develop->read inverse Signal is Inversely Proportional to this compound Concentration read->inverse a1 Free M-OA c1 Antibody a1->c1 a1->c1 b1 M-OA Conjugate b1->c1 d1 Low Signal a2 Free M-OA c2 Antibody a2->c2 b2 M-OA Conjugate b2->c2 b2->c2 d2 High Signal

Caption: Workflow of the competitive ELISA for this compound detection.

Protocols

This section details the necessary steps for developing a robust immunoassay, from creating the required reagents to executing the final screening assay.

Protocol 1: Hapten Synthesis and Carrier Protein Conjugation

To elicit an immune response and create a coating antigen, the small molecule this compound must be covalently linked to a larger carrier protein.[13] This involves synthesizing a hapten (a derivative of this compound with a spacer arm) and then conjugating it to proteins like Bovine Serum Albumin (BSA) for immunization and Ovalbumin (OVA) for plate coating.[6][14]

A. Hapten Synthesis (Example Pathway)

  • This protocol is a generalized representation. The synthesis of a this compound derivative with a carboxyl group at the end of a spacer arm is required for conjugation. This often involves multi-step organic synthesis to create a stable linker while preserving the key antigenic epitopes of the this compound molecule.[15][16]

B. Conjugation to Carrier Proteins (Active Ester Method)

  • Activate Hapten: Dissolve the synthesized hapten in a suitable organic solvent (e.g., Dimethylformamide, DMF). Add N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC).

  • Prepare Protein Solution: Dissolve the carrier protein (BSA or OVA) in a phosphate-buffered saline (PBS) solution, pH 7.4.

  • Conjugation Reaction: Slowly add the activated hapten solution to the protein solution while stirring. Allow the reaction to proceed for 4-12 hours at room temperature or overnight at 4°C.[14]

  • Purification: Remove unconjugated hapten and reaction byproducts by dialysis against PBS for 2-4 days at 4°C, with multiple buffer changes.[14]

  • Confirmation: Confirm successful conjugation using UV-Vis spectrophotometry or MALDI-TOF mass spectrometry. Store the conjugates at -20°C.

G MTOA This compound Hapten Hapten Synthesis (Introduce Spacer Arm) MTOA->Hapten ActivatedHapten Activate Hapten (e.g., NHS Ester) Hapten->ActivatedHapten BSA Carrier Protein (e.g., BSA for Immunogen) ActivatedHapten->BSA Conjugate OVA Carrier Protein (e.g., OVA for Coating Antigen) ActivatedHapten->OVA Conjugate Purify1 Purify (Dialysis) BSA->Purify1 Purify2 Purify (Dialysis) OVA->Purify2 Immunogen Immunogen (M-OA-BSA) CoatingAntigen Coating Antigen (M-OA-OVA) Purify1->Immunogen Purify2->CoatingAntigen

Caption: General workflow for immunogen and coating antigen synthesis.

Protocol 2: Monoclonal Antibody Production

High-affinity monoclonal antibodies (mAbs) are critical for a sensitive and specific immunoassay.

  • Immunization: Immunize mice with the this compound-BSA immunogen emulsified in adjuvant over several weeks to stimulate an immune response.[14]

  • Cell Fusion: Fuse spleen cells from the immunized mice with myeloma cells (e.g., SP2/0) using polyethylene glycol (PEG) to create hybridoma cells.[17]

  • Screening: Screen the hybridoma culture supernatants for the presence of antibodies that bind to the this compound-OVA coating antigen using an indirect ELISA.

  • Subcloning: Isolate and subclone positive hybridoma cells by limiting dilution to ensure monoclonality and stable antibody production.[17]

  • Antibody Production & Purification: Expand the selected hybridoma clone in vitro (cell culture) or in vivo (ascites production). Purify the monoclonal antibody from the culture supernatant or ascites fluid using protein A/G affinity chromatography.

  • Characterization: Characterize the purified antibody for its isotype, affinity (e.g., IC50), and cross-reactivity against related compounds.

G Immunize 1. Immunize Mouse with M-OA-BSA Immunogen Spleen 2. Isolate Spleen Cells Immunize->Spleen Fusion 3. Cell Fusion (Hybridomas) Spleen->Fusion Myeloma Myeloma Cells Myeloma->Fusion Screen 4. Screen Hybridomas via ELISA Fusion->Screen Subclone 5. Subclone Positive Cells Screen->Subclone Select best Expand 6. Expand Clones & Produce Antibody Subclone->Expand Purify 7. Purify Antibody (Protein A/G) Expand->Purify FinalAb Purified Anti-M-OA Monoclonal Antibody Purify->FinalAb

Caption: Workflow for monoclonal antibody production against this compound.

Protocol 3: Competitive ELISA for this compound Screening

A. Materials

  • Anti-Metolachlor OA antibody-coated 96-well microtiter plate

  • This compound standards (0, 0.05, 0.1, 0.25, 0.5, 1.0, 2.5 ng/mL)

  • This compound-HRP (Horseradish Peroxidase) conjugate

  • Wash Buffer (PBS with 0.05% Tween-20, PBS-T)

  • Substrate Solution (TMB - Tetramethylbenzidine)

  • Stop Solution (e.g., 1N HCl or 2N H₂SO₄)[12]

  • Samples for analysis

  • Microplate reader with a 450 nm filter

B. Assay Procedure

  • Preparation: Allow all reagents and samples to reach room temperature (20-25°C) before use.[10]

  • Add Standards/Samples: Add 50 µL of each this compound standard or sample to the appropriate wells of the antibody-coated plate.

  • Add Conjugate: Immediately add 50 µL of the this compound-HRP conjugate solution to each well. Gently tap the plate to mix.

  • Incubation: Cover the plate and incubate for 60 minutes at room temperature (20-25°C).

  • Washing: Decant the contents of the wells. Wash the plate 3-5 times with 300 µL of Wash Buffer per well.[12] After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.

  • Substrate Addition: Add 100 µL of TMB Substrate Solution to each well.

  • Color Development: Incubate the plate for 15-20 minutes at room temperature in the dark. A blue color will develop.[12][18]

  • Stop Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read Absorbance: Read the optical density (OD) of each well at 450 nm within 30 minutes of adding the stop solution.[12]

Data and Performance Characteristics

Data Analysis
  • Calculate the average absorbance for each set of replicate standards and samples.

  • Calculate the percent binding (%B/B₀) for each standard and sample using the following formula: %B/B₀ = (Average OD of Standard or Sample / Average OD of Zero Standard) x 100

  • Construct a standard curve by plotting the %B/B₀ for each standard on the y-axis versus its corresponding concentration on the x-axis (a log scale is recommended for the x-axis).

  • Determine the concentration of this compound in the samples by interpolating their %B/B₀ values from the standard curve.

Table 1: Physicochemical Properties of this compound
Property Value
Common NameMetolachlor Oxanilic Acid (this compound)[2][19]
CAS Number152019-73-3[19]
Molecular FormulaC₁₅H₂₁NO₄[19][20]
Molecular Weight279.33 g/mol [2][19]
IUPAC Name2-[2-ethyl-N-(1-methoxypropan-2-yl)-6-methylanilino]-2-oxoacetic acid[2]
Table 2: Typical Immunoassay Performance Characteristics
Parameter Typical Value
IC₅₀ (50% Inhibition) ~1.5 ng/mL[10]
Limit of Detection (LOD) ~0.05 ng/mL[10][21]
Working Range 0.1 - 2.5 ng/mL
Intra-assay CV < 10%
Inter-assay CV < 15%[21]
Note: These values are representative and should be determined for each specific assay.
Table 3: Example Cross-Reactivity Profile
Compound Cross-Reactivity (%)
This compound 100
S-Metolachlor< 1[10]
Acetochlor< 10[10]
Alachlor< 5[10]
Butachlor< 10[10]
Note: Cross-reactivity should be tested to ensure the specificity of the antibody.
Application Notes
  • Sample Preparation: Water samples (groundwater, surface water) can often be analyzed directly after filtration. Samples with high turbidity should be centrifuged or filtered (0.45 µm filter) prior to analysis. Soil samples require an extraction step (e.g., with methanol or acetonitrile) followed by solvent evaporation and reconstitution in an aqueous buffer.[21]

  • Assay Optimization: For best results, optimize the concentrations of the coating antigen and the antibody-enzyme conjugate. Incubation times and temperatures may also be adjusted to improve assay sensitivity and dynamic range.

  • Safety Precautions: The Stop Solution contains acid and should be handled with care.[10] TMB substrate and other reagents should be handled according to their Safety Data Sheets (SDS). Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

Application Note: Monitoring Metolachlor Oxanilic Acid (OA) in Agricultural Runoff

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metolachlor is a widely used chloroacetanilide herbicide for pre-emergent control of annual grasses and broadleaf weeds in crops like corn, soybeans, and sorghum.[1][2] Following its application, metolachlor undergoes microbial degradation in the soil, leading to the formation of more mobile and persistent metabolites, including Metolachlor oxanilic acid (OA).[3][4] Due to its higher water solubility compared to the parent compound, Metolachlor OA is susceptible to transport from agricultural fields into surface water bodies via runoff and leaching.[3][4] The frequent detection of this compound in surface and groundwater necessitates robust and reliable monitoring protocols to assess its environmental impact and ensure water quality.[5][6]

This application note provides detailed protocols for the collection, preparation, and analysis of water samples to quantify this compound concentrations in agricultural runoff, intended for researchers and environmental scientists. The primary analytical technique described is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective method for detecting herbicide degradates in complex environmental matrices.[7][8]

Analyte Physicochemical Properties

Understanding the properties of Metolachlor and its OA degradate is crucial for developing effective sampling and analytical strategies.

PropertyMetolachlorMetolachlor Oxanilic Acid (OA)Reference
Chemical Formula C₁₅H₂₂ClNO₂C₁₅H₂₁NO₄[2][9]
Molar Mass 283.8 g/mol 295.3 g/mol N/A
Water Solubility 530 mg/L (at 20°C)More soluble than parent compound[2][5]
Log K_ow_ 3.04 - 4.72Lower than parent compound[2]
Vapor Pressure 1.7 x 10⁻³ Pa (at 20°C)N/A[2]
Environmental Fate Degrades in soil via microbial actionPersistent and mobile degradation product[3][4]

Environmental Degradation and Transport Pathway

Metolachlor applied to agricultural fields is subject to several environmental processes. The primary dissipation pathway in soil is microbial degradation, which transforms the parent herbicide into its key metabolites, Metolachlor ethanesulfonic acid (ESA) and Metolachlor oxanilic acid (OA).[3][4] These metabolites are more water-soluble and less sorptive to soil particles than metolachlor, making them prone to leaching into groundwater or being carried off-site dissolved in agricultural runoff, especially after rainfall or irrigation events.[3][4]

G cluster_field Agricultural Field cluster_transport Transport Mechanism cluster_water Receiving Water Body Metolachlor Metolachlor Application Soil Soil Environment Metolachlor->Soil Application to Soil Degradation Microbial Degradation Soil->Degradation Metolachlor_OA This compound (Metabolite) Degradation->Metolachlor_OA Transformation Runoff Agricultural Runoff Event (Rainfall / Irrigation) Metolachlor_OA->Runoff Mobilization Transport Dissolved Phase Transport Runoff->Transport Water_Body Surface Water (Stream, River, Lake) Transport->Water_Body Contamination Pathway

Caption: Environmental pathway of this compound from field application to surface water.

Experimental Protocols

This section details the procedures for sample collection, preparation, and analysis. Two primary sample preparation methods are presented: Solid-Phase Extraction (SPE) for low-level detection and Dilute-and-Shoot for samples with expected high concentrations.

  • Materials:

    • 1-Liter amber glass bottles, pre-cleaned.

    • Portable refrigerated cooler with ice packs.

    • Field notebook and waterproof labels.

    • GPS device for recording sampling locations.

    • Personal Protective Equipment (PPE): gloves, safety glasses.

  • Procedure:

    • Identify runoff collection points at the edge of the agricultural field or from drainage outlets.

    • Before collecting the sample, rinse the amber glass bottle three times with the runoff water.

    • Collect a 1-liter grab sample by submerging the bottle just below the surface of the runoff flow. Avoid disturbing bottom sediment.

    • Cap the bottle tightly, label it with a unique sample ID, date, time, and GPS coordinates.

    • Place the sample immediately into the cooler with ice packs to maintain a temperature of ~4°C.

    • Transport samples to the laboratory within 24-48 hours for processing and analysis. Store at 4°C until extraction.

Two methods are presented based on the expected analyte concentration.

A. Solid-Phase Extraction (SPE) - For Low Concentrations (<2 µg/L)

This method is adapted from validated multi-residue analytical procedures and is suitable for achieving low detection limits.[7][10]

  • Materials:

    • C18 SPE cartridges (e.g., 500 mg, 6 mL).

    • SPE vacuum manifold.

    • Methanol (HPLC grade).

    • Deionized water (18 MΩ·cm).

    • Nitrogen evaporator.

    • 2 mL autosampler vials.

  • Procedure:

    • SPE Cartridge Conditioning:

      • Pass 5 mL of methanol through the C18 cartridge.

      • Pass 5 mL of deionized water to equilibrate. Do not allow the cartridge to go dry.

    • Sample Loading:

      • Allow water samples to equilibrate to room temperature.

      • Filter a 50 mL aliquot of the water sample through a 0.45 µm filter to remove suspended solids.

      • Load the filtered sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

    • Cartridge Washing (Optional):

      • Wash the cartridge with 5 mL of deionized water to remove interferences.

    • Elution:

      • Dry the cartridge under vacuum for 10-15 minutes.

      • Elute the retained analytes with 8 mL of an 80:20 methanol/water (v/v) solution into a collection tube.[7][10]

    • Concentration and Reconstitution:

      • Evaporate the eluate to a volume of <1.0 mL under a gentle stream of nitrogen at 40°C.[7][10]

      • Reconstitute the residue to a final volume of 1.0 mL with a 10:90 acetonitrile/water (v/v) solution.[7]

      • Vortex the sample and transfer it to a 2 mL autosampler vial for LC-MS/MS analysis.

B. Dilute-and-Shoot - For High Concentrations (>2 µg/L)

This is a rapid method suitable for screening or for samples where concentrations are expected to be high, minimizing sample preparation time.[8][11]

  • Materials:

    • 0.22 µm syringe filters.

    • 2 mL autosampler vials.

    • Mobile phase or 10:90 acetonitrile/water solution.

  • Procedure:

    • Allow water sample to equilibrate to room temperature.

    • Draw 1 mL of the sample into a syringe.

    • Attach a 0.22 µm syringe filter and filter the sample directly into a 2 mL autosampler vial.

    • If necessary, perform a dilution with the mobile phase or reconstitution solvent to bring the analyte concentration within the calibration range of the instrument.

    • The sample is now ready for LC-MS/MS analysis.

This protocol provides typical parameters for the quantification of this compound. Instrument conditions should be optimized for the specific system being used.

  • Instrumentation:

    • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.

  • LC Parameters:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 40°C.

  • MS/MS Parameters:

    • Ionization Mode: ESI Negative.[7]

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (m/z): [M-H]⁻ for this compound (e.g., 294.1).

    • Product Ions (m/z): At least two transitions for quantification and confirmation (e.g., 294.1 -> 220.1 for quantification, 294.1 -> 176.1 for confirmation). Note: Specific transitions must be optimized by infusing an analytical standard.

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

Analytical Method Performance

The performance of the described methods has been evaluated in various studies. The choice between Dilute-and-Shoot and SPE depends on the required sensitivity.

ParameterDilute-and-Shoot MethodSPE MethodReference
Limit of Quantification (LOQ) 2.0 µg/L0.02 - 0.10 µg/L[7][8][10]
Limit of Detection (LOD) N/A0.125 ng injected[7]
Accuracy (Recovery) 86 - 114%95 - 105%[8][10]
Precision (RSD) ≤20%N/A[8]
Application High-concentration samplesLow-concentration samples[8]

Observed Environmental Concentrations

Monitoring studies have detected this compound in agricultural runoff and surface waters at a range of concentrations.

Study Location / TypeAnalyteConcentration Range (µg/L)Reference
Runoff Water SamplesMetolachlor-OA0.082 - 267[8]
Tile Drains (New York)Metolachlor-OA1.14 - 13.5[4]
Groundwater (Minnesota)Metolachlor-OAMax: 6.73[6]
Surface Water (Minnesota)Metolachlor-OAMax: 1.55[6]

Experimental Analysis Workflow

The complete workflow from sample receipt to final data reporting is outlined below.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample_Receipt Receive Runoff Sample (Stored at 4°C) Decision Expected Concentration? Sample_Receipt->Decision Dilute Dilute-and-Shoot (Filter, Dilute) Decision->Dilute High (>2 µg/L) SPE Solid-Phase Extraction (SPE) (Condition, Load, Elute, Concentrate) Decision->SPE Low (<2 µg/L) Vial Transfer to Autosampler Vial Dilute->Vial SPE->Vial LCMS LC-MS/MS Analysis (ESI Negative, MRM Mode) Vial->LCMS Data_Acq Data Acquisition LCMS->Data_Acq Integration Peak Integration & Quantification (Against Calibration Curve) Data_Acq->Integration QAQC QA/QC Check (Blanks, Spikes, Duplicates) Integration->QAQC Report Final Report Generation (Concentration in µg/L) QAQC->Report

Caption: Laboratory workflow for the analysis of this compound in runoff samples.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the reliable monitoring of this compound in agricultural runoff. The combination of a robust sample collection strategy with appropriate sample preparation techniques—either rapid Dilute-and-Shoot for high-level screening or sensitive SPE for trace-level quantification—allows for flexible and accurate analysis. The use of LC-MS/MS ensures high selectivity and sensitivity, enabling the detection of this compound at environmentally relevant concentrations. Consistent application of these methods will support efforts to understand the fate and transport of this herbicide degradate and to develop effective strategies for mitigating its impact on water resources.

References

Troubleshooting & Optimization

overcoming matrix effects in Metolachlor OA analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the analysis of Metolachlor Oxanilic Acid (OA).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact Metolachlor OA analysis?

A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1][2][3] This can lead to either signal suppression or enhancement, affecting the accuracy, precision, and sensitivity of the analytical method.[2][3] In the analysis of this compound, complex matrices such as soil, water, and biological fluids can introduce a variety of interfering substances, leading to erroneous quantification.[4][5]

Q2: What are the common strategies to minimize matrix effects in this compound analysis?

A: Several strategies can be employed to mitigate matrix effects:

  • Sample Preparation: Effective sample cleanup is crucial. Techniques like Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are commonly used to remove interfering components from the sample matrix.[5][6][7][8]

  • Instrumental Analysis: Chromatographic separation can be optimized to separate this compound from matrix components.[3] The use of tandem mass spectrometry (MS/MS) provides higher selectivity and reduces the impact of interferences.[4][7]

  • Calibration Strategies: The use of matrix-matched calibration curves is a widely accepted approach to compensate for matrix effects.[9][10][11] This involves preparing calibration standards in a blank matrix extract that is free of the analyte.

  • Isotope Dilution: The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is a highly effective method to correct for matrix effects and variations in extraction recovery.

Q3: When should I use Solid-Phase Extraction (SPE) versus a "dilute-and-shoot" approach for water samples?

A: The choice between SPE and "dilute-and-shoot" depends on the expected concentration of this compound in your water samples.

  • Dilute-and-shoot: This method is suitable for samples with high concentrations of this compound.[12][13][14] It is a rapid and simple approach where the sample is filtered, diluted with the mobile phase, and directly injected into the LC-MS/MS system.[12]

  • Solid-Phase Extraction (SPE): For samples with low concentrations of this compound, SPE is necessary to concentrate the analyte and clean up the sample.[6][7][12][13][14] SPE provides a more sensitive method with lower limits of quantification.[13][14]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor peak shape (fronting, tailing, or splitting) High concentration of organic solvent in the sample extract compared to the initial mobile phase.Dilute the final extract with the initial mobile phase (e.g., 9:1 water/acetonitrile) to match the starting chromatographic conditions.[9]
Co-eluting matrix components interfering with the chromatography.Optimize the chromatographic gradient to improve the separation of this compound from interfering peaks. Consider using a different stationary phase.
Low recovery of this compound Inefficient extraction from the sample matrix.For soil samples, ensure adequate hydration before extraction, as this can improve recovery with methods like QuEChERS.[15][16] Optimize the extraction solvent and time.
Analyte loss during sample cleanup (e.g., SPE).Ensure the SPE cartridge is properly conditioned. Optimize the wash and elution solvents to prevent premature elution or incomplete recovery of the analyte.
Degradation of the analyte during sample processing.This compound is relatively stable, but prolonged exposure to harsh pH or high temperatures should be avoided.
High variability in replicate injections Inconsistent matrix effects between samples.Implement matrix-matched calibration for all samples and standards.[9][10] The use of an isotope-labeled internal standard is highly recommended to correct for variability.
Inhomogeneous sample.Ensure thorough homogenization of solid samples like soil or plant tissue before taking a subsample for extraction.[8]
Signal suppression or enhancement observed Co-eluting matrix components affecting ionization.Improve sample cleanup using SPE or dispersive SPE (dSPE) with appropriate sorbents (e.g., C18, PSA) to remove specific interferences.[5][8]
Dilute the sample extract to reduce the concentration of interfering matrix components.[17]
Use matrix-matched calibration standards prepared in a blank matrix extract to compensate for the effect.[9][10][11]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Water Samples

This protocol is adapted from established methods for the analysis of Metolachlor and its degradates in water.[6][7]

  • Sample Preparation:

    • Filter the water sample through a 0.45 µm filter.

    • To a 50 mL aliquot of the filtered water sample, add a suitable internal standard.

  • SPE Cartridge Conditioning:

    • Condition an Oasis HLB SPE cartridge (or equivalent) with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the 50 mL water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Elution:

    • Elute the this compound from the cartridge with 10 mL of methanol.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the methanol eluate to near dryness under a gentle stream of nitrogen at approximately 40-45°C.[6]

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., 10:90 acetonitrile/water).[7]

  • Analysis:

    • Analyze the reconstituted sample by LC-MS/MS.

Protocol 2: QuEChERS Extraction for Soil Samples

This protocol is a general approach based on the QuEChERS methodology for pesticide residue analysis in soil.[15][16][18]

  • Sample Hydration (for dry soil):

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • If the soil is dry, add an appropriate amount of water (e.g., 8 mL) and vortex to hydrate. Let it stand for 30 minutes.[16]

  • Extraction:

    • Add 10 mL of acetonitrile to the soil sample.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup:

    • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL dSPE tube containing MgSO₄ and a suitable sorbent (e.g., C18 or PSA).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant and dilute it with the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Matrix-Matched Calibration
  • Prepare a Blank Matrix Extract:

    • Extract a sample of the matrix (e.g., soil, water) that is known to be free of this compound using the same procedure as for the samples.

  • Prepare Stock and Working Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Prepare a series of working standard solutions by serially diluting the stock solution.

  • Prepare Matrix-Matched Calibration Standards:

    • For each calibration level, add a small volume of the corresponding working standard solution to an aliquot of the blank matrix extract.

    • The final concentration of the standards should cover the expected concentration range of this compound in the samples.

  • Generate the Calibration Curve:

    • Analyze the matrix-matched calibration standards using the same LC-MS/MS method as the samples.

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.

Quantitative Data Summary

Table 1: Recovery of this compound using different methods

MatrixMethodFortification LevelAverage Recovery (%)Relative Standard Deviation (%)Reference
Runoff WaterDilute-and-shoot2 - 50 µg/L86 - 114≤ 20[13][14]
Runoff WaterSPE0.02 - 0.5 µg/L86 - 114≤ 20[13][14]
Ground and Surface WaterSPE0.10 - 100 ppb95 - 105Not Specified[7]
SoilQuEChERS4 and 40 µg/kg75.4 - 98.53.2 - 11.8[18]

Table 2: Limits of Quantification (LOQ) for this compound

MatrixMethodLOQReference
Runoff WaterDilute-and-shoot2 µg/L[13][14]
Runoff WaterSPE0.02 µg/L[13][14]
Ground and Surface WaterSPE0.10 ppb[7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_calibration Calibration Strategy sample Sample (Water/Soil) extraction Extraction (QuEChERS or Direct Dilution) sample->extraction cleanup Cleanup (SPE or dSPE) extraction->cleanup lcms LC-MS/MS Analysis cleanup->lcms data_processing Data Processing lcms->data_processing quantification Quantification data_processing->quantification result Final Result quantification->result matrix_matched Matrix-Matched Calibration matrix_matched->quantification isotope_dilution Isotope Dilution isotope_dilution->quantification

Caption: General workflow for this compound analysis.

troubleshooting_logic cluster_recovery_solutions Low Recovery Solutions cluster_matrix_solutions Matrix Effect Solutions start Inaccurate Results? check_recovery Check Analyte Recovery start->check_recovery check_matrix_effects Evaluate Matrix Effects (Suppression/Enhancement) start->check_matrix_effects optimize_extraction Optimize Extraction (Solvent, Time, pH) check_recovery->optimize_extraction If low optimize_cleanup Optimize Cleanup (SPE Sorbent, Elution) check_recovery->optimize_cleanup If low improve_cleanup Improve Sample Cleanup check_matrix_effects->improve_cleanup If present dilute_extract Dilute Sample Extract check_matrix_effects->dilute_extract If present matrix_match Use Matrix-Matched Calibration check_matrix_effects->matrix_match If present isotope_std Use Isotope-Labeled Standard check_matrix_effects->isotope_std If present end Accurate Quantification optimize_extraction->end optimize_cleanup->end improve_cleanup->end dilute_extract->end matrix_match->end isotope_std->end

Caption: Troubleshooting logic for this compound analysis.

References

improving detection limits for Metolachlor OA in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Metolachlor OA in complex matrices.

Frequently Asked Questions (FAQs)

1. What are the primary methods for improving the detection limits of this compound?

To enhance the detection limits of Metolachlor Oxanilic Acid (OA) in complex samples, two primary strategies are employed prior to analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS):

  • Solid-Phase Extraction (SPE): This technique is ideal for concentrating the analyte from a large sample volume and removing interfering matrix components. It is particularly effective for achieving very low detection limits.

  • "Dilute-and-Shoot": This simpler and faster approach involves diluting the sample and directly injecting it into the LC-MS/MS system. It is a suitable option when analyte concentrations are expected to be high.[1][2][3]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This sample preparation method is highly effective for a wide range of pesticides, including this compound, in various complex matrices like soil and agricultural products. It involves a two-step process of extraction/partitioning and dispersive solid-phase extraction (dSPE) for cleanup.

2. How do I choose between SPE, QuEChERS, and "dilute-and-shoot"?

The choice of method depends on the expected concentration of this compound and the complexity of the sample matrix.

  • For low expected concentrations requiring significant pre-concentration to achieve the desired detection limits, Solid-Phase Extraction (SPE) is the recommended method.[2][3]

  • For high expected concentrations , the "dilute-and-shoot" method offers a rapid and straightforward alternative.[1][2][3]

  • QuEChERS provides a balanced approach that is generally faster and uses less solvent than traditional SPE while still offering good recovery and cleanup for a variety of complex matrices.[4]

Below is a diagram illustrating the decision-making process for method selection.

Start Sample with This compound Concentration Expected Analyte Concentration? Start->Concentration High_Conc High Concentration->High_Conc Low_Conc Low Concentration->Low_Conc Dilute_Shoot Use 'Dilute-and-Shoot' Method High_Conc->Dilute_Shoot Matrix_Complexity Complex Matrix (e.g., soil, food)? Low_Conc->Matrix_Complexity Analysis LC-MS/MS Analysis Dilute_Shoot->Analysis Yes_Matrix Yes Matrix_Complexity->Yes_Matrix No_Matrix No (e.g., water) Matrix_Complexity->No_Matrix QuEChERS Use QuEChERS Method Yes_Matrix->QuEChERS SPE Use Solid-Phase Extraction (SPE) No_Matrix->SPE QuEChERS->Analysis SPE->Analysis

Fig 1. Method selection guide for this compound analysis.

Troubleshooting Guides

Low Analyte Recovery in Solid-Phase Extraction (SPE)
Potential Cause Troubleshooting Steps
Inappropriate Sorbent Selection For polar compounds like this compound, ensure you are using a sorbent that provides adequate retention. Reversed-phase sorbents like C18 are commonly used, but for highly polar analytes, a polymeric sorbent might be more effective.
Incorrect Sample pH The pH of the sample can significantly impact the ionization state of this compound and its retention on the SPE sorbent. Adjust the sample pH to ensure the analyte is in a neutral form for optimal retention on reversed-phase sorbents.
Inefficient Elution If the analyte is strongly retained, the elution solvent may not be strong enough to desorb it completely. Increase the strength of the elution solvent or try a different solvent composition. Consider a step-wise elution to fractionate the sample and potentially improve recovery of the target analyte.
Sample Breakthrough This occurs when the analyte passes through the sorbent bed without being retained. This can be caused by overloading the cartridge, using too fast of a flow rate, or a mismatch between the analyte and sorbent. Reduce the sample volume, decrease the flow rate, or re-evaluate your choice of sorbent.
Analyte Adsorption to Labware This compound may adsorb to glass or plastic surfaces, especially at low concentrations. Silanize glassware or use polypropylene tubes to minimize this effect.
High Matrix Effects in LC-MS/MS Analysis
Potential Cause Troubleshooting Steps
Insufficient Sample Cleanup Co-eluting matrix components can interfere with the ionization of this compound, leading to ion suppression or enhancement.[5][6] Improve your sample preparation by incorporating a more rigorous cleanup step, such as using a different SPE sorbent or adding a dispersive SPE (dSPE) cleanup step as in the QuEChERS method.
Co-elution of Interferences If matrix components elute at the same time as this compound, they can affect its ionization. Optimize the liquid chromatography method to improve the separation between the analyte and interfering compounds. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different analytical column.
Suboptimal Ionization Source Conditions The settings of the mass spectrometer's ion source (e.g., temperature, gas flows, voltage) can influence the extent of matrix effects. Optimize these parameters to maximize the signal for this compound while minimizing the influence of co-eluting matrix components.
Lack of an Appropriate Internal Standard An internal standard (IS) is crucial for correcting for matrix effects. The ideal IS is a stable isotope-labeled version of the analyte. If a labeled standard is not available, a structurally similar compound that behaves similarly during extraction and ionization can be used.

Quantitative Data Summary

Method Matrix Limit of Quantification (LOQ) Recovery Reference
Solid-Phase Extraction (SPE)Runoff Water0.02 µg/L86-114%[2][3]
"Dilute-and-Shoot"Runoff Water2 µg/L86-114%[2][3]
SPE with LC/ESI-MS/MSGround and Surface Water0.10 ppb (µg/L)95-105%[7][8]

Experimental Protocols

Solid-Phase Extraction (SPE) for Water Samples

This protocol is a general guideline and may require optimization for specific water matrices.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load 500 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any unretained interfering compounds.

  • Drying: Dry the cartridge by applying a vacuum for 10-15 minutes.

  • Elution: Elute the retained this compound with two 5 mL aliquots of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

cluster_0 SPE Workflow A 1. Condition SPE Cartridge (Methanol, Water) B 2. Load Water Sample A->B C 3. Wash Cartridge (Deionized Water) B->C D 4. Dry Cartridge (Vacuum) C->D E 5. Elute Analyte (Methanol) D->E F 6. Evaporate & Reconstitute E->F G LC-MS/MS Analysis F->G

Fig 2. Solid-Phase Extraction (SPE) experimental workflow.
QuEChERS Protocol for Soil/Solid Samples

This protocol is a general guideline based on the AOAC Official Method 2007.01 and may need to be adapted for different soil types.[9]

  • Sample Homogenization: Homogenize the soil sample to ensure it is representative.

  • Extraction and Partitioning:

    • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 15 mL of 1% acetic acid in acetonitrile.

    • Add the appropriate internal standards.

    • Add 6 g of anhydrous magnesium sulfate and 1.5 g of sodium acetate.

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥1500 rcf for 1 minute.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a 2 mL dSPE tube containing magnesium sulfate and a primary secondary amine (PSA) sorbent.

    • For samples with high organic content, a dSPE tube containing C18 sorbent may also be necessary.

    • Shake for 30 seconds.

    • Centrifuge at ≥1500 rcf for 1 minute.

  • Analysis: The supernatant is ready for LC-MS/MS analysis.

cluster_1 QuEChERS Workflow H 1. Homogenize Sample I 2. Extraction/ Partitioning (Acetonitrile, Salts) H->I J Centrifuge I->J K 3. Dispersive SPE Cleanup (dSPE) J->K L Centrifuge K->L M LC-MS/MS Analysis L->M

Fig 3. QuEChERS experimental workflow for solid samples.

References

Technical Support Center: Metolachlor OA LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Metolachlor Oxanilic Acid (OA) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the LC-MS/MS analysis of Metolachlor OA.

Q1: Why am I observing no peak or a very low signal for this compound?

A1: Several factors could contribute to a lack of signal. Consider the following troubleshooting steps:

  • Instrument Parameters: Verify that the mass spectrometer is set to the correct Multiple Reaction Monitoring (MRM) transitions for this compound. The analysis is typically performed in negative ionization mode.[1][2]

  • Sample Preparation: Ensure proper extraction and cleanup of your sample. This compound is a polar metabolite, and inefficient extraction can lead to poor recovery.[1][3] For water samples, Solid Phase Extraction (SPE) is a common and effective technique.[3][4][5]

  • Standard Stability: Check the stability and concentration of your this compound analytical standard. Prepare fresh standards if necessary. Metolachlor and its metabolites are stable under proper storage conditions, but degradation can occur.[6][7]

  • Source Contamination: A contaminated ion source can significantly suppress the signal.[8] Perform routine cleaning and maintenance of the MS source.

Q2: What is causing poor peak shape (e.g., fronting, tailing, or splitting) for my this compound peak?

A2: Poor peak shape is a common chromatographic issue. Here are potential causes and solutions:

  • Injection Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[9][10] If possible, dissolve your final extract in the initial mobile phase.

  • Column Contamination: Buildup of matrix components on the analytical column can lead to peak tailing and splitting.[8][9] Use a guard column and implement a column washing step after each analytical batch.

  • Column Overload: Injecting too much analyte can saturate the column, leading to peak fronting. Try diluting your sample.[8]

  • pH of Mobile Phase: The pH of the mobile phase can affect the peak shape of acidic analytes like this compound. Ensure consistent and appropriate pH for your mobile phase.

Q3: I am seeing significant signal suppression or enhancement (matrix effects). How can I mitigate this?

A3: Matrix effects are a common challenge in LC-MS/MS analysis, especially with complex samples.[11] Here are some strategies to minimize their impact:

  • Effective Sample Cleanup: A robust sample preparation method is crucial. For complex matrices, techniques like Solid Phase Extraction (SPE) can help remove interfering components.[3][12]

  • Dilution: The "dilute-and-shoot" approach can be effective for samples with high concentrations of this compound, as dilution reduces the concentration of matrix components.[4][5]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This helps to compensate for signal suppression or enhancement.[13]

  • Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard for this compound is the most effective way to correct for matrix effects and variations in instrument response.

Q4: My retention time for this compound is shifting between injections. What could be the cause?

A4: Retention time shifts can compromise analyte identification and quantification.[8] Potential causes include:

  • Mobile Phase Composition: Inconsistent mobile phase preparation or evaporation of the organic solvent can lead to shifts in retention time. Prepare fresh mobile phase daily and keep the solvent bottles capped.[14]

  • Column Temperature: Fluctuations in the column oven temperature can affect retention. Ensure the column compartment is maintaining a stable temperature.

  • Column Equilibration: Insufficient column equilibration time between injections, especially after a gradient, can cause retention time drift. Ensure the column is fully equilibrated before each injection.

  • Pump Performance: Issues with the LC pump, such as leaks or malfunctioning check valves, can lead to inconsistent flow rates and retention time shifts.

Experimental Protocols

Below are detailed methodologies for the analysis of this compound by LC-MS/MS.

Sample Preparation: Solid Phase Extraction (SPE) for Water Samples[3]
  • Conditioning: Condition an Oasis HLB SPE cartridge (0.2 g) with methanol followed by deionized water. Do not allow the cartridge to go dry.[3]

  • Loading: Pass a 50 mL aliquot of the water sample through the SPE cartridge.[3]

  • Washing: Rinse the cartridge with deionized water to remove any unretained interferences.[3]

  • Elution: Elute the this compound from the cartridge with methanol.[3]

  • Reconstitution: Evaporate the methanol eluate to approximately 0.4 mL under a gentle stream of nitrogen at 45 °C. Adjust the volume to 0.5 mL with water, and then add 0.5 mL of methanol for a final volume of 1.0 mL.[3] The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following table summarizes typical starting parameters for LC-MS/MS analysis of this compound. Method optimization will be required for your specific instrumentation and application.

ParameterRecommended Condition
LC Column C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 2.2 µm)[15]
Mobile Phase A Water with 0.1% Formic Acid[3]
Mobile Phase B Acetonitrile or Methanol[3]
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 10 µL
Column Temperature 30 - 40 °C
Ionization Mode Electrospray Ionization (ESI), Negative Mode[1][2]
MRM Transitions Refer to published methods or perform infusion of a standard to determine optimal precursor and product ions. A common precursor ion for this compound is m/z 278.1.[15]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during this compound LC-MS/MS analysis.

Metolachlor_OA_Troubleshooting start Problem Observed no_peak No / Low Peak start->no_peak bad_shape Poor Peak Shape start->bad_shape rt_shift Retention Time Shift start->rt_shift matrix_effect Matrix Effects start->matrix_effect check_ms Check MS Settings (Polarity, MRM) no_peak->check_ms Is MS tuned correctly? check_sample_prep Review Sample Prep (Extraction Efficiency) no_peak->check_sample_prep Was sample extracted properly? check_standard Check Standard (Concentration, Stability) no_peak->check_standard Is the standard good? clean_source Clean Ion Source no_peak->clean_source Is the source dirty? check_injection_solvent Injection Solvent vs. Mobile Phase bad_shape->check_injection_solvent check_column Inspect Column (Contamination, Age) bad_shape->check_column check_overload Check for Overload (Dilute Sample) bad_shape->check_overload check_mobile_phase Check Mobile Phase (Composition, Freshness) rt_shift->check_mobile_phase check_temp Verify Column Temp. rt_shift->check_temp check_equilibration Ensure Full Equilibration rt_shift->check_equilibration improve_cleanup Improve Sample Cleanup (e.g., SPE) matrix_effect->improve_cleanup use_dilution Use Dilute-and-Shoot matrix_effect->use_dilution use_matrix_matched Use Matrix-Matched Calibrants matrix_effect->use_matrix_matched solution Problem Resolved check_ms->solution check_sample_prep->solution check_standard->solution clean_source->solution check_injection_solvent->solution check_column->solution check_overload->solution check_mobile_phase->solution check_temp->solution check_equilibration->solution improve_cleanup->solution use_dilution->solution use_matrix_matched->solution

Caption: Troubleshooting workflow for this compound LC-MS/MS analysis.

References

Technical Support Center: Optimization of SPE Protocols for High Metolachlor OA Recovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Solid-Phase Extraction (SPE) protocols for high recovery of Metolachlor Oxanilic Acid (Metolachlor OA).

Frequently Asked Questions (FAQs)

Q1: What are the most common SPE sorbents for this compound extraction?

A1: The most commonly used SPE sorbents for this compound are reversed-phase sorbents. These include C18 (octadecylsilane) and polymeric sorbents such as Oasis HLB (Hydrophilic-Lipophilic Balanced) and Strata-X.[1][2] C18 is a traditional choice, while polymeric sorbents often provide higher and more reproducible recoveries, especially for more polar metabolites like this compound.

Q2: What are the key steps in an SPE protocol for this compound analysis?

A2: A typical SPE protocol for this compound involves the following six steps:

  • Conditioning: Wetting the sorbent bed with an organic solvent (e.g., methanol) to activate the stationary phase.

  • Equilibration: Rinsing the sorbent with water or a buffer to prepare it for the sample matrix.

  • Sample Loading: Passing the sample through the sorbent. The analytes of interest are retained on the sorbent.

  • Washing: Rinsing the sorbent with a weak solvent to remove interferences without eluting the analytes.

  • Elution: Eluting the this compound from the sorbent with a strong organic solvent (e.g., methanol or acetonitrile).

  • Eluate Post-treatment: Evaporating the elution solvent and reconstituting the residue in a suitable solvent for analysis.

Q3: What is the importance of pH adjustment in the sample before SPE?

A3: Adjusting the pH of the sample is crucial for achieving high and consistent recovery of this compound. This compound is an acidic compound, and its retention on reversed-phase sorbents is pH-dependent. Acidifying the sample (e.g., to pH 2-3 with formic or acetic acid) ensures that the this compound is in its neutral, less polar form, which enhances its retention on the nonpolar sorbent.

Q4: How can I avoid breakthrough of this compound during sample loading?

A4: Analyte breakthrough during sample loading can lead to low recovery. To prevent this, consider the following:

  • Optimize Flow Rate: A slower flow rate (e.g., 1-2 mL/min) allows for better interaction between the analyte and the sorbent.[3]

  • Sorbent Mass: Ensure the sorbent mass is sufficient for the sample volume and analyte concentration. If breakthrough is suspected, consider increasing the sorbent mass.

  • Sample Pre-treatment: High concentrations of organic solvents in the sample can weaken retention. If possible, dilute the sample with water to reduce the organic content.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the SPE of this compound.

Problem Potential Cause Recommended Solution
Low Recovery of this compound Improper Sorbent Conditioning: The sorbent was not properly activated.Ensure the sorbent is fully wetted with an appropriate organic solvent like methanol before equilibration.[3]
Sample pH Not Optimized: this compound is in its ionized form and has low retention.Acidify the water sample to a pH of approximately 3 before loading it onto the SPE cartridge.
Inappropriate Elution Solvent: The elution solvent is not strong enough to desorb the analyte completely.Use a stronger elution solvent. If using methanol, consider trying acetonitrile or a mixture of solvents. Adding a small amount of a modifier like formic acid to the elution solvent can also improve recovery.
Analyte Breakthrough: The analyte did not bind to the sorbent and passed through during loading.Decrease the sample loading flow rate. Ensure the sorbent capacity is not exceeded. Test the sample effluent to see if the analyte is present.
Incomplete Elution: Not enough solvent volume was used to elute the analyte.Increase the volume of the elution solvent. Eluting in smaller, multiple aliquots can be more effective than a single large volume.
High Variability in Recovery Inconsistent Flow Rates: Variations in loading, washing, or elution flow rates between samples.Use a vacuum manifold with a flow control system to ensure consistent flow rates for all samples.
Drying of the Sorbent Bed: The sorbent bed dried out at any point before elution.Ensure the sorbent bed remains wetted throughout the conditioning, equilibration, and loading steps. Do not let the cartridge run dry until the final drying step before elution.
Matrix Effects: Co-eluting matrix components are suppressing or enhancing the signal during analysis.Incorporate an additional wash step with a slightly stronger solvent to remove more interferences. Consider using a different sorbent with higher selectivity. Matrix-matched calibration standards should be used for quantification.[4]
Dirty Extract (Presence of Interferences) Ineffective Wash Step: The wash solvent is too weak to remove matrix components.Increase the strength of the wash solvent. For example, use a higher percentage of organic solvent in the wash solution, but be careful not to elute the this compound.
Inappropriate Sorbent Selection: The chosen sorbent has a low selectivity for this compound in the given matrix.Consider a more selective sorbent. For complex matrices, a polymeric sorbent like Oasis HLB may provide better cleanup than C18.

Experimental Protocols

Detailed SPE Protocol for this compound in Water Samples

This protocol is a general guideline and may require optimization for your specific sample matrix and analytical instrumentation.

1. Materials:

  • SPE Cartridges: C18 or Oasis HLB, 200 mg/6 mL

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (or Acetic Acid)

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

2. Procedure:

  • Sample Preparation:

    • Filter the water sample through a 0.45 µm filter.

    • Acidify the sample to pH ~3 with formic acid.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through the cartridge.

    • Pass 5 mL of HPLC grade water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the acidified water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.[2]

  • Washing:

    • Wash the cartridge with 5 mL of HPLC grade water to remove polar interferences.

    • Dry the cartridge under vacuum for 5-10 minutes to remove excess water.[2]

  • Elution:

    • Elute the this compound with two 2.5 mL aliquots of methanol into a collection tube.[1]

  • Eluate Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase of your LC method.

Quantitative Data Summary

The following tables summarize reported recovery data for this compound using different SPE conditions.

Table 1: Recovery of this compound with Different SPE Sorbents.

SorbentSample MatrixRecovery (%)Reference
Strata C18-ERunoff Water86 - 114[5]
Strata-XRunoff Water86 - 114[5]
Oasis HLBWell WaterNot specified, but used in a validated method[2]

Table 2: Influence of pH on this compound Recovery using C18 Sorbent.

Sample pHRecovery (%)
3> 90
7< 60
Note: This is illustrative data based on the chemical properties of this compound. Actual recoveries may vary.

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Water Sample Filter Filter (0.45 µm) Sample->Filter Acidify Acidify to pH ~3 Filter->Acidify Load 3. Load Sample Acidify->Load Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water) Condition->Equilibrate Equilibrate->Load Wash 4. Wash (Water) Load->Wash Elute 5. Elute (Methanol) Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Experimental workflow for the Solid-Phase Extraction of this compound from water samples.

Troubleshooting_Logic Start Low this compound Recovery Check_Conditioning Was the sorbent properly conditioned? Start->Check_Conditioning Check_pH Was the sample pH adjusted to ~3? Check_Conditioning->Check_pH Yes Solution_Condition Re-run with proper conditioning Check_Conditioning->Solution_Condition No Check_Elution Is the elution solvent strong enough? Check_pH->Check_Elution Yes Solution_pH Acidify sample and re-run Check_pH->Solution_pH No Check_Breakthrough Did breakthrough occur during loading? Check_Elution->Check_Breakthrough Yes Solution_Elution Use a stronger elution solvent or increase volume Check_Elution->Solution_Elution No Solution_Breakthrough Decrease flow rate or increase sorbent mass Check_Breakthrough->Solution_Breakthrough Yes

Caption: A logical troubleshooting workflow for addressing low recovery of this compound in SPE.

References

addressing Metolachlor OA instability during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability of Metolachlor Oxanilic Acid (OA) during sample storage.

Frequently Asked Questions (FAQs)

Q1: What is Metolachlor OA and why is its stability a concern?

This compound (Metolachlor oxanilic acid) is a major degradation product of the widely used herbicide S-Metolachlor.[1] As a target analyte in environmental monitoring and residue analysis, its stability in collected samples is crucial for accurate quantification. Degradation of this compound between sample collection and analysis can lead to underestimation of its concentration, impacting exposure assessments and regulatory compliance.

Q2: What are the primary factors that can lead to this compound instability in stored samples?

The stability of this compound in aqueous samples can be influenced by several factors:

  • Temperature: Elevated temperatures can accelerate the degradation of chemical compounds.

  • pH: The acidity or alkalinity of the sample matrix can potentially affect the stability of this compound. While Metolachlor itself is relatively resistant to hydrolysis at neutral pHs, extreme pH values could be a factor.[1]

  • Microbial Degradation: As a metabolite of a parent compound known to be degraded by microorganisms, this compound itself may be susceptible to further microbial transformation in non-sterile water samples.[1]

  • Light Exposure: Photodegradation can be a concern for many organic molecules.

Q3: What are the recommended storage conditions for water samples containing this compound?

For optimal stability, water samples should be stored in a refrigerator at 4°C (± 3°C) and protected from light.[2] Under these conditions, this compound has been shown to be stable for at least 28 days.[2] It is also recommended to store sample extracts under the same refrigerated conditions.[2]

Q4: My analytical results show lower than expected concentrations of this compound. Could this be due to storage instability?

Lower than expected concentrations can indeed be a result of degradation during storage, especially if recommended storage conditions were not maintained. Refer to the troubleshooting guide below to diagnose the potential issue.

Troubleshooting Guide

This guide addresses common issues related to this compound instability during sample storage.

Issue 1: Consistently low or no detection of this compound in samples expected to be positive.
Possible Cause Troubleshooting Step
Sample Degradation Due to Improper Storage Temperature Verify that samples were consistently stored at 4°C from collection to analysis. Check temperature logs for refrigerators and shipping containers.
Extended Storage Time Confirm that the time between sample collection and extraction/analysis did not exceed the recommended 28-day period.
Improper pH of Sample Measure the pH of the water samples. While this compound stability across a wide pH range in storage is not extensively documented, significant deviations from neutral pH could be a contributing factor.
Microbial Contamination If samples are from sources with high microbial activity, consider filtering the samples through a 0.22 µm filter before storage to minimize microbial degradation.
Light Exposure Ensure that samples were stored in amber bottles or in the dark to prevent potential photodegradation.
Issue 2: High variability in this compound concentrations between replicate samples or over time.
Possible Cause Troubleshooting Step
Inconsistent Storage Conditions Ensure all replicates are stored under identical conditions (temperature, light exposure).
Non-homogenous Samples If samples contain particulate matter, ensure they are thoroughly mixed before taking an aliquot for extraction.
Sample Processing Inconsistency Review the sample extraction and analysis protocol to ensure consistency across all samples.

Data on this compound Storage Stability

A storage stability study was conducted on groundwater samples spiked with this compound and stored at 4°C. The results below demonstrate the stability of the analyte over a 28-day period.

Storage Duration (Days) Average Recovery (%) of this compound
095.3
298.7
496.0
793.3
1492.7
2191.3
2890.7

Data summarized from a study by the California Department of Pesticide Regulation.[2]

Experimental Protocols

Protocol 1: Storage Stability Study for this compound in Water

Objective: To determine the stability of this compound in a specific water matrix under defined storage conditions.

Methodology:

  • Prepare Spiked Samples:

    • Collect a sufficient volume of control water (from a source known to be free of this compound).

    • Fortify the control water with a known concentration of this compound (e.g., 0.5 µg/L).

    • Aliquot the spiked water into multiple amber glass bottles for storage.

  • Storage:

    • Store the prepared samples in a calibrated refrigerator at 4°C (± 3°C).

  • Analysis Over Time:

    • At specified time points (e.g., Day 0, 2, 4, 7, 14, 21, and 28), remove a set of replicate samples from storage.

    • Extract and analyze the samples for this compound concentration using a validated analytical method (e.g., SPE followed by LC/MS/MS).

    • Concurrently, prepare and analyze a freshly spiked control sample at each time point to account for any variability in the analytical method.

  • Data Evaluation:

    • Calculate the percent recovery of this compound at each time point relative to the Day 0 concentration.

    • The analyte is considered stable if the average recovery is within an acceptable range (e.g., 80-120%).

Protocol 2: Analysis of this compound in Water Samples

Objective: To quantify the concentration of this compound in water samples.

Methodology:

  • Solid Phase Extraction (SPE):

    • Pass a 50 mL aliquot of the water sample through an Oasis HLB SPE cartridge.

    • Rinse the cartridge with water.

    • Elute the analytes with methanol.

  • Sample Concentration and Reconstitution:

    • Evaporate the methanol eluate to approximately 0.4 mL under a gentle stream of nitrogen at ~45°C.

    • Adjust the volume to 0.5 mL with methanol and add 0.5 mL of water for a final extract volume of 1.0 mL.

  • LC/MS/MS Analysis:

    • Analyze the sample extract using liquid chromatography-tandem mass spectrometry (LC/MS/MS).

    • Use a suitable column, such as a Waters Acquity BEH C18, and a gradient mobile phase (e.g., water with ammonium formate and formic acid, and acetonitrile with formic acid).

    • Monitor the appropriate precursor and product ion transitions for this compound in negative ion mode.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Time-Point Analysis start Collect Control Water Matrix spike Spike with this compound start->spike aliquot Aliquot into Storage Vials spike->aliquot store Store at 4°C in the Dark aliquot->store remove Remove Samples at Intervals (Day 0, 2, 7, 14, 21, 28) store->remove extract SPE & Reconstitution remove->extract analyze LC/MS/MS Analysis extract->analyze calculate Calculate % Recovery analyze->calculate

Caption: Experimental workflow for a this compound storage stability study.

troubleshooting_flow start Low this compound Recovery q_temp Was sample stored at 4°C? start->q_temp a_temp_no High probability of thermal degradation. q_temp->a_temp_no No q_time Was sample analyzed within 28 days? q_temp->q_time Yes a_time_no Exceeded recommended storage time. Degradation likely. q_time->a_time_no No q_light Was sample protected from light? q_time->q_light Yes a_light_no Potential for photodegradation. q_light->a_light_no No end Review analytical method for other error sources. q_light->end Yes

Caption: Troubleshooting logic for low this compound recovery.

degradation_pathway parent S-Metolachlor process Microbial Degradation in Soil/Water parent->process metabolite This compound process->metabolite

Caption: Simplified degradation pathway of S-Metolachlor to this compound.

References

Technical Support Center: Analysis of Metolachlor Oxanilic Acid (OA) by Electrospray Ionization LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the analysis of Metolachlor Oxanilic Acid (Metolachlor OA) using Electrospray Ionization (ESI) Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix. This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis, potentially leading to inaccurate quantification or failure to detect the analyte at low concentrations.

Q2: What are the common causes of ion suppression for this compound?

A2: The primary causes of ion suppression in the analysis of this compound include:

  • Matrix Effects: Co-eluting endogenous or exogenous compounds from the sample matrix (e.g., salts, lipids, proteins) compete with this compound for ionization in the ESI source.

  • Mobile Phase Composition: Inappropriate mobile phase additives or pH can hinder the efficient ionization of the acidic this compound.

  • High Analyte Concentration: While less common for trace analysis, excessively high concentrations of the analyte itself can lead to a non-linear response and signal suppression.

  • Ion Source Contamination: A dirty or contaminated ESI source can lead to unstable spray and reduced ionization efficiency.

Q3: In which ionization mode should I analyze this compound?

A3: As an acidic herbicide, this compound is most effectively analyzed in the negative electrospray ionization (ESI-) mode . This is because the oxanilic acid functional group readily deprotonates to form a negative ion, [M-H]⁻.

Q4: What are the initial steps to take if I suspect ion suppression?

A4: If you suspect ion suppression is affecting your this compound analysis, consider the following initial steps:

  • Review your sample preparation: Inadequate cleanup is a major source of matrix effects.

  • Check your chromatography: Ensure that this compound is chromatographically separated from the bulk of the matrix components.

  • Use an internal standard: A stable isotope-labeled internal standard for this compound is the best way to compensate for ion suppression.

  • Perform a post-column infusion experiment: This will help identify regions in your chromatogram where ion suppression is occurring.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating ion suppression for this compound analysis.

Problem: Low or no signal for this compound

Possible Cause 1: Inefficient Ionization

  • Solution:

    • Confirm Negative Ion Mode: Ensure your mass spectrometer is operating in ESI- negative mode.

    • Optimize Mobile Phase: For acidic compounds like this compound, a slightly basic mobile phase can enhance deprotonation. However, this must be balanced with chromatographic retention. Common mobile phase additives for negative mode analysis of acidic herbicides include ammonium formate or ammonium acetate. The addition of a small amount of a weak acid like formic acid to the organic mobile phase can sometimes improve peak shape without significantly compromising ionization in negative mode.

    • Check Mobile Phase pH: The pH of the mobile phase should ideally be about two pH units above the pKa of this compound to ensure it is in its ionized form.

Possible Cause 2: Significant Matrix Effects

  • Solution:

    • Improve Sample Preparation:

      • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and concentrating this compound. Oasis HLB cartridges are commonly used for this purpose.[1]

      • Dilute-and-Shoot: For less complex matrices or when high sensitivity is not required, a simple dilution of the sample can reduce the concentration of interfering matrix components.[2][3]

    • Optimize Chromatography:

      • Gradient Elution: Employ a gradient elution to separate this compound from early-eluting, polar matrix components that often cause significant ion suppression.

      • Column Choice: A C18 column is commonly used for the analysis of Metolachlor and its degradates.[1]

    • Reduce Injection Volume: Injecting a smaller volume of your sample can reduce the amount of matrix introduced into the MS source.

Possible Cause 3: Instrument Contamination or Suboptimal Settings

  • Solution:

    • Clean the Ion Source: Regularly clean the ESI probe, capillary, and skimmer cone according to the manufacturer's guidelines.

    • Optimize Source Parameters:

      • Capillary Voltage: Optimize for a stable spray and maximum signal for this compound.

      • Gas Flow Rates (Nebulizer and Drying Gas): Adjust to ensure efficient desolvation of the ESI droplets.

      • Source Temperature: Optimize to facilitate desolvation without causing thermal degradation of the analyte.

Troubleshooting Decision Tree

IonSuppressionTroubleshooting start Low or No this compound Signal check_ms_mode Is MS in ESI Negative Mode? start->check_ms_mode correct_ms_mode Switch to ESI Negative Mode check_ms_mode->correct_ms_mode No check_chromatography Review Chromatography: Is peak shape good? Is it separated from matrix? check_ms_mode->check_chromatography Yes end_good Problem Resolved correct_ms_mode->end_good optimize_lc Optimize LC Method: - Adjust gradient - Check mobile phase pH - Consider different column check_chromatography->optimize_lc No evaluate_sample_prep Evaluate Sample Preparation: Is cleanup sufficient? check_chromatography->evaluate_sample_prep Yes optimize_lc->evaluate_sample_prep optimize_lc->end_good improve_sample_prep Improve Sample Preparation: - Implement or optimize SPE - Try 'Dilute-and-Shoot' evaluate_sample_prep->improve_sample_prep No check_instrument Check Instrument Performance: - Clean ion source - Optimize source parameters - Use internal standard evaluate_sample_prep->check_instrument Yes improve_sample_prep->check_instrument improve_sample_prep->end_good check_instrument->end_good end_bad Further Investigation Needed

Figure 1. A decision tree for troubleshooting ion suppression of this compound.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for this compound Analysis in Runoff Water

MethodLimit of Quantification (LOQ) for this compoundAdvantagesDisadvantages
Dilute-and-Shoot2 µg/LFast, simple, no analyte loss from extraction steps.Higher matrix effects, less sensitive.[2][3]
Solid-Phase Extraction (SPE)0.02 µg/LEffective matrix removal, analyte concentration, higher sensitivity.More time-consuming, potential for analyte loss during extraction.[2][3]

Table 2: Typical LC-MS/MS Parameters for Acidic Herbicide Analysis (including this compound)

ParameterTypical SettingRationale
LC Column C18 (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm)[1]Good retention and separation of moderately polar compounds.
Mobile Phase A Water with ammonium formate and/or formic acid[1]Provides ions for ESI and controls pH.
Mobile Phase B Methanol or Acetonitrile with additives[1]Elutes analytes from the reversed-phase column.
Flow Rate 0.2 - 0.4 mL/minCompatible with standard ESI sources.
Ionization Mode ESI NegativePromotes deprotonation of the acidic analyte.
Capillary Voltage 2.0 - 3.0 kV (Negative)Optimized for stable spray and analyte signal.
Source Temperature 120 - 150 °CAids in desolvation.
Desolvation Temperature 300 - 550 °CFacilitates efficient solvent evaporation.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Water Samples

This protocol is adapted from established methods for the analysis of Metolachlor and its degradates in water.[1]

Materials:

  • Oasis HLB SPE cartridges (e.g., 200 mg, 6 cc)

  • Methanol (HPLC grade)

  • Deionized water

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning:

    • Pass 10 mL of methanol through the SPE cartridge.

    • Pass 20 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load 50 mL of the water sample onto the conditioned cartridge at a flow rate of 5-10 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 10 mL of deionized water to remove polar interferences.

    • Dry the cartridge under vacuum for at least 5 minutes.

  • Elution:

    • Elute the analytes with 10 mL of methanol into a collection tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to approximately 0.4 mL under a gentle stream of nitrogen at ~45 °C.

    • Adjust the final volume to 1.0 mL with a 1:1 methanol:water solution for LC-MS/MS analysis.

Experimental Workflow Diagram

ExperimentalWorkflow sample_collection 1. Water Sample Collection spe_conditioning 2. SPE Cartridge Conditioning (Methanol & Water) sample_collection->spe_conditioning sample_loading 3. Sample Loading spe_conditioning->sample_loading spe_washing 4. SPE Washing (Deionized Water) sample_loading->spe_washing spe_elution 5. Analyte Elution (Methanol) spe_washing->spe_elution concentration 6. Concentration (Nitrogen Evaporation) spe_elution->concentration reconstitution 7. Reconstitution (1:1 Methanol:Water) concentration->reconstitution lcms_analysis 8. LC-MS/MS Analysis (ESI Negative Mode) reconstitution->lcms_analysis

Figure 2. A typical experimental workflow for the analysis of this compound in water samples using SPE and LC-MS/MS.

References

Technical Support Center: Enhancing Chromatographic Resolution of Metolachlor OA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Metolachlor and its metabolites. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving specific challenges encountered during the chromatographic separation of Metolachlor Oxanilic Acid (OA) isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of Metolachlor OA isomers and provides systematic solutions to enhance resolution.

Problem 1: Poor or No Resolution of this compound Isomers

Potential Cause Recommended Solution
Inappropriate Stationary Phase The selection of the chiral stationary phase (CSP) is critical for the separation of stereoisomers. For the parent compound, Metolachlor, cellulose-based CSPs like Chiralcel OD-H and amylose-based CSPs such as Chiralpak AY-H have proven effective.[1][2][3] For this compound, a Chiralcel® OD column, which is packed with cellulose tris(3,5-dimethylphenyl carbamate) on a silica-gel substrate, has been shown to be useful in separating the R- and S-isomers.[4] If you are experiencing poor resolution, consider switching to one of these validated stationary phases.
Suboptimal Mobile Phase Composition The mobile phase composition, including the organic modifier and its ratio to the non-polar solvent, significantly impacts resolution. For normal-phase HPLC of Metolachlor isomers, various n-hexane/organic modifier mixtures have been successfully used.[2][3] For this compound, a mobile phase of 20/80 hexane/isopropanol (v/v) has been reported.[4] Experiment with different organic modifiers (e.g., ethanol, isopropanol) and vary their percentage in the mobile phase. For instance, the optimal resolution for Metolachlor stereoisomers was achieved with n-hexane/EtOH (96/4).[3]
Incorrect Flow Rate The flow rate of the mobile phase affects the time analytes spend interacting with the stationary phase. A lower flow rate can sometimes improve resolution. For this compound, a flow rate of 0.1 mL/min has been used.[4] For the parent compound, an optimal flow rate of 0.6 mL/min was identified.[3] If peaks are broad or poorly resolved, try reducing the flow rate.
Inadequate Column Temperature Temperature can influence the kinetics of mass transfer and the conformation of the chiral selector. For Metolachlor isomers, 25°C was found to be the optimal temperature.[3] For the separation of MESA and MOXA isomers, a lower column temperature of 15°C increased separation.[5] It is advisable to investigate a range of temperatures to find the optimum for your specific separation.

Problem 2: Peak Tailing or Asymmetry

Potential Cause Recommended Solution
Active Sites on Stationary Phase Residual silanol groups on the silica support can interact with polar analytes, causing peak tailing. Ensure you are using a high-quality, end-capped column.
Sample Overload Injecting too much sample can lead to peak distortion. Try diluting your sample and injecting a smaller volume.
Incompatible Sample Solvent The solvent in which the sample is dissolved can affect peak shape. Ideally, the sample should be dissolved in the mobile phase. If this is not possible, use a solvent that is weaker than the mobile phase.
Column Contamination Contaminants from previous injections can accumulate on the column, leading to poor peak shape. Regularly flush the column with a strong solvent to remove any adsorbed compounds.

Problem 3: Irreproducible Retention Times

Potential Cause Recommended Solution
Inconsistent Mobile Phase Preparation Ensure the mobile phase is prepared accurately and consistently for each run. Use high-purity solvents and degas the mobile phase to prevent bubble formation.
Fluctuations in Column Temperature Use a column oven to maintain a constant and stable temperature throughout the analysis. Even small temperature variations can lead to shifts in retention time.[3]
Column Equilibration Ensure the column is fully equilibrated with the mobile phase before each injection. A stable baseline is a good indicator of column equilibration.
Pump Malfunction Inconsistent flow from the HPLC pump can cause retention time variability. Check the pump for any leaks or pressure fluctuations.

Frequently Asked Questions (FAQs)

Q1: What type of chromatography is best suited for separating this compound isomers?

A: Chiral High-Performance Liquid Chromatography (HPLC) is the most effective technique for the enantioselective separation of Metolachlor and its metabolites, including this compound.[2][6][7] This is due to the availability of a wide range of chiral stationary phases that can differentiate between the stereoisomers. Supercritical Fluid Chromatography (SFC) has also been shown to be a rapid and efficient alternative for the separation of Metolachlor stereoisomers, avoiding the use of harmful normal-phase solvents.[8][9]

Q2: Which chiral stationary phases (CSPs) are recommended for this compound isomer separation?

A: Based on available literature, a Chiralcel® OD column, which contains cellulose tris(3,5-dimethylphenyl carbamate) coated on a silica-gel substrate, has been successfully used to separate the R- and S-isomers of this compound.[4] For the parent Metolachlor, Chiralcel OD-H and Chiralpak AY-H columns have demonstrated excellent resolving power for all four stereoisomers.[2][3] These CSPs are a good starting point for developing a separation method for this compound isomers.

Q3: What are the key parameters to optimize for enhancing the resolution of this compound isomers?

A: The most critical parameters to optimize are:

  • Chiral Stationary Phase: Selection of the appropriate CSP is paramount.

  • Mobile Phase Composition: The choice of organic modifier (e.g., isopropanol, ethanol) and its concentration in the non-polar solvent (e.g., n-hexane) can dramatically affect selectivity.[2][3]

  • Column Temperature: Temperature influences the thermodynamics and kinetics of the separation.[3][5]

  • Flow Rate: A lower flow rate generally provides better resolution but increases analysis time.[3][4]

Q4: Can Gas Chromatography (GC) be used to separate this compound isomers?

A: While chiral high-resolution gas chromatography (HRGC) has been used for the parent Metolachlor isomers, it's important to note that thermal isomerization can occur, especially with split/splitless injection, which can lead to inaccurate isomer analysis.[6] Due to the low volatility and polar nature of the oxanilic acid metabolite, GC is generally not the preferred method for this compound without derivatization. Liquid chromatography-based methods are more suitable.

Q5: How can I confirm the elution order of the this compound isomers?

A: Determining the elution order requires reference standards for the individual isomers. If these are not available, techniques such as polarimetric measurements or advanced spectroscopic methods like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) can be used to identify the absolute configuration of the eluted isomers, as has been done for the parent Metolachlor.[3][6]

Experimental Protocols

Protocol 1: Chiral HPLC-MS for Metolachlor Isomers

This protocol is based on methods developed for the parent compound, Metolachlor, and can be adapted for this compound.

  • Instrumentation: High-Performance Liquid Chromatography system coupled with a Mass Spectrometer (LC-MS).

  • Column: Chiralpak AY-H (for high resolution) or Chiralcel OD-H.[2][3]

  • Mobile Phase: n-hexane/Ethanol (96/4, v/v).[3]

  • Flow Rate: 0.6 mL/min.[3]

  • Column Temperature: 25°C.[3]

  • Injection Volume: 10 µL.

  • Detection: Mass Spectrometry (select appropriate precursor and product ions for this compound).

Protocol 2: Chiral HPLC for this compound Isomers

This protocol is specifically reported for the separation of this compound.

  • Instrumentation: High-Performance Liquid Chromatography system.

  • Column: Chiralcel® OD column (cellulose tris(3,5-dimethylphenyl carbamate) on 10-µm silica-gel).[4]

  • Mobile Phase: Hexane/Isopropanol (80/20, v/v).[4]

  • Flow Rate: 0.1 mL/min.[4]

  • Detection: UV or Mass Spectrometry.

Quantitative Data Summary

Table 1: Chromatographic Conditions for Metolachlor and this compound Isomer Separation

Analyte Column Mobile Phase Flow Rate (mL/min) Temperature (°C) Reference
Metolachlor StereoisomersChiralpak AY-Hn-hexane/EtOH (96/4)0.625[3]
Metolachlor StereoisomersChiralcel OD-Hn-hexane/diethyl ether (91/9)Not SpecifiedNot Specified[2]
Metolachlor StereoisomersChiralpak IA3 (SFC)Isopropanol (2.5%) in CO2Not SpecifiedNot Specified[8]
This compound IsomersChiralcel® ODHexane/Isopropanol (80/20)0.1Not Specified[4]
MESA and MOXA IsomersNot SpecifiedAcetonitrile, Ammonium Acetate Buffer, Water, Methanol0.615[5]

Visualizations

TroubleshootingWorkflow Start Poor Resolution of This compound Isomers CheckStationaryPhase Is the Chiral Stationary Phase (CSP) appropriate (e.g., Chiralcel OD)? Start->CheckStationaryPhase ChangeCSP Select a recommended CSP (e.g., cellulose or amylose-based) CheckStationaryPhase->ChangeCSP No CheckMobilePhase Is the Mobile Phase optimized? CheckStationaryPhase->CheckMobilePhase Yes ChangeCSP->CheckMobilePhase OptimizeMobilePhase Vary organic modifier type and percentage CheckMobilePhase->OptimizeMobilePhase No CheckFlowRate Is the Flow Rate optimal? CheckMobilePhase->CheckFlowRate Yes OptimizeMobilePhase->CheckFlowRate AdjustFlowRate Decrease flow rate CheckFlowRate->AdjustFlowRate No CheckTemperature Is the Column Temperature controlled and optimized? CheckFlowRate->CheckTemperature Yes AdjustFlowRate->CheckTemperature AdjustTemperature Optimize temperature (e.g., test 15°C and 25°C) CheckTemperature->AdjustTemperature No GoodResolution Resolution Achieved CheckTemperature->GoodResolution Yes AdjustTemperature->GoodResolution

Caption: Troubleshooting workflow for enhancing chromatographic resolution.

FactorsAffectingResolution Resolution Chromatographic Resolution StationaryPhase Stationary Phase (Chirality, Particle Size) StationaryPhase->Resolution MobilePhase Mobile Phase (Solvent Strength, Selectivity) MobilePhase->Resolution Temperature Temperature (Kinetics, Thermodynamics) Temperature->Resolution FlowRate Flow Rate (Contact Time) FlowRate->Resolution ColumnDimensions Column Dimensions (Length, Diameter) ColumnDimensions->Resolution Sample Sample Properties (Concentration, Solvent) Sample->Resolution

Caption: Key factors influencing chromatographic resolution.

References

dealing with co-eluting interferences in Metolachlor OA analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the analysis of Metolachlor Oxanilic Acid (OA) and related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common interferences in Metolachlor OA analysis?

A1: The most significant co-eluting interferences in this compound analysis are its own stereoisomers. Metolachlor possesses two chiral centers, resulting in four stereoisomers for the parent compound and its metabolites, including this compound and Metolachlor Ethanesulfonic Acid (ESA).[1][2][3][4] These isomers have identical mass-to-charge ratios and similar physicochemical properties, making them difficult to separate using standard achiral chromatographic methods.

Q2: Why is the separation of this compound isomers important?

A2: The different stereoisomers of Metolachlor can exhibit varying biological activity and degradation rates in the environment.[5][6] For accurate risk assessment and to understand the environmental fate of the herbicide, it is crucial to quantify the individual isomers. Co-elution of these isomers can lead to inaccurate quantification of the total this compound concentration and misinterpretation of the toxicological and environmental impact.

Q3: My chromatogram shows a broad or tailing peak for this compound. What could be the cause?

A3: Peak broadening or tailing for this compound can be caused by several factors:

  • Co-elution of stereoisomers: As mentioned, the presence of multiple unresolved stereoisomers will result in a broad, non-Gaussian peak.

  • Column degradation: Over time, the stationary phase of the analytical column can degrade, leading to poor peak shape. This can be exacerbated by complex sample matrices.

  • Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of this compound, which is an acidic metabolite. An unsuitable pH can lead to secondary interactions with the stationary phase and cause peak tailing.[7]

  • Column overload: Injecting too concentrated a sample can saturate the column, resulting in peak distortion.[7]

  • System dead volume: Excessive tubing length or improper connections in the HPLC system can cause peak broadening.[8]

Q4: Are there methods to separate the stereoisomers of this compound?

A4: Yes, several methods have been developed for the chiral separation of this compound and its isomers. These typically involve the use of specialized analytical columns and techniques:

  • Chiral Liquid Chromatography (LC): This is the most common approach, utilizing a chiral stationary phase (CSP). Columns based on cellulose tris(3,5-dimethylphenyl carbamate) have been shown to be effective for separating the enantiomers of the parent Metolachlor.[1][2] For the more polar metabolites like OA and ESA, reversed-phase chiral columns, such as the QN-AX column, have been successfully used.[9]

  • Supercritical Fluid Chromatography (SFC): SFC with chiral columns can also be used for the separation of Metolachlor stereoisomers and can be significantly faster than traditional HPLC methods.[10]

  • Capillary Zone Electrophoresis (CZE): CZE with a chiral selector, such as gamma-cyclodextrin (γ-CD), in the background electrolyte has been demonstrated to resolve the enantiomers of both this compound and ESA.[1][2][11]

Troubleshooting Guide: Dealing with Co-eluting Interferences

This guide provides a systematic approach to identifying and resolving issues with co-eluting interferences during this compound analysis.

Problem: Poor peak shape (broadening, splitting, or tailing) and inaccurate quantification of this compound.

Step 1: Initial Assessment and Diagnosis

  • Symptom: The this compound peak in your chromatogram is broad, shows shoulders, or is not baseline resolved from adjacent peaks.

  • Potential Cause: Co-elution of this compound stereoisomers or interference from matrix components.

  • Action:

    • Review your current analytical method. Are you using a standard achiral column (e.g., C18)? If so, co-elution of isomers is highly likely.

    • Inject a pure standard of this compound. If the peak is still broad, the issue is likely due to isomer co-elution. If the standard gives a sharp peak, but your sample peak is broad, matrix effects may be a contributing factor.

Step 2: Method Optimization for Chiral Separation

If co-elution of stereoisomers is suspected, the following method modifications should be considered.

  • Option A: Chiral Liquid Chromatography (LC)

    • Column Selection: Select a chiral stationary phase. For this compound, a reversed-phase chiral column such as a QN-AX column is a good starting point.[9]

    • Mobile Phase Optimization:

      • Adjust the organic modifier (e.g., methanol, acetonitrile) and buffer composition.

      • Optimize the pH of the mobile phase. A pH of 5 has been shown to be effective for the separation of OA isomers.[9]

    • Temperature and Flow Rate:

      • Lowering the column temperature (e.g., to 15°C) can improve resolution.[9]

      • Optimize the flow rate; a lower flow rate (e.g., 0.6 mL/min) may be necessary to achieve baseline separation.[9]

  • Option B: Capillary Zone Electrophoresis (CZE)

    • Chiral Selector: Introduce a chiral selector into the background electrolyte. Gamma-cyclodextrin (γ-CD) at a concentration of 2.5% (w/v) is a proven choice.[1][2][11]

    • Buffer and Organic Modifier: Use a borate buffer at pH 9 containing 20% methanol.[1][2][11]

    • Temperature and Voltage: Optimize the capillary temperature (e.g., 15°C) and applied voltage (e.g., 30 kV) for the best resolution.[1][2][11]

Step 3: Sample Preparation and Matrix Effect Mitigation

If matrix effects are suspected to be contributing to poor chromatography:

  • Solid-Phase Extraction (SPE): Ensure your SPE protocol is optimized for your sample matrix. Oasis HLB cartridges are commonly used for the extraction of Metolachlor and its metabolites from water samples.[12][13]

  • Dilution: If the sample concentration is high, a simple "dilute-and-shoot" approach may be sufficient to reduce matrix effects, although this will also increase the limit of quantification.[14]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for any signal suppression or enhancement caused by the matrix.

Quantitative Data Summary

The following tables summarize typical performance data for analytical methods designed to separate this compound and its related compounds.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Chiral Separation of Metolachlor Metabolites

Analyte IsomerLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Reference
MESA Isomer 1722[9]
MESA Isomer 21653[9]
MESA Isomer 3619[9]
MESA Isomer 4413[9]
MOXA Isomers< 13< 48[9]

Table 2: Method Recovery Data for Metolachlor and its Metabolites in Water Samples

AnalyteFortification Level (ppb)Average Recovery (%)Sample MatrixReference
S-Metolachlor0.1 - 2.080 - 90Groundwater[15]
Metolachlor ESA0.1 - 2.080 - 90Groundwater[15]
This compound0.1 - 2.080 - 90Groundwater[15]
S-Metolachlor0.1 - 10095 - 105Surface Water[15]

Experimental Protocols

Protocol 1: Chiral LC-MS/MS Analysis of this compound and ESA in Water

This protocol is adapted from methodologies designed for the chiral separation of Metolachlor metabolites.[9]

  • Sample Preparation (Solid-Phase Extraction)

    • Filter 1 L of water sample through a 0.7 µm glass fiber filter.

    • Condition an Oasis HLB SPE cartridge (500 mg) with methanol followed by deionized water.

    • Load the filtered water sample onto the SPE cartridge.

    • Wash the cartridge with deionized water.

    • Elute the analytes with methanol followed by acetonitrile.

    • Concentrate the eluate under a gentle stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase.

  • LC-MS/MS Conditions

    • LC System: UPLC system

    • Column: QN-AX chiral column

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Methanol with 0.1% formic acid

    • Gradient: Optimized for separation of all four trans-isomers of MESA and MOXA.

    • Flow Rate: 0.6 mL/min

    • Column Temperature: 15°C

    • Injection Volume: 10 µL

    • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.

    • MRM Transitions: Monitor the specific precursor and product ion pairs for each this compound and ESA isomer.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 Water Sample Collection s2 Filtration s1->s2 s3 Solid-Phase Extraction (SPE) s2->s3 s4 Concentration s3->s4 s5 Reconstitution s4->s5 a1 Injection into Chiral LC System s5->a1 Prepared Sample a2 Chromatographic Separation of Isomers a1->a2 a3 Mass Spectrometric Detection (MRM) a2->a3 a4 Data Acquisition and Processing a3->a4 end end a4->end Quantification of Individual Isomers troubleshooting_logic start Poor Peak Shape for this compound q1 Using Achiral Column? start->q1 a1 Likely Co-elution of Stereoisomers q1->a1 Yes q2 Pure Standard Peak is Sharp? q1->q2 No s1 Implement Chiral Separation Method (LC or CZE) a1->s1 end Improved Peak Shape and Accurate Quantification s1->end q2->a1 Yes a2 Matrix Effects Likely q2->a2 No s2 Optimize SPE and/or Use Matrix-Matched Calibration a2->s2 s2->end

References

improving the reproducibility of Metolachlor OA quantification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Metolachlor OA Quantification

Welcome to the technical support center for the reproducible quantification of Metolachlor Oxanilic Acid (M-OA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance on experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for this compound quantification?

A1: The most widely accepted and utilized method for the quantification of this compound in environmental samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers high selectivity and sensitivity, which is crucial for detecting the low concentrations of M-OA typically found in water samples.

Q2: What are the typical sample preparation steps for water samples?

A2: For water samples, Solid Phase Extraction (SPE) is the standard procedure for sample clean-up and concentration.[1][2][3] Commonly used SPE cartridges include C18 or Oasis HLB.[1][2] The general workflow involves conditioning the cartridge, loading the water sample, washing away interferences, and eluting the analytes with an organic solvent like methanol. The eluate is then typically evaporated and reconstituted in a solvent compatible with the LC-MS/MS mobile phase.[1][2]

Q3: I am observing poor recovery of this compound. What are the potential causes?

A3: Poor recovery can stem from several factors. Inadequate SPE procedures are a common cause; ensure that the SPE cartridge is not allowed to go dry during the conditioning and sample loading steps.[2] Also, verify that the elution solvent is appropriate and the elution volume is sufficient to recover the analyte completely. The stability of this compound in the collected samples can also be a factor; samples should be stored at recommended temperatures (e.g., 2-8°C) and analyzed within the appropriate holding time.[4]

Q4: My results are showing high variability between replicate injections. What should I check?

A4: High variability between replicate injections often points to issues with the LC-MS/MS system. Check for any leaks in the LC system. The autosampler performance is another critical point; ensure the injection volume is consistent and there are no air bubbles in the sample loop. Contamination in the ion source or mass spectrometer can also lead to inconsistent signal intensity.[5] Regular cleaning and maintenance of the ESI spray nozzle and the area around the heated capillary are recommended.[5]

Q5: How can I mitigate matrix effects in my samples?

A5: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of environmental samples.[6] To mitigate these effects, you can try further diluting the sample extract before injection.[6] However, this may compromise the limit of quantification. A more robust solution is the use of a matrix-matched calibration curve or the addition of an isotopically labeled internal standard, such as this compound-d11.[7]

Troubleshooting Guides

Guide 1: Low Signal or No Peak for this compound
Potential Cause Troubleshooting Step
Incorrect MS/MS Transition Verify the precursor and product ion masses for this compound. The analysis is typically performed in negative ion mode.[1]
Sub-optimal Ion Source Parameters Optimize ion source parameters such as spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature.
Sample Degradation Ensure samples have been stored properly and have not exceeded their recommended storage duration. This compound is stable under recommended storage conditions, but improper handling can lead to degradation.[4][8]
Inefficient Sample Preparation Review the SPE protocol. Ensure the correct sorbent is being used and that the pH of the sample is appropriate for optimal retention of this compound.
LC Column Issues Check for column clogging or degradation. If the column has been used extensively, consider replacing it.
Guide 2: Peak Tailing or Splitting
Potential Cause Troubleshooting Step
Injection Solvent Incompatibility The injection solvent should be of similar or weaker strength than the initial mobile phase conditions to ensure good peak shape. Injecting in a much stronger solvent can cause peak distortion.[9]
Column Void or Contamination A void at the head of the column can cause peak splitting. Contamination on the column frit can also lead to poor peak shape. Try back-flushing the column or replacing it.
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and detector to reduce extra-column band broadening.[9]
Mobile Phase Issues Ensure the mobile phase is properly mixed and degassed. Inconsistent mobile phase composition can affect peak shape.

Quantitative Data Summary

Parameter Method 1 Method 2 Method 3
Reference Yokley et al., 2002[1]CA Dept. of Pesticide Regulation, 2022[2]US EPA[6]
Matrix Ground and Surface WaterWell WaterWater
Sample Preparation C18 SPEOasis HLB SPEDirect Injection (can be preceded by SPE)
Analytical Technique LC/ESI-MS/MSLC/MS/MSDI-ESI-LC/MS/MS
Limit of Quantification (LOQ) 0.10 ppb0.05 ppb0.10 ppb
Limit of Detection (LOD) 0.125 ng injectedNot explicitly stated, but MDL is used as a guide for the RL.0.0005 ng injected
Recovery 95-105%Within control limits (± 2 and 3 standard deviations of the mean recovery from validation)70-120%
Fortification Levels 0.10-100 ppb0.1, 0.25, 0.5, 1, and 2 ppbNot explicitly stated, but should include the LOQ level.

Experimental Protocols

Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)

This protocol is a generalized procedure based on common practices.[1][2]

  • Cartridge Conditioning:

    • Pass 10 mL of methanol through the SPE cartridge (e.g., C18 or Oasis HLB, 200 mg) by gravity.

    • Follow with 20 mL of deionized water, ensuring the cartridge does not go dry.[2]

  • Sample Loading:

    • Pass a 50 mL aliquot of the water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL per minute.[2]

  • Washing:

    • Wash the cartridge with a specific volume of deionized water to remove polar interferences.

  • Drying:

    • Apply a vacuum for approximately 5 minutes to remove excess water from the cartridge.[2]

  • Elution:

    • Elute the retained analytes with 10 mL of methanol into a collection tube.[2]

  • Concentration and Reconstitution:

    • Evaporate the eluate to approximately 0.4 mL under a gentle stream of nitrogen at 40-45°C.[2]

    • Adjust the final volume to 1.0 mL with a reconstitution solvent (e.g., a mixture of methanol and water).[2]

Protocol 2: LC-MS/MS Analysis

This is a representative protocol. Specific parameters should be optimized for your instrument.

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase:

    • A typical mobile phase consists of a gradient of water and methanol or acetonitrile, often with an additive like formic acid or ammonium formate to improve ionization.[2]

  • MS/MS System:

    • A triple quadrupole mass spectrometer is used.

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is used for this compound.[1]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor to product ion transitions for this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Water Sample (50 mL) spe Solid Phase Extraction (SPE) sample->spe Loading eluate Eluate spe->eluate Elution concentrate Evaporation & Reconstitution eluate->concentrate lcms LC-MS/MS Analysis final_sample Final Sample (1 mL) concentrate->final_sample final_sample->lcms Injection data Data Acquisition & Processing lcms->data results Quantitative Results data->results troubleshooting_workflow rect_node rect_node start Poor Reproducibility Issue check_lc Consistent Peak Area in Replicates? start->check_lc check_peak_shape Good Peak Shape? check_lc->check_peak_shape Yes troubleshoot_lc Inspect LC for leaks. Check autosampler. Clean ion source. check_lc->troubleshoot_lc No check_recovery Acceptable Recovery? check_peak_shape->check_recovery Yes troubleshoot_peak_shape Check injection solvent. Inspect/replace column. Check mobile phase. check_peak_shape->troubleshoot_peak_shape No success Issue Resolved check_recovery->success Yes troubleshoot_recovery Review SPE protocol. Check sample stability. Verify standard concentrations. check_recovery->troubleshoot_recovery No

References

strategies for reducing analytical variability in Metolachlor OA testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce analytical variability in Metolachlor Oxanilic Acid (Metolachlor OA) testing.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in this compound analysis?

A1: Analytical variability in this compound testing can arise from several sources throughout the experimental workflow. These can be broadly categorized as:

  • Sample Preparation: Inconsistent extraction efficiency, sample contamination, and volumetric errors during dilution can all introduce significant variability. The choice of extraction method, such as Solid Phase Extraction (SPE) versus "dilute-and-shoot," can also impact results.[1][2][3][4][5]

  • Matrix Effects: The sample matrix (e.g., water, soil, biological fluids) can interfere with the ionization of this compound, leading to signal suppression or enhancement in mass spectrometry-based methods.[6][7]

  • Standard Preparation: Errors in weighing, dilution, or storage of analytical standards can lead to inaccurate calibration curves and quantification.[8][9] The purity and stability of the standard reference material are also critical.[8][10]

  • Instrumentation: Fluctuations in instrument performance, such as detector sensitivity, chromatographic resolution, and injection volume precision, can contribute to variability.[4][11][12] For gas chromatography, issues like column bleed and temperature fluctuations are common concerns.[4][12]

  • Analyst Technique: Variations in pipetting, timing of incubation steps (for immunoassays), and overall adherence to the protocol can introduce random errors.[13][14]

Q2: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A2: Minimizing matrix effects is crucial for accurate quantification. Here are some strategies:

  • Effective Sample Cleanup: Utilize Solid Phase Extraction (SPE) to remove interfering components from the sample matrix before analysis.[1][2][3][5][6] Different SPE sorbents should be evaluated for optimal cleanup of your specific sample type.

  • Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is similar to your samples. This helps to compensate for any signal suppression or enhancement caused by the matrix.[15]

  • Isotope Dilution: Use a stable isotope-labeled internal standard of this compound. This is the most effective way to correct for matrix effects as the internal standard will be affected in the same way as the analyte of interest.

  • Dilution: If the concentration of this compound is high enough, a simple "dilute-and-shoot" approach can mitigate matrix effects by reducing the concentration of interfering substances.[1][2][3][5]

  • Instrumental Approaches: Optimize the mass spectrometry source parameters (e.g., spray voltage, gas flows) to minimize ionization suppression.

Q3: What are the critical quality control (QC) samples to include in each analytical run?

A3: A robust QC system is essential for ensuring the reliability of your results. Each analytical run should include:

  • Method Blank: A sample of the blank matrix processed through the entire analytical procedure. This is used to assess for contamination.[6][7]

  • Matrix Spike: A sample of the blank matrix fortified with a known concentration of this compound. This is used to evaluate the accuracy and recovery of the method.[6][7]

  • Laboratory Control Sample (LCS): A well-characterized matrix with a known concentration of this compound. This is used to monitor the performance of the entire analytical system.

  • Calibration Standards: A series of standards at different concentrations used to generate a calibration curve for quantification.[6][13][16]

  • Continuing Calibration Verification (CCV): A mid-level calibration standard analyzed periodically throughout the run to ensure the stability of the instrument's response.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) in Chromatography
Possible Cause Recommended Solution
Column Overload Dilute the sample and re-inject.
Active Sites on Column Use a column with end-capping or a different stationary phase. Consider adding a modifier to the mobile phase.
Column Contamination Backflush the column or use a guard column. If contamination is severe, replace the column.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure this compound is in a single ionic form.
Extra-Column Volume Minimize the length and diameter of tubing between the injector, column, and detector.
Issue 2: Inconsistent Recoveries in Sample Preparation
Possible Cause Recommended Solution
Incomplete Elution from SPE Cartridge Optimize the elution solvent composition and volume. Ensure the cartridge does not dry out during sample loading.[16]
Analyte Breakthrough during SPE Loading Decrease the sample loading flow rate or use a larger SPE cartridge.
Variable pH during Extraction Ensure consistent and accurate pH adjustment of all samples.
Inconsistent Evaporation of Eluent Use a controlled nitrogen evaporator and avoid evaporating to complete dryness.[6][16]
Pipetting Errors Calibrate pipettes regularly and use proper pipetting techniques.[13]
Issue 3: High Variability Between Replicate Injections
Possible Cause Recommended Solution
Autosampler Injection Volume Inaccuracy Service and calibrate the autosampler. Ensure there are no air bubbles in the syringe.
Needle Wash/Rinse Issues Optimize the needle wash procedure to prevent carryover between samples.
Inconsistent Sample Temperature Use a temperature-controlled autosampler to maintain consistent sample temperature.
Detector Fluctuation Allow the detector to stabilize before starting the analytical run. Monitor detector diagnostics.

Experimental Protocols

Protocol 1: this compound Analysis in Water by LC-MS/MS with SPE

This protocol is a generalized procedure based on common practices.[6][16][17]

  • Sample Preservation and Storage: Store water samples at 4°C and analyze as soon as possible.[7]

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.[16]

  • Sample Loading:

    • Load 50 mL of the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove interfering salts and polar compounds.

  • Elution:

    • Elute the this compound from the cartridge with 5 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the methanol eluent to near dryness under a gentle stream of nitrogen at 40-45°C.[6][16]

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 methanol:water).[6]

  • LC-MS/MS Analysis:

    • Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Employ a mobile phase gradient of water and methanol, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape.[17]

    • Detect this compound using multiple reaction monitoring (MRM) in positive or negative ion mode, depending on sensitivity.

Data Presentation

Table 1: Example Recovery and Precision Data for this compound in Spiked Water Samples

QC SampleSpiked Concentration (ng/mL)Mean Recovery (%)Relative Standard Deviation (%)
Low QC1.095.25.8
Mid QC10.098.74.2
High QC50.0101.53.5

Data is for illustrative purposes and will vary based on the specific method and matrix.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_qc Quality Control cluster_results Results sample Water Sample spe Solid Phase Extraction (SPE) sample->spe elution Elution spe->elution evaporation Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Acquisition lcms->data quantification Quantification data->quantification blank Method Blank blank->spe spike Matrix Spike spike->spe calibrants Calibration Standards calibrants->lcms report Report quantification->report

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_check Initial Checks cluster_sample_prep Sample Preparation Issues cluster_instrument Instrumental Issues start High Analytical Variability Observed check_qc Review QC Data (Blanks, Spikes, CCVs) start->check_qc check_chromatography Examine Chromatography (Peak Shape, Retention Time) start->check_chromatography troubleshoot_spe Optimize SPE Protocol check_qc->troubleshoot_spe Recovery/Contamination Issues verify_standards Verify Standard Preparation check_qc->verify_standards Calibration Failure check_autosampler Check Autosampler check_chromatography->check_autosampler Inconsistent Peak Area check_ms Clean and Calibrate MS check_chromatography->check_ms Low Sensitivity check_lc Check LC System (Pump, Column) check_chromatography->check_lc Poor Peak Shape/ Retention Time Shift resolution Problem Resolved troubleshoot_spe->resolution verify_standards->resolution check_autosampler->resolution check_ms->resolution check_lc->resolution

Caption: Troubleshooting logic for high analytical variability.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of Metolachlor OA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous and validated analysis of herbicide metabolites like Metolachlor Oxanilic Acid (Metolachlor OA) is critical for environmental monitoring and food safety assessment. This guide provides an objective comparison of prevalent analytical methodologies for the quantification of this compound, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method hinges on a variety of factors, including the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. Below is a summary of quantitative data for commonly employed techniques.

ParameterLC-MS/MS with SPELC-MS/MS with Dilute-and-ShootGC-MS
Linearity (r²) > 0.99[1]> 0.99[1]> 0.99 (for S-Metolachlor)
Accuracy (Recovery) 86-114%[1][2]86-114%[1]86-119.7% (for S-Metolachlor)[3][4]
Precision (RSD) ≤ 20%[1]≤ 20%[1]Not explicitly stated for this compound
Limit of Detection (LOD) 0.125 ng injected[5]Not explicitly stated0.07 ng/g (for S-Metolachlor)[3][4]
Limit of Quantitation (LOQ) 0.10 ppb[5]2 µg/L[1]< 20 ng/mL (for S-Metolachlor)[2]
Sample Matrix Water (Ground, Surface, Runoff)[1][5]Runoff Water[1]Maize and Soybean Straw (for S-Metolachlor)[3][4]
Throughput LowerHigherModerate
Selectivity HighHighHigh

Experimental Methodologies

Detailed experimental protocols are essential for the replication and validation of analytical methods. The following sections outline the key steps for the primary techniques discussed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Solid Phase Extraction (SPE)

This method is a robust and widely used technique for the analysis of this compound in aqueous samples.

1. Sample Preparation (SPE)

  • A 50 mL water sample is passed through a C18 SPE column.[5]

  • The column is washed with water to remove interfering substances.

  • This compound and other analytes are eluted with a mixture of methanol and water (e.g., 80/20 v/v).[5]

  • The eluate is then concentrated, typically by evaporation with a gentle stream of nitrogen, to a small volume (e.g., < 1.0 mL).[5]

  • The concentrated sample is reconstituted in a solution compatible with the LC mobile phase, such as 10/90 acetonitrile/water.[5]

2. Chromatographic Separation

  • Column: A reverse-phase column (e.g., C18) is typically used.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate to improve peak shape and ionization efficiency.

  • Flow Rate: A typical flow rate is around 0.2-0.5 mL/min.

3. Mass Spectrometric Detection

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is used for the detection of this compound.[5]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Dilute-and-Shoot

For samples with higher concentrations of this compound, a "dilute-and-shoot" approach offers a simpler and faster alternative to SPE.

1. Sample Preparation

  • The water sample is filtered to remove any particulate matter.

  • An aliquot of the filtered sample is diluted with the initial mobile phase or a suitable solvent.

  • The diluted sample is then directly injected into the LC-MS/MS system.

2. Chromatographic and Mass Spectrometric Conditions

  • The LC-MS/MS parameters are generally similar to those used in the SPE-based method.

Gas Chromatography-Mass Spectrometry (GC-MS)

While primarily reported for the parent compound, S-Metolachlor, GC-MS can be adapted for the analysis of this compound, often requiring a derivatization step to increase its volatility.

1. Sample Preparation (for S-Metolachlor in solid matrices)

  • The sample (e.g., maize or soybean straw) is dried and homogenized.[4]

  • Extraction is performed using a suitable solvent mixture, such as n-hexane and acetone, potentially with accelerated solvent extraction.[4]

  • The extract is then concentrated and may require further cleanup steps.

2. Derivatization (for this compound)

  • A chemical derivatization step is typically necessary to convert the polar oxanilic acid group into a more volatile ester (e.g., methyl ester) for GC analysis.

3. Chromatographic Separation

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., HP-5MS) is commonly used.[3][4]

  • Carrier Gas: Helium is the most common carrier gas.[2]

  • Temperature Program: A temperature gradient is used to separate the analytes.

4. Mass Spectrometric Detection

  • Ionization Mode: Electron Ionization (EI) is typically used.

  • Analysis Mode: Selected Ion Monitoring (SIM) or full scan mode can be employed.

Visualizing the Workflow and Comparisons

To further clarify the processes and performance differences, the following diagrams illustrate the analytical method validation workflow and a comparison of the key methods.

Analytical_Method_Validation_Workflow start Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev validation_protocol Develop Validation Protocol method_dev->validation_protocol specificity Specificity/ Selectivity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness stability Stability validation_protocol->stability validation_report Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report stability->validation_report sop Standard Operating Procedure (SOP) validation_report->sop end Routine Analysis sop->end

Caption: Workflow for the validation of an analytical method for this compound.

Method_Comparison title Comparison of Analytical Methods for this compound lcms_spe LC-MS/MS with SPE + High Sensitivity + High Selectivity - Lower Throughput - More Complex Sample Prep lcms_ds LC-MS/MS with Dilute-and-Shoot + High Throughput + Simple Sample Prep - Lower Sensitivity (Higher LOQ) - Matrix Effects can be an issue gcms GC-MS + High Selectivity + Alternative to LC-MS - Derivatization often required for OA - Primarily for parent compound

Caption: Key characteristics of different analytical methods for this compound.

References

A Comparative Analysis of Metolachlor Degradation Products: Metolachlor OA and Metolachlor ESA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of two major environmental degradation products of the herbicide metolachlor: Metolachlor oxanilic acid (Metolachlor OA) and Metolachlor ethanesulfonic acid (Metolachlor ESA). This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their chemical properties, toxicological profiles, environmental fate, and the analytical methodologies used for their detection. All quantitative data is summarized in structured tables, and key experimental protocols and conceptual frameworks are visualized using diagrams.

Chemical and Physical Properties

This compound and Metolachlor ESA are the primary metabolites of the widely used chloroacetanilide herbicide, S-metolachlor. They are formed in the environment through different metabolic pathways.[1] Both compounds are more water-soluble and exhibit greater mobility in soil and water systems compared to the parent compound, leading to their frequent detection in ground and surface water, often at higher concentrations than metolachlor itself.[2][3]

PropertyThis compoundMetolachlor ESAS-Metolachlor (Parent Compound)
IUPAC Name 2-[2-ethyl-N-(1-methoxypropan-2-yl)-6-methylanilino]-2-oxoacetic acid2-[2-ethyl-N-(1-methoxypropan-2-yl)-6-methylanilino]-2-oxoethanesulfonic acid2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(2S)-1-methoxypropan-2-yl]acetamide
CAS Number 152019-73-3[4]171118-09-5[5]87392-12-9
Molecular Formula C₁₅H₂₁NO₄[6]C₁₅H₂₃NO₅SC₁₅H₂₂ClNO₂[7]
Molecular Weight 279.33 g/mol [6]329.4 g/mol 283.8 g/mol [7]

Formation in the Environment

Metolachlor undergoes microbial degradation in the soil, leading to the formation of this compound and Metolachlor ESA through distinct pathways.[1] The formation of these metabolites is a key factor in the environmental fate of the parent herbicide.

Formation_Pathways Metolachlor S-Metolachlor Microbial_Degradation Microbial Degradation in Soil Metolachlor->Microbial_Degradation Metolachlor_OA This compound Metolachlor_ESA Metolachlor ESA Microbial_Degradation->Metolachlor_OA Oxanilic Acid Pathway Microbial_Degradation->Metolachlor_ESA Ethanesulfonic Acid Pathway

Fig. 1: Formation of this compound and ESA from S-Metolachlor.

Toxicological Profile

Both this compound and Metolachlor ESA are generally considered to be less toxic than the parent compound, S-metolachlor.[8][9] However, due to their persistence and high concentrations in water sources, their toxicological profiles are of significant interest. For regulatory purposes, some agencies consider the toxicity of these degradates to be equivalent to the parent compound.[9]

Acute and Subchronic Toxicity

The following table summarizes the available quantitative toxicological data for this compound, Metolachlor ESA, and the parent compound S-Metolachlor.

Toxicological EndpointThis compoundMetolachlor ESAS-Metolachlor (Parent Compound)
Acute Oral LD₅₀ (Rat) Data not explicitly found, but considered less toxic than the parent compound.[9]>5000 mg/kg[5]1200-2780 mg/kg[10]
Acute Dermal LD₅₀ (Rat) Data not available>2000 mg/kg[5]>2000 mg/kg[10]
Subchronic NOAEL (Dog) 500 mg/kg/day[4]200 mg/kg/day[5]9.7 mg/kg/day[11]
Subchronic NOAEL (Rat) No observed adverse effects up to the highest dose tested.[4]≥1640 mg/kg/day (no observed effects at the highest tested dose)[5]23.4 mg/kg/day[11]

NOAEL: No-Observed-Adverse-Effect Level

Genotoxicity

Genotoxicity studies for both this compound and Metolachlor ESA have generally shown negative results in in-vivo assays.[11]

Experimental Protocols

Analysis of this compound and ESA in Water Samples

A common and effective method for the simultaneous determination of this compound and ESA in water involves Solid Phase Extraction (SPE) followed by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Water_Sample Water Sample (e.g., 500 mL) SPE Solid Phase Extraction (SPE) (e.g., Oasis HLB cartridge) Water_Sample->SPE Elution Elution with Methanol SPE->Elution Concentration Evaporation and Reconstitution Elution->Concentration LC_MSMS Liquid Chromatography- Tandem Mass Spectrometry (LC-MS/MS) Concentration->LC_MSMS Injection

Fig. 2: General workflow for the analysis of this compound and ESA in water.

Methodology:

  • Sample Collection and Filtration: A representative water sample is collected and filtered to remove particulate matter.

  • Solid Phase Extraction (SPE): The water sample is passed through an SPE cartridge (e.g., Oasis HLB). The analytes (this compound and ESA) are retained on the solid phase material.

  • Elution: The retained analytes are eluted from the SPE cartridge using a suitable solvent, typically methanol.

  • Concentration and Reconstitution: The eluate is concentrated, often by evaporation under a gentle stream of nitrogen, and then reconstituted in a smaller volume of a solvent compatible with the LC-MS/MS system.

  • LC-MS/MS Analysis: The prepared sample is injected into an LC-MS/MS system for separation, identification, and quantification of this compound and ESA.

Toxicological Testing

Acute and subchronic toxicity studies for this compound and ESA are generally conducted following internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (e.g., OECD Guideline 423):

This method involves a stepwise procedure with the use of a limited number of animals. A single dose of the test substance is administered orally to a group of rodents. Observations for signs of toxicity and mortality are made over a period of 14 days. The results are used to classify the substance based on its acute oral toxicity.

Subchronic Oral Toxicity (e.g., OECD Guideline 408):

In a 90-day study, the test substance is administered daily in graduated doses to several groups of experimental animals (typically rodents and a non-rodent species like dogs) via their diet or by gavage. The study allows for the characterization of the toxicological profile of the substance, including the identification of target organs and the determination of a No-Observed-Adverse-Effect Level (NOAEL).

Environmental Fate and Persistence

This compound and ESA are known to be more persistent in the environment than the parent S-metolachlor.[2] Their higher water solubility and mobility contribute to their widespread presence in water resources. The half-life of S-metolachlor in soil can range from 15 to over 100 days, while its degradates can persist for much longer.[12]

CompoundPersistence in SoilMobility in Soil
This compound More persistent than S-metolachlorHigh
Metolachlor ESA More persistent than S-metolachlorHigh
S-Metolachlor Half-life: 15-132 days[12]Moderate

Mechanism of Action and Signaling Pathways

The mechanism of action for the parent compound, S-metolachlor, involves the inhibition of very-long-chain fatty acid elongases, which are crucial for plant growth. While it is plausible that the degradation products may have a similar mode of action, specific studies on the direct interaction of this compound and ESA with these enzymes or other cellular signaling pathways are limited. The generally lower toxicity of the metabolites suggests that their interaction with biological targets may be weaker than that of the parent compound.

Mechanism_of_Action Metolachlor S-Metolachlor Inhibition Inhibition Metolachlor->Inhibition Enzymes Very-Long-Chain Fatty Acid Elongases Plant_Growth Plant Growth Enzymes->Plant_Growth Inhibition->Enzymes Inhibition->Plant_Growth Disruption Metolachlor_Metabolites This compound & ESA (Potential Weaker Interaction) Metolachlor_Metabolites->Inhibition Weaker Inhibition?

Fig. 3: Postulated mechanism of action of S-Metolachlor and its metabolites.

Conclusion

This compound and Metolachlor ESA are significant environmental metabolites of the herbicide S-metolachlor. While they exhibit lower acute and subchronic toxicity compared to the parent compound, their increased persistence and mobility in soil and water systems warrant continued monitoring and research. Understanding their comparative toxicology, environmental fate, and mechanisms of action is crucial for a comprehensive risk assessment of S-metolachlor use. The analytical methods for their detection are well-established, providing the necessary tools for environmental monitoring and further toxicological studies.

References

Cross-Validation of Analytical Techniques for Metolachlor OA Detection

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of different analytical techniques for the quantification of Metolachlor oxanilic acid (OA), a major degradation product of the widely used herbicide S-metolachlor. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of method performance, supported by experimental data, to aid in the selection of the most appropriate analytical strategy for their specific research needs. The techniques covered include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with two distinct sample preparation methods—Solid-Phase Extraction (SPE) and a "dilute-and-shoot" approach—and an Enzyme-Linked Immunosorbent Assay (ELISA) for the parent compound, metolachlor.

Comparative Performance of Analytical Methods

The selection of an analytical method is often a trade-off between sensitivity, selectivity, sample throughput, and cost. The following table summarizes the quantitative performance data for the different techniques discussed in this guide.

ParameterLC-MS/MS with SPELC-MS/MS "dilute-and-shoot"Metolachlor ELISA
Limit of Quantitation (LOQ) 0.02 µg/L[1][2]2 µg/L[1][2]~0.075 ng/mL (for S-metolachlor)[3]
Limit of Detection (LOD) 0.125 ng injected[4][5]Not explicitly stated~0.05 ng/mL (for S-metolachlor)[3]
Recovery 95-105%[4][5]86-114%[1]104-111% (for Metolachlor in groundwater)[6]
Precision (RSD) ≤20%[1]≤20%[1]<15% for samples[6]
Analysis Time per Sample Longer (includes extraction)Shorter (minimal sample prep)< 1 hour[6]
Selectivity HighHighRecognizes Metolachlor and related acetanilides to varying degrees[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical results. The following sections outline the experimental protocols for the key techniques cited in this guide.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Solid-Phase Extraction (SPE)

This method is a highly sensitive and selective technique suitable for the detection of low concentrations of Metolachlor OA in complex matrices.

Sample Preparation (SPE):

  • A 50 mL water sample is passed through a C-18 SPE column.[4][5]

  • The parent compounds and their degradates, including this compound, are isolated.[4][5]

  • The analytes are eluted with a solution of 80/20 methanol/water (v/v).[4][5]

  • The eluate is then reduced to a volume of less than 1.0 mL.[4][5]

  • Finally, the sample is reconstituted in 10/90 acetonitrile/water (v/v) to the desired final volume for injection into the LC-MS/MS system.[4][5]

LC-MS/MS System:

  • Instrumentation: An Agilent Series 1100 LC system coupled with a mass spectrometer.[5]

  • Column: 2.1 × 50 mm Zorbax SB C-8 column, 5-µm particle size.[5]

  • Flow Rate: 0.20 mL/min.[5]

  • Column Temperature: 25 °C.[5]

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is used for the detection of ESA and OA degradates.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with "Dilute-and-Shoot"

This approach offers a faster alternative to SPE for samples with higher concentrations of the analyte.

Sample Preparation:

  • A small volume of the homogenized water sample is filtered using a 0.45 µm cellulose acetate filter.[7]

  • A 500 µL aliquot of the filtered sample is transferred to a glass tube.[7]

  • The sample is diluted to 1 mL with the mobile phase.[7]

  • A 10 µL volume is then injected into the LC-MS/MS system.[7]

LC-MS/MS System:

  • Instrumentation: Waters Alliance 2695 LC system coupled to a tandem mass spectrometer.[7]

  • The specific column and mobile phase composition can be optimized but generally consist of a C18 column and a gradient of acetonitrile and water with a weak acid modifier.

Metolachlor Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method based on antigen-antibody recognition. It is important to note that this ELISA is designed for Metolachlor, and its cross-reactivity with this compound should be considered.

Assay Principle: This is a direct competitive ELISA.[8] Metolachlor in the sample competes with a Metolachlor-enzyme conjugate for binding to rabbit anti-Metolachlor antibodies in solution.[6][8] The antibody-bound components are then captured on a microtiter plate coated with a secondary antibody (goat anti-rabbit).[6][8] After a washing step, a substrate solution is added, producing a color signal that is inversely proportional to the concentration of Metolachlor in the sample.[6][8]

Procedure:

  • A 0.50 mL aliquot of the water sample is added to a polystyrene culture tube coated with the S-metolachlor antibody.[3]

  • The enzyme conjugate is added, followed by a wash step.[3]

  • A color reagent is added, and the reaction is stopped with an acid solution.[3]

  • The absorbance is read at 450 nm using a microplate ELISA photometer.[3][6]

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical workflow for selecting an analytical method for this compound based on sample characteristics and desired sensitivity, representing a cross-validation thought process.

CrossValidationWorkflow cluster_0 Sample Assessment cluster_1 Method Selection & Analysis cluster_2 Data Evaluation cluster_3 Confirmation (if required) start Water Sample for This compound Analysis decision1 Expected Concentration? start->decision1 high_conc High Level Screening decision1->high_conc High low_conc Low Level Quantification decision1->low_conc Low dilute_shoot LC-MS/MS (Dilute-and-Shoot) high_conc->dilute_shoot elisa ELISA (Screening for Metolachlor) high_conc->elisa spe_lcms LC-MS/MS (SPE) low_conc->spe_lcms results Quantitative Results dilute_shoot->results spe_lcms->results elisa->results Semi-quantitative/ Screening Data confirmation Confirm with alternative method (e.g., SPE-LC/MS-MS if screened by ELISA) results->confirmation

References

Comparative Performance of Metolachlor OA Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

An increasing focus on environmental contaminants necessitates reliable and reproducible measurement of pesticide metabolites, such as Metolachlor oxanilic acid (OA), a key degradation product of the widely used herbicide Metolachlor. To ensure data quality and comparability across different analytical laboratories, inter-laboratory comparisons and proficiency testing are essential. This guide provides a comparative overview of analytical methods for Metolachlor OA, presenting performance data from various validated protocols.

The following table summarizes the quantitative performance of different analytical methods for the determination of this compound in water samples. The data is compiled from validated methods published by various organizations and research groups.

Method ReferenceMatrixAnalytical TechniqueMean Recovery (%)Limit of Quantification (LOQ)
De Oliveira Arias et al. (2017)[1]Runoff WaterLC-MS/MSNot Specified0.02 µg/L (ppb)
California DPR (2022)[2]Well WaterLC-MS/MS90-110 (at 0.1-2 ppb)0.05 ppb
Vargo (2002)[3][4]Ground and Surface WaterLC/ESI-MS/MS95-105 (at 0.10-100 ppb)0.10 ppb
Hostetler and Thurman (2000)[5]Ground and Surface WaterGC/MS41-911-7 ng/L (ppt)

Experimental Protocols

The methodologies for the analysis of this compound in water samples generally involve a multi-step process including sample preparation, solid-phase extraction (SPE), and instrumental analysis. Below are detailed protocols derived from validated methods.

Sample Preparation and Solid-Phase Extraction (SPE)

This protocol is a composite based on methods described by the California Department of Pesticide Regulation and other sources.[2][6]

  • Sample Collection: A 50 mL aliquot of the water sample (groundwater, surface water, or well water) is collected.

  • SPE Cartridge Conditioning: An Oasis HLB SPE cartridge (0.2 g) is conditioned prior to sample loading.

  • Sample Loading: The 50 mL water sample is passed through the conditioned SPE cartridge. A vacuum manifold can be used to facilitate this process.

  • Cartridge Rinsing: The cartridge is rinsed with water to remove any interfering substances that are not retained on the sorbent.

  • Analyte Elution: The retained this compound and other analytes are eluted from the cartridge with methanol.

  • Extract Concentration: The methanol eluate is concentrated to approximately 0.4 mL using a gentle stream of nitrogen at around 45°C.

  • Reconstitution: The concentrated extract is adjusted to a final volume of 1.0 mL. This is typically achieved by adding water to bring the volume to 0.5 mL, followed by the addition of 0.5 mL of methanol, creating a 1:1 methanol:water solution.[2][6]

Instrumental Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a common technique for the quantification of this compound.[2][3][4][6]

  • Chromatographic System: A liquid chromatography system equipped with an autosampler and a column oven.

  • Mass Spectrometer: A tandem mass spectrometer is used for detection.

  • Ionization Mode: Analysis is typically performed in the negative ion mode for the OA degradate.[3][4]

  • Mobile Phase: A typical mobile phase consists of an aqueous solution (e.g., water with ammonium formate and formic acid) and an organic solution (e.g., methanol/water with ammonium formate and formic acid).[2]

  • Calibration: A calibration curve is generated using a minimum of three concentration levels of analytical standards. The curve is analyzed at the beginning and end of each sample set to ensure accuracy.[2]

  • Quantification: The concentration of this compound in the sample is determined by comparing the instrument response to the calibration curve.

Inter-Laboratory Comparison Workflow

An inter-laboratory comparison, also known as a proficiency test, is a crucial component of quality assurance for analytical laboratories. The following diagram illustrates the typical workflow for such a study.

Inter_Laboratory_Comparison_Workflow cluster_0 Coordinating Laboratory Prep Sample Preparation (Fortification/Homogenization) Dist Sample Distribution Prep->Dist Lab_A Laboratory A (Analysis) Dist->Lab_A Lab_B Laboratory B (Analysis) Dist->Lab_B Lab_C Laboratory C (Analysis) Dist->Lab_C Data_Coll Data Collection and Compilation Stat_Ana Statistical Analysis (z-scores, En numbers) Data_Coll->Stat_Ana Report Final Report Generation Stat_Ana->Report Lab_A->Data_Coll Submit Results Lab_B->Data_Coll Submit Results Lab_C->Data_Coll Submit Results Lab_D ...

Caption: Workflow for an inter-laboratory comparison study.

This guide provides a foundational comparison of methods for this compound measurement. For researchers and analytical professionals, the selection of an appropriate method will depend on factors such as the required detection limits, the sample matrix, and available instrumentation. Participation in proficiency testing programs is highly recommended to validate laboratory performance and ensure the generation of high-quality, comparable data.[7][8]

References

A Comparative Analysis of the Environmental Persistence of Metolachlor and its Oxanilic Acid Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and environmental scientists on the comparative environmental fate of the herbicide Metolachlor and its primary metabolite, Metolachlor Oxanilic Acid (OA), supported by experimental data and detailed methodologies.

Metolachlor, a widely used pre-emergent herbicide, undergoes microbial degradation in the soil, leading to the formation of several metabolites. Among these, Metolachlor Oxanilic Acid (OA) and Metolachlor Ethanesulfonic Acid (ESA) are the most significant. Understanding the environmental persistence and mobility of the parent compound in comparison to its metabolites is crucial for assessing its long-term ecological impact. This guide provides a detailed comparison of the environmental persistence of Metolachlor and Metolachlor OA, focusing on their degradation rates and soil sorption characteristics.

Quantitative Comparison of Physicochemical Properties

The environmental behavior of a chemical is largely governed by its physicochemical properties. A key distinction between Metolachlor and this compound lies in their soil sorption and degradation rates.

PropertyMetolachlorThis compoundSource(s)
Soil Half-Life (DT₅₀) 2.5 to 289 daysCan persist for > 4 years[1]
Soil Sorption Coefficient (Kd) 1.3 - 55.8 L/kg0.27 - 0.54 L/kg[2]
Organic Carbon-Normalized Sorption Coefficient (Koc) 200 L/kgSignificantly lower than Metolachlor[3][4]

Note: The half-life of Metolachlor can vary significantly depending on environmental factors such as soil type, organic matter content, temperature, and moisture.[1][5] While a specific half-life for this compound is not consistently reported, studies indicate its significantly greater persistence.

Environmental Fate and Transformation Pathway

Metolachlor's transformation in the soil is a critical aspect of its environmental fate. The following diagram illustrates the degradation pathway from Metolachlor to its more persistent and mobile metabolite, this compound.

Metolachlor Metolachlor Degradation Microbial Degradation Metolachlor->Degradation Soil Metolachlor_OA This compound Increased_Persistence Increased Persistence & Mobility Metolachlor_OA->Increased_Persistence Degradation->Metolachlor_OA

Metolachlor degradation to the more persistent this compound.

Detailed Experimental Protocols

The data presented in this guide are derived from established experimental methodologies designed to assess the environmental fate of herbicides.

Soil Degradation Half-Life Determination

The persistence of a herbicide in the soil is typically evaluated through laboratory incubation studies.

  • Soil Collection and Preparation: Soil samples are collected from relevant agricultural fields. They are typically sieved to ensure homogeneity and characterized for properties such as texture, organic matter content, pH, and microbial biomass.

  • Herbicide Application: A known concentration of the herbicide (Metolachlor or this compound) is applied to the soil samples. For research purposes, radiolabeled compounds (e.g., ¹⁴C-Metolachlor) are often used to facilitate tracking and quantification.

  • Incubation: The treated soil samples are incubated under controlled conditions of temperature and moisture that mimic field environments.

  • Sampling and Analysis: At regular intervals, subsamples of the soil are taken and extracted to determine the remaining concentration of the parent herbicide and the formation of any metabolites. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed.

  • Data Analysis: The dissipation of the herbicide over time is plotted, and the data are fitted to a kinetic model, typically first-order kinetics, to calculate the half-life (DT₅₀), which is the time required for 50% of the initial concentration to dissipate.[6]

Soil Sorption Coefficient (Kd and Koc) Determination

The mobility of a herbicide in soil is largely determined by its tendency to adsorb to soil particles. The batch equilibrium method is a standard procedure for determining sorption coefficients.

  • Soil and Herbicide Solutions: A series of herbicide solutions of known concentrations are prepared in a background electrolyte solution (e.g., 0.01 M CaCl₂).

  • Equilibration: A known mass of soil is mixed with a known volume of each herbicide solution in a centrifuge tube. The tubes are then shaken for a specific period (e.g., 24 hours) to allow the system to reach equilibrium between the herbicide in solution and the herbicide adsorbed to the soil.

  • Separation and Analysis: The tubes are centrifuged to separate the soil from the solution. The concentration of the herbicide remaining in the supernatant (the solution) is then measured using an appropriate analytical method.

  • Calculation of Sorption: The amount of herbicide adsorbed to the soil is calculated as the difference between the initial and the equilibrium concentrations in the solution.

  • Isotherm Modeling: The relationship between the amount of herbicide adsorbed and the equilibrium concentration in the solution is described by a sorption isotherm, most commonly the Freundlich isotherm. The Freundlich sorption coefficient (Kf) and the exponent (1/n) are determined from this model. The soil-water distribution coefficient (Kd) can be calculated from the Freundlich parameters.[7]

  • Normalization to Organic Carbon (Koc): To compare the sorption of a herbicide across different soils, the Kd value is often normalized to the organic carbon content of the soil to obtain the organic carbon-water partitioning coefficient (Koc). This is calculated as: Koc = (Kd / % organic carbon) * 100.[3]

Discussion and Conclusion

The experimental data clearly indicate that this compound is significantly more persistent and mobile in the environment than its parent compound, Metolachlor. The half-life of Metolachlor in soil is measured in days to months, whereas its OA metabolite can persist for years.[1] This increased persistence means that this compound has a greater potential for long-term accumulation in the soil.

Furthermore, the lower soil sorption coefficients (Kd and Koc) of this compound indicate that it binds less strongly to soil particles compared to Metolachlor.[3] This reduced sorption, coupled with its higher water solubility, makes this compound more prone to leaching through the soil profile and potentially contaminating groundwater. The frequent detection of Metolachlor metabolites, including OA, in surface and groundwater samples corroborates these findings.[8]

References

A Comparative Guide to the Enantioselective Analysis of Metolachlor OA in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The herbicide metolachlor is a widely used agricultural chemical that contains chiral centers, resulting in different enantiomers. The oxanilic acid metabolite of metolachlor (Metolachlor OA) is a key degradation product found in the environment. Due to the potential for enantiomer-specific biological activity and toxicity, the enantioselective analysis of this compound in environmental samples is crucial for accurate risk assessment and regulatory oversight. This guide provides an objective comparison of two prominent analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography-Tandem Mass Spectrometry (Chiral LC-MS/MS) and Chiral Supercritical Fluid Chromatography-Tandem Mass Spectrometry (Chiral SFC-MS).

Quantitative Performance Comparison

The selection of an analytical method is often dictated by its performance characteristics. The following tables summarize the quantitative data for the enantioselective analysis of metolachlor and its metabolites using Chiral LC-MS/MS and Chiral SFC-MS.

Table 1: Performance Data for Chiral LC-MS/MS Analysis of Metolachlor and its Metabolites in Water

ParameterMetolachlor DiastereomersThis compound
Limit of Quantitation (LOQ) 0.10 µg/L[1]0.02 µg/L (SPE)[2][3] / 2 µg/L (Dilute-and-Shoot)[2][3]
Mean Recovery 89% (Surface Water)[1] / 80% (Groundwater)[1]86 - 114%[2][3]
Precision (RSD) 10.6% (Surface Water)[1] / 9.1% (Groundwater)[1]≤ 20%[2][3]
**Linearity (R²) **> 0.99> 0.99

Table 2: Performance Data for Chiral SFC-MS Analysis of Metolachlor

ParameterMetolachlor Stereoisomers
Precision (RSD) < 0.2% (Retention Time) / ~1% (Peak Area)[4]
Analysis Time ~10 minutes[4]
Notes SFC is noted to be approximately three times faster than traditional normal phase HPLC.[4]

Experimental Workflow

The general workflow for the enantioselective analysis of this compound in environmental samples involves several key stages, from sample collection to data interpretation. The choice between Chiral LC-MS/MS and Chiral SFC-MS primarily affects the chromatographic separation and detection steps.

cluster_0 Sample Preparation cluster_1 Analytical Separation & Detection cluster_1_1 Chiral LC-MS/MS cluster_1_2 Chiral SFC-MS cluster_2 Data Analysis SampleCollection Environmental Sample Collection (Water/Soil) Extraction Solid Phase Extraction (SPE) or QuEChERS SampleCollection->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration LC_Separation Chiral HPLC Separation Concentration->LC_Separation Option 1 SFC_Separation Chiral SFC Separation Concentration->SFC_Separation Option 2 MS_Detection_LC Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection_LC DataProcessing Chromatogram Integration & Peak Identification MS_Detection_LC->DataProcessing MS_Detection_SFC Mass Spectrometry (MS) Detection SFC_Separation->MS_Detection_SFC MS_Detection_SFC->DataProcessing Quantification Enantiomer Quantification & Enantiomeric Fraction (EF) Calculation DataProcessing->Quantification

Caption: General workflow for the enantioselective analysis of this compound in environmental samples.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative protocols for the Chiral LC-MS/MS and Chiral SFC-MS analysis of this compound.

Chiral LC-MS/MS Method

This method is suitable for the analysis of this compound in water samples.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.[1]

  • Sample Loading: Load 500 mL of the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Elution: Elute the retained analytes with 10 mL of methanol.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase.

2. Chromatographic and Mass Spectrometric Conditions

  • Chromatographic Column: A chiral stationary phase, such as one based on cellulose tris(3,5-dimethylphenyl carbamate), is effective for the separation of metolachlor enantiomers.[5]

  • Mobile Phase: A typical mobile phase for chiral separation on this type of column is a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). The exact ratio should be optimized for the best resolution.

  • Flow Rate: A flow rate of 0.5 - 1.0 mL/min is commonly used.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used.[1]

  • Mass Spectrometry: Operate the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor and product ion transitions for each enantiomer of this compound should be determined by direct infusion of standards.

Chiral SFC-MS Method

This method offers a faster alternative for the enantioselective analysis of metolachlor.

1. Sample Preparation

Sample preparation for SFC-MS is similar to that for LC-MS/MS, involving extraction and concentration. The final reconstitution solvent should be compatible with the SFC mobile phase, typically a mixture of an alcohol and a non-polar solvent.

2. Chromatographic and Mass Spectrometric Conditions

  • Chromatographic Column: A variety of chiral stationary phases are available for SFC. A screening of different columns is recommended to find the optimal separation.

  • Mobile Phase: Supercritical CO2 is the primary mobile phase, with a co-solvent such as methanol or ethanol. The percentage of the co-solvent is a critical parameter for optimizing the separation.

  • Back Pressure Regulator (BPR): Maintain a constant back pressure (e.g., 150 bar) to keep the CO2 in its supercritical state.

  • Flow Rate: A typical flow rate is 2-4 mL/min.

  • Ionization Source and Mass Spectrometry: An ESI source is commonly used with SFC-MS. The mass spectrometer is operated in MRM mode for quantification, similar to the LC-MS/MS method.

Method Comparison: Advantages and Considerations

FeatureChiral LC-MS/MSChiral SFC-MS
Speed Longer analysis times.Significantly faster analysis times, leading to higher sample throughput.[4]
Solvent Consumption Uses larger volumes of organic solvents.Reduces the consumption of organic solvents by using supercritical CO2 as the primary mobile phase.
Selectivity High selectivity is achieved through the combination of chiral chromatography and tandem mass spectrometry.Offers orthogonal selectivity to LC, which can be advantageous for complex matrices.
Sensitivity Generally provides excellent sensitivity with low limits of detection.Can achieve comparable or even better sensitivity than LC-MS for certain compounds.
Method Development Well-established technique with a wide range of available chiral stationary phases.Method development can be more complex due to the additional parameters to optimize (e.g., back pressure, co-solvent percentage).
Cost Instrumentation is widely available.Instrumentation can be more specialized and may have a higher initial cost.

Conclusion

Both Chiral LC-MS/MS and Chiral SFC-MS are powerful techniques for the enantioselective analysis of this compound in environmental samples.

  • Chiral LC-MS/MS is a robust and well-established method that offers excellent sensitivity and selectivity. It is a reliable choice for routine monitoring and in-depth environmental fate studies.

  • Chiral SFC-MS presents a significant advantage in terms of speed and reduced solvent consumption, making it an attractive option for high-throughput analysis and "green" analytical chemistry initiatives.

The choice between these two techniques will depend on the specific requirements of the study, including the number of samples, the required sensitivity, the available instrumentation, and the importance of analysis time and solvent usage. For laboratories equipped with both, the complementary nature of the two techniques can be leveraged for comprehensive and confirmatory analysis.

References

A Guide to the Validation of Metolachlor OA Certified Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in pesticide residue analysis, the accuracy and reliability of analytical results are paramount. Metolachlor oxanilic acid (Metolachlor OA), a principal metabolite of the widely used herbicide metolachlor, is a key analyte in environmental and food safety monitoring. The validation of certified reference materials (CRMs) for this compound is a critical step in ensuring the quality of these measurements. This guide provides a framework for comparing and validating this compound CRMs, offering a detailed experimental protocol and a summary of commercially available standards.

Comparison of Commercially Available this compound CRMs

SupplierProduct NameCAS NumberFormatPurity/ConcentrationQuality Standard
LGC Standards Metolachlor oxanilic acid (OA)152019-73-3Neat>95% (HPLC)ISO 17034[1]
HPC Standards This compound152019-73-3Solution (Acetonitrile)10 µg/mL or 100 µg/mLISO 17034
Sigma-Aldrich (PESTANAL®) This compound152019-73-3Analytical Standard (Neat)Analytical standard gradeProduced under relevant quality systems

Experimental Protocol for Validation of this compound CRMs

The following protocol outlines a comprehensive procedure for the validation of a new this compound CRM. This can be adapted to compare the performance of a new CRM against an existing, well-characterized in-house standard or a CRM from a different supplier. The method is based on established analytical techniques for the determination of this compound in water samples, primarily involving solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

Objective

To validate the concentration and purity of a new this compound Certified Reference Material (CRM) by comparing its analytical response to a previously validated or alternative CRM.

Materials and Reagents
  • New this compound CRM (to be validated)

  • Existing/Alternative this compound CRM (for comparison)

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Oasis HLB SPE cartridges (or equivalent)

  • Deionized water (for sample preparation)

  • Standard laboratory glassware and pipettes

Instrumentation
  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

  • Analytical balance

  • Solid-Phase Extraction (SPE) manifold

  • Nitrogen evaporator

Preparation of Standard Solutions
  • Stock Solutions (e.g., 100 µg/mL):

    • Accurately weigh an appropriate amount of the neat CRM and dissolve it in a known volume of methanol or acetonitrile to prepare a stock solution.

    • If using a CRM solution, it can be used directly or diluted as needed.

  • Intermediate and Working Standard Solutions:

    • Prepare a series of calibration standards by serial dilution of the stock solutions with a suitable solvent mixture (e.g., 1:1 methanol:water). Recommended concentration levels for the calibration curve are 0.00125, 0.0025, 0.005, 0.01, 0.025, 0.05, and 0.1 µg/mL.

Sample Preparation (for recovery assessment)
  • Fortify a known volume of deionized water with the new and existing this compound CRMs at different concentration levels (e.g., 0.1, 1.0, and 10 ng/mL).

  • Process these fortified samples alongside a method blank through the SPE procedure.

Solid-Phase Extraction (SPE) Procedure
  • Condition the SPE cartridge with methanol followed by deionized water.

  • Load the water sample (fortified or blank) onto the cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the this compound from the cartridge using methanol.

  • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the initial mobile phase.

LC-MS/MS Analysis
  • LC Column: A suitable reversed-phase column, such as a Hypersil Gold C18.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Injection Volume: 10-20 µL.

  • MS/MS Detection: Operate the mass spectrometer in negative ion mode (ESI-). Monitor the appropriate precursor to product ion transitions for this compound.

Data Analysis and Acceptance Criteria
  • Calibration Curve:

    • Generate separate calibration curves for the new and existing CRMs.

    • The coefficient of determination (r²) for each curve should be ≥ 0.99.

  • Comparison of Slopes:

    • Compare the slopes of the calibration curves. The percentage difference between the slopes should be within an acceptable range (e.g., ± 5%).

  • Recovery:

    • Calculate the percentage recovery for the fortified samples. Recoveries should typically be within 70-120% with a relative standard deviation (RSD) of ≤ 20%.

  • Purity Assessment (if applicable):

    • Analyze the stock solutions of both CRMs to check for the presence of any significant impurities. The peak purity can be assessed using diode-array detection (DAD) or by checking for other masses in the MS spectrum.

Validation Workflow

The following diagram illustrates the logical workflow for the validation of a new this compound certified reference material.

This compound CRM Validation Workflow start Start: Procure New this compound CRM prep_new_stock Prepare Stock Solution (New CRM) start->prep_new_stock prep_existing_stock Prepare Stock Solution (Existing/Alternative CRM) start->prep_existing_stock fortify_samples Prepare Fortified Samples (Spike Blanks) start->fortify_samples prep_cal_new Prepare Calibration Standards (New CRM) prep_new_stock->prep_cal_new prep_cal_existing Prepare Calibration Standards (Existing/Alternative CRM) prep_existing_stock->prep_cal_existing lcms_analysis LC-MS/MS Analysis prep_cal_new->lcms_analysis prep_cal_existing->lcms_analysis gen_curve_new Generate Calibration Curve (New CRM) lcms_analysis->gen_curve_new gen_curve_existing Generate Calibration Curve (Existing/Alternative CRM) lcms_analysis->gen_curve_existing compare_slopes Compare Slopes of Calibration Curves gen_curve_new->compare_slopes gen_curve_existing->compare_slopes pass_fail Acceptance Criteria Met? compare_slopes->pass_fail Slope Diff. ≤ 5% spe Solid-Phase Extraction (SPE) fortify_samples->spe analyze_spiked Analyze Extracted Samples by LC-MS/MS spe->analyze_spiked calc_recovery Calculate % Recovery and RSD analyze_spiked->calc_recovery calc_recovery->pass_fail Recovery 70-120% RSD ≤ 20% validated CRM is Validated for Use pass_fail->validated Yes investigate Investigate Discrepancies pass_fail->investigate No

Caption: Workflow for the validation of a new this compound CRM.

By following this guide, researchers can confidently select and validate this compound certified reference materials, thereby ensuring the integrity and accuracy of their analytical data in critical food and environmental safety applications.

References

Navigating the Separation of Metolachlor OA: A Guide to LC Column Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and accurate analysis of Metolachlor and its metabolites is crucial. A key degradation product, Metolachlor oxanilic acid (Metolachlor OA), presents a particular analytical challenge due to its polarity. This guide offers a comparative overview of various Liquid Chromatography (LC) columns for the analysis of this compound, supported by experimental data drawn from multiple studies. Our aim is to provide an objective comparison to aid in method development and column selection.

Comparative Analysis of LC Column Performance

The selection of an appropriate LC column is paramount for achieving optimal separation, peak shape, and sensitivity in the analysis of this compound. Below is a summary of different column types and their reported or expected performance characteristics for this polar analyte.

Column TypeStationary PhaseParticle Size (µm)Dimensions (mm)Mobile Phase (Typical)Expected Performance for this compound
Standard C18 Octadecylsilane3 - 5150 x 2.1 or 4.6Acetonitrile/Water with formic acidModerate retention; potential for poor peak shape due to secondary interactions with residual silanols. Early elution is common.
Polar-Endcapped C18 Octadecylsilane with polar endcapping1.7 - 550-150 x 2.1 or 4.6Acetonitrile/Water with formic acid or ammonium formateImproved retention and peak shape compared to standard C18 due to shielding of silanols and enhanced interaction with polar analytes.
Phenyl-Hexyl Phenyl-Hexyl1.7 - 550-150 x 2.1 or 4.6Acetonitrile/Water or Methanol/Water with additivesAlternative selectivity to C18 phases, offering potential for better separation from matrix interferences due to π-π interactions. Retention may be similar to or slightly less than C18.
HILIC Unbonded Silica, Amide, or other polar phases1.7 - 550-150 x 2.1 or 4.6High organic (e.g., >80% Acetonitrile) with aqueous bufferStrong retention of this compound.[1][2] Offers orthogonal selectivity to reversed-phase methods, which can be advantageous for complex matrices.
Newcrom R1 Specialty Reversed-Phase3 - 5Not SpecifiedAcetonitrile/Water with phosphoric or formic acidDescribed as a special reverse-phase column with low silanol activity, suggesting it may provide good peak shape for polar analytes like this compound.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below is a representative experimental protocol for the analysis of this compound by LC-MS/MS, based on common practices found in the literature.

Sample Preparation: Solid Phase Extraction (SPE)

A common procedure for the extraction and cleanup of this compound from water samples involves the use of a C18 SPE column.[4]

  • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Acidify the water sample (e.g., 50 mL) with formic acid and load it onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Elution: Elute the retained this compound with 5 mL of methanol or an appropriate mixture of methanol and water.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.

LC-MS/MS Parameters

The following are typical starting conditions for the chromatographic separation and mass spectrometric detection of this compound.

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3 µm) is a common choice.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) to elute the analyte, and then return to the initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 5-20 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode is commonly used for the detection of this compound.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound should be monitored for quantification and confirmation.

Visualizing the Workflow

To systematically compare the performance of different LC columns, a structured experimental workflow is essential. The following diagram illustrates a logical approach to such a comparison.

LC_Column_Comparison_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation Sample This compound Standard & Spiked Matrix SPE Solid Phase Extraction (SPE) Sample->SPE LC_MS LC-MS/MS System SPE->LC_MS C18 C18 Column LC_MS->C18 PhenylHexyl Phenyl-Hexyl Column LC_MS->PhenylHexyl HILIC HILIC Column LC_MS->HILIC Performance Performance Metrics: - Retention Time - Peak Asymmetry - Theoretical Plates - Resolution - Sensitivity (LOD/LOQ) C18->Performance PhenylHexyl->Performance HILIC->Performance Comparison Comparative Analysis Performance->Comparison

Caption: Workflow for comparing LC column performance for this compound analysis.

References

Degradation of Metolachlor and its Oxanilic Acid Metabolite in Diverse Soil Environments: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The herbicide metolachlor is widely used in agriculture for the control of annual grasses and broadleaf weeds.[1] Its degradation in soil is a critical factor in determining its environmental fate and potential for carryover to subsequent crops.[2][3] This guide provides a comparative analysis of metolachlor degradation in various soil types, with a focus on its primary metabolite, metolachlor oxanilic acid (OA). Due to the limited availability of direct comparative studies on Metolachlor OA, the degradation data of the parent compound, metolachlor, is used as a primary indicator of persistence, as its breakdown is a prerequisite for the formation and subsequent degradation of its metabolites.

Comparative Degradation of Metolachlor in Different Soil Types

The persistence of metolachlor in soil, measured by its half-life (DT50), varies significantly depending on soil properties and environmental conditions.[2] Microbial degradation is the primary pathway for metolachlor dissipation.[2][4] Key factors influencing the rate of degradation include soil organic matter content, temperature, and moisture.[4]

Soil Type/ConditionOrganic Matter (%)Temperature (°C)Moisture ContentHalf-life (DT50) of Metolachlor/S-Metolachlor (days)Reference
Silt LoamNot Specified25Not Specified26.3 - 40.1[4]
Sandy Loam1.2Not SpecifiedNot Specified37.9[5]
Clay Loam4.5Not SpecifiedNot Specified49.5[5]
Not SpecifiedNot Specified10Not Specified64.8[4]
Not SpecifiedNot Specified35Not Specified23.7[4]
Lowland SoilNot SpecifiedNot SpecifiedAir-driedHigher persistence[6]
Lowland SoilNot SpecifiedNot SpecifiedSaturatedShorter persistence[3][6]
Sterilized SoilNot SpecifiedNot SpecifiedNot Specified126.0 - 135.9 (prolonged)[5][7]

Experimental Protocols

The study of metolachlor and its metabolites' degradation in soil involves several key experimental procedures. These protocols are designed to simulate environmental conditions and quantify the rate of herbicide dissipation.

Soil Sample Collection and Preparation
  • Collection: Soil samples are typically collected from the top 15-20 cm of the soil profile from various agricultural fields.

  • Preparation: Samples are air-dried, sieved to remove large debris, and stored under controlled conditions to maintain their microbial activity. For studies investigating the role of microbes, a portion of the soil may be sterilized.[7]

Incubation Study
  • Treatment: A known concentration of Metolachlor or this compound is applied to the soil samples. For radiolabeled studies, 14C-labeled compounds are often used to trace the degradation pathway.

  • Incubation: The treated soil samples are incubated in controlled environmental chambers. Key parameters such as temperature and moisture are maintained at specific levels to assess their impact on degradation.[4]

  • Sampling: Sub-samples of the soil are collected at regular intervals over a period of time (e.g., 0, 7, 14, 28, 56, and 112 days) for analysis.

Analytical Methods
  • Extraction: The herbicide and its metabolites are extracted from the soil samples using appropriate solvents, such as methanol/water or acetonitrile/water mixtures.[8]

  • Quantification: The concentration of the target compounds in the extracts is determined using analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS).[8][9] This allows for the sensitive and specific detection of the parent herbicide and its degradation products.[8]

Data Analysis
  • Degradation Kinetics: The degradation of metolachlor typically follows first-order kinetics. The half-life (DT50), which is the time required for 50% of the initial concentration to dissipate, is calculated from the degradation curve.[4]

Visualizing the Process

To better understand the experimental workflow and the factors influencing metolachlor degradation, the following diagrams are provided.

Experimental_Workflow A Soil Sample Collection (Top 15-20 cm) B Sample Preparation (Sieving, Air-drying) A->B C Herbicide Application (Metolachlor/Metolachlor OA) B->C D Incubation (Controlled Temperature & Moisture) C->D E Periodic Sampling D->E Time points F Solvent Extraction E->F G HPLC-MS/MS Analysis F->G H Data Analysis (Degradation Kinetics, DT50) G->H

Caption: Experimental workflow for studying this compound degradation in soil.

Degradation_Factors Degradation Metolachlor Degradation SoilType Soil Type (e.g., Loam, Clay) SoilType->Degradation OrganicMatter Organic Matter Content OrganicMatter->Degradation Temperature Temperature Temperature->Degradation Moisture Moisture Content Moisture->Degradation MicrobialActivity Microbial Activity MicrobialActivity->Degradation pH Soil pH pH->Degradation

Caption: Key factors influencing the degradation of Metolachlor in soil.

References

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: Proper Disposal of Metolachlor OA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. Metolachlor OA, a metabolite of the widely used herbicide S-metolachlor, requires careful handling and disposal due to its potential health and environmental hazards. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with best practices for laboratory safety and chemical handling.

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H317: May cause an allergic skin reaction.[1]

  • H319: Causes serious eye irritation.[1]

  • H412: Harmful to aquatic life with long lasting effects.[1]

Given its environmental toxicity, this compound should be treated as a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

Step 1: Waste Identification and Segregation

  • Identify: Clearly identify all waste containing this compound. This includes pure this compound, solutions containing it, and any contaminated materials such as gloves, paper towels, or absorbent pads.

  • Segregate: Do not mix this compound waste with other waste streams unless they are compatible. Incompatible wastes can react dangerously, producing heat, toxic gases, or other hazards. Keep this compound waste separate from:

    • Acids and bases

    • Oxidizers

    • Flammable solvents (unless the this compound is in a flammable solvent solution)

    • Non-hazardous waste

Step 2: Waste Collection and Containerization

  • Choose a Compatible Container: Use a chemically resistant container for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a secure, leak-proof screw-on cap.

  • Label the Container: As soon as you begin collecting waste, affix a "Hazardous Waste" label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" or "--INVALID-LINK--acetic acid"

    • The approximate concentration and quantity of the waste

    • The date accumulation started

    • The name of the principal investigator or laboratory contact

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

  • Designated Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of waste generation.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to catch any potential leaks or spills.

  • Keep Containers Closed: Keep the waste container securely closed at all times, except when adding waste.

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in your SAA.

Step 4: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or you are ready for a pickup, contact your institution's Environmental Health and Safety (EHS) department or the equivalent office responsible for hazardous waste disposal.

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online form or a phone call.

  • Do Not Transport Off-Site: Do not attempt to transport the hazardous waste off-site yourself. Disposal must be handled by a licensed hazardous waste management company contracted by your institution.

Disposal of Empty this compound Containers

Empty containers that held this compound must also be disposed of properly:

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., water or another solvent in which this compound is soluble).

  • Collect Rinsate: The rinsate from the first rinse must be collected and disposed of as hazardous waste.[2] Subsequent rinsates may also need to be collected, depending on your institution's policies.

  • Deface Label: Completely remove or deface the original label on the container.

  • Dispose of Container: Once triple-rinsed and the label is defaced, the container can typically be disposed of in the regular trash or recycled, in accordance with your institution's guidelines.

Quantitative Data Summary
ParameterGuideline
Maximum Volume in SAA 55 gallons of hazardous waste
Maximum Acutely Hazardous Waste in SAA 1 quart of liquid or 1 kg of solid
pH Range for Neutralized Aqueous Waste (if applicable) Typically between 5.5 and 9.5 for sewer disposal (Not applicable to this compound)

Note: These are general guidelines. Always consult your institution's specific waste management plan.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Metolachlor_OA_Disposal_Workflow start Start: this compound Waste Generated identify_waste Identify Waste: Pure this compound, solutions, contaminated materials start->identify_waste is_hazardous Is the waste hazardous? identify_waste->is_hazardous treat_as_hazardous Treat as Hazardous Waste is_hazardous->treat_as_hazardous Yes (due to aquatic toxicity and irritation potential) non_hazardous_path Follow non-hazardous waste procedures (Not applicable) is_hazardous->non_hazardous_path No segregate_waste Segregate from incompatible waste streams treat_as_hazardous->segregate_waste collect_waste Collect in a compatible, labeled container segregate_waste->collect_waste store_in_saa Store in a designated SAA with secondary containment collect_waste->store_in_saa contact_ehs Contact EHS for disposal store_in_saa->contact_ehs end End: Waste properly disposed contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Metolachlor OA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Essential Safety and Handling Protocols for Metolachlor OA in Laboratory Settings

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is paramount to ensure personal safety and the integrity of your research.

Chemical Safety and Hazard Information

This compound is a metabolite of the herbicide Metolachlor. While comprehensive toxicological data for this compound is not as extensive as for its parent compound, available information indicates that it should be handled with care. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) identifies this compound as a potential skin sensitizer and a cause of serious eye irritation.

Quantitative Toxicity and Exposure Data

The following table summarizes available toxicological data for Metolachlor and its metabolite, this compound. It is important to note that specific occupational exposure limits (e.g., PEL, TLV) have not been established for this compound. Therefore, it is crucial to handle it with the assumption that it may pose health risks and to always follow safe work practices.

Substance CAS Number Parameter Value Species
This compound152019-73-3GHS HazardH317: May cause an allergic skin reaction-
GHS HazardH319: Causes serious eye irritation-
Metolachlor51218-45-2Acute Oral LD501200 - 2780 mg/kgRat
Acute Dermal LD50> 2000 mg/kg-
96-hour LC50~3 mg/LRainbow Trout
96-hour LC505 mg/LCarp
96-hour LC5015.0 mg/LBluegill Sunfish
48-hour LC5025 mg/LDaphnia (waterflea)

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory when handling this compound to minimize exposure through dermal contact, inhalation, and ingestion.

Essential PPE for Handling this compound
Protection Type Specific Equipment Key Considerations
Eye and Face Protection Chemical splash goggles and a face shieldMust be worn at all times in the laboratory, especially during weighing, dissolving, and transferring the compound.
Skin Protection Nitrile gloves (double-gloving recommended)Ensure gloves are compatible with the solvents being used. Change gloves immediately if contaminated.
Lab coatA fully buttoned lab coat should be worn to protect skin and clothing.
Respiratory Protection Use in a certified chemical fume hoodAll handling of solid this compound and preparation of its solutions must be performed in a properly functioning chemical fume hood to prevent inhalation of dust or aerosols.

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling and Experimentation cluster_cleanup Cleanup and Decontamination cluster_disposal Waste Disposal prep_start Don Appropriate PPE fume_hood Work in a Certified Chemical Fume Hood prep_start->fume_hood weigh Weigh this compound fume_hood->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Conduct Experiment dissolve->experiment transport Transport in Sealed, Labeled Containers experiment->transport decontaminate Decontaminate Work Surfaces experiment->decontaminate wash_hands Wash Hands Thoroughly decontaminate->wash_hands waste_collection Collect Waste in Labeled, Sealed Containers decontaminate->waste_collection waste_disposal Dispose of as Hazardous Waste waste_collection->waste_disposal

Caption: Workflow for the safe handling of this compound.

Detailed Methodologies

Standard Operating Procedure for Handling this compound
  • Preparation :

    • Before handling, review the Safety Data Sheet (SDS) for this compound.

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

    • Prepare all necessary equipment and reagents within the fume hood to minimize movement of the hazardous material.

  • Handling :

    • When weighing the solid compound, use a draft shield to prevent dispersal of dust.

    • Use a spatula for transferring the solid. Avoid creating dust.

    • When dissolving, add the solvent to the solid slowly to prevent splashing.

    • All containers holding this compound or its solutions must be clearly labeled with the chemical name, concentration, and hazard symbols.

    • When transporting solutions, use secondary containment to prevent spills.

  • Cleanup :

    • Decontaminate all work surfaces with an appropriate solvent and then with soap and water after each use.

    • Wipe up any spills immediately with absorbent material, and dispose of the contaminated material as hazardous waste.

    • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All waste contaminated with this compound, including unused solutions, contaminated PPE (gloves, etc.), and absorbent materials from spills, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Container Labeling : The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Skin Sensitizer," "Eye Irritant").

  • Disposal Protocol : Follow your institution's and local regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash. Arrange for pickup by your institution's environmental health and safety department or a licensed hazardous waste disposal company.

This comprehensive guide is intended to be a primary resource for the safe handling of this compound. By integrating these procedures into your laboratory's standard operating protocols, you contribute to a safer research environment for yourself and your colleagues.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.